Levomedetomidine
Beschreibung
An agonist of RECEPTORS, ADRENERGIC ALPHA-2 that is used in veterinary medicine for its analgesic and sedative properties. It is the racemate of DEXMEDETOMIDINE.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119717-21-4 | |
| Record name | Levomedetomidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119717214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVOMEDETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66HW308K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Levomedetomidine: A Technical Guide to Synthesis and Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine is a potent and selective α2-adrenergic receptor agonist widely used in veterinary medicine for its sedative and analgesic properties.[1][2] It exists as a racemic mixture of two enantiomers: the pharmacologically active (S)-enantiomer, dexmedetomidine, and the (R)-enantiomer, levomedetomidine.[3] While dexmedetomidine is responsible for the desired therapeutic effects, this compound is significantly less active and does not induce sedation or analgesia when administered alone.[4] In some cases, it may even antagonize the effects of dexmedetomidine.[4] Consequently, the efficient synthesis of the racemic mixture and subsequent chiral resolution to isolate the individual enantiomers are critical processes in the development of related pharmaceutical products. This guide provides a detailed technical overview of the core methodologies for the synthesis of racemic medetomidine and the chiral resolution techniques employed to obtain this compound.
I. Synthesis of Racemic Medetomidine
The initial and most cited synthesis of racemic medetomidine was developed by Farmos Group Ltd.[1] This route involves a multi-step process starting from 2,3-dimethylbromobenzene. The core of this synthesis is the construction of the imidazole-containing structure through sequential Grignard reactions, followed by dehydration and hydrogenation to yield the final racemic product.[1][2] Over the years, alternative synthetic routes have been developed to improve overall yield, reduce the use of hazardous reagents, and enhance scalability.[1][2][5][6]
A. Original Synthetic Pathway
The first patented synthesis involves the reaction of a Grignard reagent with an imidazole derivative to form a tertiary alcohol, which is then converted to medetomidine.[1]
Table 1: Summary of the Original Racemic Medetomidine Synthesis
| Step | Description | Key Reagents | Reported Overall Yield | Reference |
| 1 | Grignard Reagent Formation | 2,3-dimethylbromobenzene, Magnesium | - | [1] |
| 2 | Reaction with Imidazole Derivative | 4-imidazolecarboxylic acid methyl ester | - | |
| 3 | Formation of Tertiary Alcohol | Grignard Reagent, Imidazole Ester | - | [1] |
| 4 | Dehydration | Acid catalyst | - | [1] |
| 5 | Hydrogenation | H₂, Palladium on carbon (Pd/C) catalyst | 17% | [1][2] |
B. Experimental Protocol: Hydrogenation of the Alkene Intermediate
The final step in many synthetic routes to racemic medetomidine is the hydrogenation of the vinyl intermediate, 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole, to the saturated product. The following protocol is based on a described method.[7]
Objective: To reduce the double bond of the alkene intermediate to yield racemic medetomidine.
Materials:
-
5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole (alkene intermediate)
-
Methanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Water
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
4 M Hydrochloric acid (HCl)
-
Laboratory autoclave or hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
A solution of 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole (e.g., 80.0 g) in methanol (e.g., 800 mL) is prepared in a suitable beaker.[7]
-
The solution is transferred into a stirred laboratory autoclave.[7]
-
The 5% Pd/C catalyst (e.g., 1.9 g) is suspended in a small amount of water (e.g., 25 mL) and immediately added to the autoclave.[7]
-
The autoclave is sealed and flushed twice with hydrogen gas to a pressure of approximately 0.21 MPa.[7]
-
The reaction mixture is stirred and heated to 44-46°C.[7]
-
Hydrogen is supplied to the autoclave to maintain a pressure of 0.21 MPa (approx. 1575 Torr).[7] The reaction is monitored by observing the cessation of hydrogen uptake. The typical reaction time is around 1.5 hours.[7]
-
Upon completion, the autoclave is flushed with nitrogen gas.[7]
-
The reaction mixture is filtered to remove the Pd/C catalyst. The autoclave and the catalyst are washed with additional methanol.[7]
-
The solvent is removed from the filtrate by distillation under reduced pressure.[7]
-
The resulting residue is treated with 4 M HCl, initially with stirring at 38-42°C, followed by cooling to -5 to -10°C to precipitate the hydrochloride salt of medetomidine.[7]
-
The precipitate is collected by filtration and dried to yield racemic medetomidine hydrochloride.
C. Visualization: Racemic Synthesis Workflow
Caption: General workflow for the synthesis of racemic medetomidine.
II. Chiral Resolution of Medetomidine
The separation of racemic medetomidine into its constituent enantiomers, this compound and dexmedetomidine, is a crucial step for pharmacological applications. The primary methods employed are classical resolution via diastereomeric salt formation and chiral chromatography.
A. Resolution via Diastereomeric Salt Formation
This classical technique involves reacting the racemic medetomidine base with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[1] An improved version of this method, termed "selective salification," uses a sub-stoichiometric amount of the chiral resolving agent to preferentially crystallize the salt of the desired enantiomer, leaving the other enantiomer in the solution as a free base, which is a more efficient process.[8]
A key advantage of this approach is the ability to recover the undesired enantiomer (in this case, dexmedetomidine if this compound is the target, or vice versa), racemize it, and recycle it back into the resolution process, thereby increasing the overall yield.[8]
Table 2: Chiral Resolution of Medetomidine by Salt Formation
| Method | Chiral Resolving Agent | Key Steps | Outcome | Reference |
| Fractional Crystallization | (+)-Tartaric Acid | Formation of diastereomeric tartrate salts, multiple recrystallizations. | Isolation of enantiopure product. | [1] |
| Selective Salification | L-(-)-Malic Acid | Selective precipitation of the (S)-enantiomer malate salt using a half-mole of acid. | (S)-Medetomidine obtained with 99.9% enantiomeric purity. The unwanted (R)-enantiomer (this compound) remains in the mother liquor. | [8] |
| Racemization of Unwanted Enantiomer | Dibenzoyl Peroxide, Light | Treatment of the enriched unwanted enantiomer to regenerate the racemate. | Racemic medetomidine hydrochloride is recovered for recycling. | [8] |
B. Experimental Protocol: Selective Salification and Recovery
The following protocol is adapted from a patented process for the resolution of medetomidine, which can be used to isolate either enantiomer by selecting the appropriate chiral acid.[8] This example describes the isolation of (S)-medetomidine, leaving this compound in the mother liquor, from which it can be recovered.
Objective: To separate medetomidine enantiomers via selective salification.
Materials:
-
Racemic medetomidine base
-
L-(-)-Malic acid
-
Ethanol
-
Acetone
-
Dilute sodium hydroxide (NaOH)
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
Selective Salification: Racemic medetomidine base (e.g., 100 g, 0.5 mol) is dissolved in a mixture of acetone (e.g., 200 mL) and ethanol (e.g., 800 mL) at reflux temperature.[8]
-
A solution of L-(-)-malic acid (e.g., 33.5 g, 0.25 mol) in ethanol (e.g., 200 mL) is added dropwise to the medetomidine solution.[8]
-
The mixture is maintained at reflux for one hour and then slowly cooled to room temperature, allowing the (S)-Medetomidine malate salt to crystallize.[8]
-
The solid is collected by filtration. The mother liquor, enriched with the (R)-enantiomer (this compound), is retained for later recovery.[8]
-
Purification: The collected solid is recrystallized from ethanol to yield the purified malate salt of (S)-medetomidine.[8]
-
Liberation of Free Base: The purified crystalline product is neutralized with dilute sodium hydroxide to a pH > 12 and extracted with methylene chloride.[8]
-
The organic phase is separated and concentrated to dryness to obtain (S)-Medetomidine with high enantiomeric purity (e.g., 99.9%).[8]
-
Recovery of this compound: The acetone/ethanol mother liquors from step 4 are evaporated. The residue is treated with dilute sodium hydroxide to pH 14 and extracted with methylene chloride. The organic phase is concentrated to yield a mixture enriched in this compound.[8] Further purification can be achieved through subsequent crystallization or chromatography.
C. Resolution via Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based columns, such as those with cellulose derivatives, have proven highly effective for the resolution of medetomidine.[9][10][11]
Table 3: Chiral HPLC Method for Medetomidine Resolution
| Parameter | Condition | Reference |
| Column | Chiralcel OJ-3R (Polysaccharide cellulose-based) | [9][10] |
| Mobile Phase | Isocratic: Methanol / Water + 20 mM Ammonium Formate + 0.1% Diethylamine (55:45 v/v) | [12] |
| Flow Rate | 0.20 mL/min | [12] |
| Column Temperature | 25 °C | [12] |
| Detection | LC-MS/MS (ESI+) | [9][12] |
| Outcome | Baseline separation of dexmedetomidine and this compound. | [12] |
| Limit of Quantification | 0.1 - 0.2 ng/mL | [9][13] |
D. Experimental Protocol: Chiral HPLC Analysis
The following is a representative protocol for the analytical separation of this compound and dexmedetomidine using LC-MS/MS.
Objective: To resolve and quantify medetomidine enantiomers in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI) source
-
Chiralcel OJ-3R column or equivalent polysaccharide-based chiral column
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Formate
-
Diethylamine
Procedure:
-
Sample Preparation: Samples are appropriately diluted in a suitable solvent (e.g., methanol).[12]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 55% Methanol and 45% aqueous solution containing 20 mM Ammonium Formate and 0.1% Diethylamine.[12]
-
Chromatographic Conditions:
-
MS/MS Detection:
-
Operate the ESI source in positive ion mode.
-
Optimize MS parameters (e.g., ion source temperature, voltages) for medetomidine.
-
Set up Multiple Reaction Monitoring (MRM) transitions for the parent ion and suitable product ions of medetomidine for quantification.
-
-
Analysis: Inject the sample and acquire data. The two enantiomers will elute at different retention times, allowing for their individual identification and quantification.
E. Visualization: Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of racemic medetomidine.
III. Signaling Pathway Interaction
Medetomidine exerts its effects by acting as a potent agonist at α2-adrenergic receptors (α2-ARs), which are G-protein coupled receptors.[1] The biological activity resides almost exclusively in the (S)-enantiomer, dexmedetomidine. This compound, the (R)-enantiomer, has a much lower affinity for these receptors and is considered pharmacologically inactive or weakly antagonistic.
Caption: Differential interaction of medetomidine enantiomers with the α2-AR.
References
- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C13H16N2 | CID 60612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
- 6. WO2011070069A1 - Process for preparation of medetomidine - Google Patents [patents.google.com]
- 7. Medetomidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. US8877941B2 - Process for the resolution of medetomidine and recovery of the unwanted enantiomer - Google Patents [patents.google.com]
- 9. Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
Enantioselective Pathways to Levomedetomidine: A Technical Guide
Introduction
Levomedetomidine, the (R)-enantiomer of medetomidine, is a notable chemical entity primarily recognized as the less active isomer of the potent and selective α2-adrenergic agonist, dexmedetomidine. While dexmedetomidine finds extensive application in veterinary and human medicine as a sedative and analgesic, the enantioselective synthesis of this compound is not a widely pursued goal in pharmaceutical manufacturing. Consequently, a direct asymmetric synthesis route to this compound is not prominently featured in scientific literature. Instead, its preparation is intrinsically linked to the synthesis of racemic medetomidine and the subsequent chiral resolution processes aimed at isolating the therapeutically significant (S)-enantiomer, dexmedetomidine.
This technical guide provides an in-depth exploration of the synthetic routes to racemic medetomidine and the pivotal methods of chiral resolution that enable the isolation of this compound. For researchers, scientists, and drug development professionals, this document outlines the core chemical principles, experimental methodologies, and quantitative data associated with the production of this specific enantiomer.
I. Synthesis of Racemic Medetomidine
The synthesis of the racemic precursor, medetomidine, is the foundational step. Several synthetic strategies have been developed over the years, with the goal of improving overall yield, minimizing hazardous reagents, and ensuring scalability. The most common approaches commence from 2,3-dimethylbenzaldehyde or 2,3-dimethylbromobenzene.
Grignard-Based Approaches
A prevalent and historically significant route involves the use of Grignard reagents. One common pathway starts with the reaction of 2,3-dimethylphenylmagnesium bromide with a protected 4-imidazolecarboxaldehyde derivative.
Experimental Protocol: Synthesis of Racemic Medetomidine via Grignard Reaction
-
Step 1: Grignard Reagent Formation: An organic solution of 2,3-dimethyl bromobenzene (0.2 mol) is slowly added to magnesium turnings (0.24 mol) under anhydrous conditions, maintaining a gentle reflux to initiate and sustain the formation of 2,3-dimethylphenylmagnesium bromide.
-
Step 2: Nucleophilic Addition: To the freshly prepared Grignard reagent, 1-trityl-imidazole-4-carbaldehyde (0.2 mol) is added, and the mixture is heated to reflux for approximately 4.5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Step 3: Oxidation: Upon completion, the reaction is cooled, and manganese dioxide is added. The mixture is then heated to reflux for another 4.5 hours to yield the corresponding ketone intermediate.
-
Step 4: Wittig or Horner-Wadsworth-Emmons Reaction: The ketone intermediate is then subjected to a Wittig or a related olefination reaction to introduce the ethylidene group.
-
Step 5: Hydrogenation: The resulting olefin is hydrogenated, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to reduce the double bond and afford racemic medetomidine.
-
Step 6: Deprotection and Salt Formation: The trityl protecting group is removed under acidic conditions, and the final product can be isolated as the hydrochloride salt.
Alternative Synthetic Routes
Other synthetic pathways have been explored to circumvent some of the challenges associated with the Grignard-based methods, such as the use of highly reactive reagents and potential for side reactions. These can include Friedel-Crafts type reactions and multi-step sequences involving the construction of the imidazole ring.
| Route | Starting Material | Key Intermediates | Overall Yield (%) | Reference |
| Grignard Route 1 | 2,3-dimethylbromobenzene | 1-trityl-imidazole-4-carbaldehyde, Ketone intermediate | Not explicitly stated in all patents, but can be inferred to be multi-step with variable yields. | [1] |
| Grignard Route 2 | 2,3-dimethylbenzaldehyde | (2,3-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol | ~60% (for a similar analogue) | [2] |
| Friedel-Crafts Route | 2,3-dimethylbenzaldehyde | N-trimethylsilylimidazole | Low yield for the key Friedel-Crafts step. | [1] |
II. Chiral Resolution of Racemic Medetomidine
The cornerstone for obtaining enantiomerically pure this compound is the chiral resolution of the racemic mixture. This process relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. This compound is subsequently recovered from the mother liquor after the crystallization of the dexmedetomidine diastereomeric salt.
Classical Resolution with Tartaric Acid
The most widely documented method for the resolution of medetomidine involves the use of tartaric acid enantiomers. To isolate dexmedetomidine, L-(+)-tartaric acid is commonly used. Consequently, the mother liquor becomes enriched with the this compound salt.
Experimental Protocol: Chiral Resolution of Medetomidine with L-(+)-Tartaric Acid
-
Step 1: Diastereomeric Salt Formation: Racemic medetomidine base is dissolved in a suitable solvent, typically a lower alcohol such as ethanol or isopropanol.[1] L-(+)-tartaric acid (approximately 0.5 equivalents) is then added to the solution.
-
Step 2: Fractional Crystallization: The mixture is heated to ensure complete dissolution and then gradually cooled to allow for the selective crystallization of the dexmedetomidine-L-(+)-tartrate salt. The crystallization process may be repeated multiple times to achieve high enantiomeric purity of the dexmedetomidine salt.
-
Step 3: Isolation of this compound-Enriched Mother Liquor: The crystallized dexmedetomidine-L-(+)-tartrate is separated by filtration. The resulting filtrate (mother liquor) is now enriched with the this compound-D-(-)-tartrate salt.
-
Step 4: Liberation of this compound Base: The mother liquor is concentrated, and the residue is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free base of the this compound-enriched mixture.
-
Step 5: Extraction and Purification: The free base is extracted with an organic solvent (e.g., methylene chloride), and the solvent is evaporated to yield this compound, which can be further purified if necessary.
Other Resolving Agents
While tartaric acid is common, other chiral acids have also been employed for the resolution of medetomidine.
| Resolving Agent | Solvent | Target Enantiomer Salt | Notes | Reference |
| L-(+)-Tartaric Acid | Isopropanol | Dexmedetomidine-L-(+)-tartrate | This compound remains in the mother liquor. | [1] |
| D-(-)-Tartaric Acid | Ethanol/Water | This compound-D-(-)-tartrate | This would preferentially crystallize the this compound salt. | [3][4] |
| L-(+)-Malic Acid | Acetone/Ethanol | Dexmedetomidine-L-(+)-malate | Yield of the dexmedetomidine salt is reported as 66%. | [5] |
| D-(+)-Dibenzoyl tartaric acid | Various | This compound or Dexmedetomidine salt | Can be used to resolve the enantiomers. | [6] |
III. Asymmetric Synthesis and the Role of this compound
While direct asymmetric synthesis of this compound is not a primary research focus, understanding the asymmetric synthesis of dexmedetomidine provides context. These methods often involve the enantioselective reduction of a prochiral olefin precursor. In such reactions, this compound is the potential, undesired enantiomeric product.
The development of highly selective catalysts aims to maximize the formation of dexmedetomidine, thereby minimizing the yield of this compound. However, the this compound formed in these reactions could theoretically be isolated.
A more economically viable strategy in industrial processes is the racemization of the undesired enantiomer. Processes have been developed to recover the this compound-enriched mixture from the resolution step and convert it back to racemic medetomidine, which can then be re-subjected to chiral resolution.[5]
IV. Visualizing the Synthetic Pathways
Synthesis of Racemic Medetomidine
Caption: General workflow for the synthesis of racemic medetomidine.
Chiral Resolution Process
Caption: Chiral resolution of racemic medetomidine to yield this compound.
The enantioselective synthesis of this compound is not pursued directly but is achieved as a byproduct of the synthesis and resolution of racemic medetomidine for the production of dexmedetomidine. The core of obtaining this compound lies in the efficient separation of diastereomeric salts, a classical and robust method in stereochemistry. While asymmetric synthesis routes are continually being optimized for dexmedetomidine, the focus remains on maximizing the yield of the (S)-enantiomer. For researchers requiring this compound, understanding the principles of chiral resolution and the recovery from the "undesired" enantiomer pool is paramount. Future developments in enantioselective catalysis or enzymatic resolutions could potentially offer more direct routes, but for now, classical resolution remains the most practical and established method.
References
- 1. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 4. WO2013069025A1 - "process for the preparation of dexmedetomidine" - Google Patents [patents.google.com]
- 5. US8877941B2 - Process for the resolution of medetomidine and recovery of the unwanted enantiomer - Google Patents [patents.google.com]
- 6. CN101671305A - Method for resolution of levorotatory enantiomer and dexiotropic enantiomer of medetomidine - Google Patents [patents.google.com]
Pharmacological Profile of Levomedetomidine: An In-depth Technical Guide on the Inactive Enantiomer
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Medetomidine, a potent α2-adrenergic agonist, is a racemic mixture of two stereoisomers: dexmedetomidine and levomedetomidine.[1] While dexmedetomidine is the pharmacologically active enantiomer responsible for the sedative, analgesic, and sympatholytic effects, this compound is generally considered its inactive counterpart.[2][3] This technical guide provides a comprehensive examination of the pharmacological profile of this compound. It consolidates in vitro and in vivo data to delineate its receptor binding characteristics, functional activity, pharmacokinetic properties, and its modulatory effects on the active enantiomer, dexmedetomidine. This document is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development, offering insights into the nuanced role of this seemingly inert enantiomer.
Introduction
Alpha-2 adrenergic receptor (α2-AR) agonists are a class of drugs widely utilized for their sedative, analgesic, and anesthetic-sparing properties.[4][5] Medetomidine, a prominent member of this class, is composed of a 1:1 racemic mixture of dexmedetomidine and this compound.[2][6] The pharmacological activity of medetomidine is almost exclusively attributed to dexmedetomidine, the (S)-enantiomer, which is a potent and highly selective full agonist at α2-ARs.[5][7]
Conversely, this compound, the (R)-enantiomer, has been largely characterized as pharmacologically inactive.[2][8] However, emerging evidence suggests that "inactive" may not fully capture its profile. While this compound does not produce sedation or analgesia on its own, it exhibits low-affinity binding to α-adrenoceptors and can, particularly at higher doses, interact with and modulate the effects of dexmedetomidine.[3][9][10] Understanding the complete pharmacological profile of this compound is crucial for comprehending the overall effects of racemic medetomidine and for the rational design of chirally pure therapeutic agents. This guide synthesizes the available data on this compound's receptor affinity, functional impact, and pharmacokinetic behavior.
Receptor Binding Profile
The primary molecular targets for medetomidine and its enantiomers are the α-adrenergic receptors. The distinct pharmacological activities of dexmedetomidine and this compound stem from their differential affinities and selectivities for these receptors. This compound displays a significantly lower affinity and selectivity for α2-ARs compared to dexmedetomidine.
In vitro studies have demonstrated that this compound binds to both α1 and α2-adrenoceptors, but with substantially less affinity than its active counterpart.[9] The α2-to-α1 adrenoceptor selectivity ratio for this compound is reported to be only 23, a stark contrast to the high selectivity ratio of 1,300 to 1,620 reported for dexmedetomidine.[5][9] This low selectivity suggests that at higher concentrations, any effects of this compound might involve interactions with α1-adrenoceptors, which could functionally antagonize the desired α2-AR-mediated hypnotic responses.[9]
Table 1: Adrenergic Receptor Binding Properties
| Compound | Receptor Selectivity (α2/α1) | Reference |
|---|---|---|
| This compound | 23 | [9] |
| Dexmedetomidine | 1,300 - 1,620 |[5][9] |
Functional Activity
In Vitro Functional Assays
Functional assays are critical to move beyond simple binding affinity and understand a compound's ability to elicit a cellular response. In the context of α2-ARs, which are Gi/o-coupled receptors, activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11]
Studies characterizing this compound's functional activity have yielded varied descriptions, including a weak partial α2-AR agonist or an inverse agonist, depending on the specific test system and receptor expression levels.[9] However, the consensus from most studies is that it lacks significant intrinsic agonist activity and does not effectively trigger the downstream signaling cascade associated with α2-AR activation.
In Vivo Pharmacodynamic Effects
In vivo studies in various animal models, primarily dogs, have consistently demonstrated that this compound administered alone does not produce the characteristic effects of α2-AR agonists.[12][13]
-
Sedation and Analgesia: this compound causes no apparent sedation or analgesia, even at high doses.[6][12][13] In conscious dogs, its administration did not result in any significant behavioral changes.[9][14]
-
Cardiovascular Effects: When given alone, this compound has no significant effect on cardiovascular parameters such as heart rate or blood pressure.[12][13]
-
Interaction with Dexmedetomidine: While inactive on its own, this compound can modulate the effects of dexmedetomidine. In dogs, co-administration of a high dose of this compound with dexmedetomidine was found to:
This antagonistic effect on sedation, coupled with the potentiation of bradycardia, suggests a complex interaction that may involve competitive antagonism at α2-ARs or effects at other receptors (e.g., α1-ARs).[9]
-
Metabolic Effects: Both enantiomers of medetomidine have been shown to be inhibitors of microsomal drug metabolism in vitro. In vivo, significant effects on the elimination of other drugs (e.g., aminopyrine, hexobarbital) by this compound were only observed at doses far exceeding those used for any clinical effect.[15]
Pharmacokinetic Profile
The disposition of this compound in the body is distinct from that of dexmedetomidine, characterized primarily by a more rapid clearance. Pharmacokinetic studies in dogs have provided the most comprehensive data.
Table 2: Pharmacokinetic Parameters of Medetomidine Enantiomers in Dogs
| Parameter | This compound (10 µg/kg) | This compound (20 µg/kg) | Dexmedetomidine (10 µg/kg) | Dexmedetomidine (20 µg/kg) | Racemic Medetomidine (40 µg/kg) | Reference |
|---|
| Clearance (L/h/kg) | 3.52 ± 1.03 | 4.07 ± 0.69 | 0.97 ± 0.33 | 1.24 ± 0.48 | 1.26 ± 0.44 |[12][13] |
The clearance of this compound is approximately 3 to 4 times faster than that of dexmedetomidine or racemic medetomidine.[6][8][12][13] This rapid clearance means that for a given dose, this compound is eliminated from the plasma much more quickly than its active counterpart.[8] Despite the administration of equal amounts in a racemic mixture, the plasma concentration of this compound is significantly lower than that of dexmedetomidine.[16] The elimination half-life of medetomidine (racemate) has been reported to be between 0.97 and 1.60 hours in dogs, cats, and rats.[17][18] Like dexmedetomidine, this compound is thought to be extensively metabolized by the liver before excretion.[2][18]
Detailed Experimental Methodologies
The characterization of this compound's pharmacological profile relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed protocols for key experiments.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., α2A-AR) are homogenized in a cold lysis buffer. The homogenate undergoes differential centrifugation to isolate a membrane pellet, which is then resuspended in an assay buffer.[19][20]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[20]
-
Total Binding Wells: Contain membrane preparation and a fixed concentration of a suitable α2-AR radioligand (e.g., [3H]rauwolscine).
-
Non-Specific Binding Wells: Contain membrane preparation, radioligand, and a high concentration of a known unlabeled antagonist to saturate all specific binding sites.
-
Test Compound Wells: Contain membrane preparation, radioligand, and increasing concentrations of this compound.[21]
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[20]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.[20][21]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant), representing the affinity of this compound for the receptor, is then calculated using the Cheng-Prusoff equation.[20]
[35S]GTPγS Functional Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It is a proximal measure of receptor activation.[22][23]
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In assay buffer containing Mg2+ ions and an excess of GDP, membranes are incubated with the non-hydrolyzable GTP analog, [35S]GTPγS.[24]
-
Basal Binding: Membranes, GDP, and [35S]GTPγS.
-
Agonist-Stimulated Binding: Membranes, GDP, [35S]GTPγS, and varying concentrations of the test compound (this compound). A known full agonist (e.g., dexmedetomidine) is used as a positive control.
-
-
Incubation: The mixture is incubated (e.g., 60 minutes at 30°C) to allow for agonist-induced G-protein activation and subsequent binding of [35S]GTPγS to the Gα subunit.[22]
-
Filtration: The reaction is stopped by rapid filtration, separating the membranes with bound [35S]GTPγS from the unbound nucleotide.[22]
-
Counting: The radioactivity on the filters is quantified by scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding above basal levels is plotted against the log concentration of the agonist. Non-linear regression is used to calculate the potency (EC50) and efficacy (Emax) of the compound. For this compound, one would expect a very low or non-existent Emax, confirming its lack of agonist activity.[23]
In Vivo Sedation Assessment in Rodents
This experiment assesses the central nervous system depressant effects of a compound. A common method is the loss of righting reflex.[25]
Protocol:
-
Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the laboratory environment to reduce stress-related variability.
-
Drug Administration: Animals are divided into groups.
-
Control Group: Receives vehicle (e.g., saline) injection.
-
Test Group(s): Receive injections of this compound at various doses.
-
Positive Control Group: Receives an injection of a known sedative (e.g., dexmedetomidine).
-
-
Observation: Following administration, each animal is placed on its back in a clean cage.
-
Endpoint Measurement: The primary endpoint is the "loss of righting reflex," defined as the inability of the animal to right itself (return to a sternal position) within a set time (e.g., 30-60 seconds). The onset time to loss of reflex and the duration of the loss of reflex are recorded.
-
Data Analysis: The percentage of animals in each group exhibiting loss of righting reflex is calculated. For this compound, it is expected that even at high doses, very few, if any, animals will lose their righting reflex, confirming its lack of sedative effect.[25]
Conclusion
The pharmacological profile of this compound is that of a largely inactive enantiomer, a stark contrast to the potent α2-adrenergic agonist activity of its stereoisomer, dexmedetomidine. It possesses a very low binding affinity and selectivity for α2-adrenoceptors and demonstrates a lack of significant intrinsic activity in functional assays. In vivo, it fails to produce sedation or analgesia. However, it is not entirely inert; it exhibits rapid pharmacokinetic clearance and, at high doses, can antagonize the sedative effects of dexmedetomidine while potentiating bradycardia. This complex interaction underscores the importance of studying individual enantiomers, as the "inactive" component of a racemic mixture can still contribute to the overall clinical profile. This guide provides the foundational data and methodologies for researchers to further investigate the nuanced pharmacology of this compound.
References
- 1. Medetomidine - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. magonlinelibrary.com [magonlinelibrary.com]
- 4. VASG Alpha-2 Agonists [vasg.org]
- 5. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. Dissociation of hypnotic-anesthetic actions of alpha 2 agonists from cyclic AMP in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effects of medetomidine enantiomers on in vitro and in vivo microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantiospecific pharmacokinetics of intravenous dexmedetomidine in beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of medetomidine. | Semantic Scholar [semanticscholar.org]
- 18. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of detomidine, a novel sedative-analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
Levomedetomidine Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding affinity studies of levomedetomidine, the levorotatory enantiomer of the potent α2-adrenergic agonist, medetomidine. While its counterpart, dexmedetomidine, is the pharmacologically active component, understanding the binding characteristics of this compound is crucial for a complete pharmacological profile of the racemic mixture and for the development of more selective α2-adrenergic ligands.
Core Concepts in this compound Receptor Binding
This compound is recognized as the significantly less active enantiomer of medetomidine. Its binding affinity for α2-adrenergic receptors is considerably lower than that of dexmedetomidine. The primary therapeutic and physiological effects of racemic medetomidine are attributed to the dextro-enantiomer, dexmedetomidine.
Functionally, this compound has been characterized as a weak partial agonist or even an inverse agonist at α2-adrenergic receptors, depending on the specific receptor subtype and the experimental system used. In some in vivo studies, this compound has demonstrated the ability to antagonize the sedative and analgesic effects of dexmedetomidine, particularly at higher concentrations.
Quantitative Receptor Binding Affinity Data
Table 1: Binding Affinity (Kᵢ, nM) of Medetomidine and Dexmedetomidine for α2-Adrenergic Receptor Subtypes
| Ligand | α2A-AR | α2B-AR | α2C-AR | α2D-AR | Reference |
| Medetomidine | ~1.6 | ~1.6 | ~1.6 | ~1.6 | [1][2] |
| Dexmedetomidine | Data not consistently reported with subtype specificity in foundational studies | Data not consistently reported with subtype specificity in foundational studies | Data not consistently reported with subtype specificity in foundational studies | Data not consistently reported with subtype specificity in foundational studies |
Note: Foundational studies on medetomidine often demonstrated its high affinity for the α2-adrenergic receptor family as a whole, with little to no selectivity between the subtypes.[1][2]
Table 2: α2/α1 Adrenergic Receptor Selectivity Ratios
| Compound | α2/α1 Selectivity Ratio | Reference |
| Medetomidine | 1620:1 | [3] |
| Dexmedetomidine | 1300:1 | |
| This compound | 23:1 | |
| Clonidine | 220:1 | [3] |
| Xylazine | 160:1 |
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinity (Kᵢ) is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an assay targeting α2-adrenergic receptors.
Principle
This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-rauwolscine or [³H]-clonidine) for binding to a specific receptor population in a tissue or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value, which represents the affinity of the test compound for the receptor, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Materials
-
Receptor Source: Cell membranes from cell lines stably expressing a specific human α2-adrenergic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity α2-adrenergic receptor ligand labeled with a radioisotope, such as [³H]-rauwolscine (antagonist) or [³H]-clonidine (agonist).
-
Test Compound: this compound, dexmedetomidine, or other unlabeled ligands.
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH, containing ions like Mg²⁺.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled α2-adrenergic ligand (e.g., phentolamine or yohimbine) to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Generalized Procedure
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in microplates. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually at or below its Kₑ), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizations: Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Alpha-2 adrenergic receptor signaling pathway.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Off-Target Binding Profile
While the primary focus of medetomidine research has been on adrenergic receptors, it is important to consider potential off-target binding. Studies on medetomidine have shown very weak or no binding affinity for β1, β2-adrenergic, H1, H2-histaminergic, 5-HT1, 5-HT2-serotonergic, muscarinic, dopaminergic, tryptaminergic, GABAergic, opiate, and benzodiazepine receptors. Given that this compound is the less active enantiomer, it is highly unlikely to exhibit significant affinity for these off-target receptors.
Conclusion
This compound demonstrates a significantly lower binding affinity for α2-adrenergic receptors compared to its active counterpart, dexmedetomidine, and exhibits poor selectivity between α2 and α1 subtypes. Its pharmacological role is primarily understood in the context of the racemic mixture, where it may act as a weak partial agonist or inverse agonist, potentially modulating the effects of dexmedetomidine. The established methodologies of radioligand binding assays remain the gold standard for further elucidating the precise binding characteristics of this compound and other novel adrenergic ligands. This guide provides a foundational understanding for researchers and professionals in the field of drug development and pharmacology.
References
- 1. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medetomidine analogs as selective agonists for the human alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental History of Levomedetomidine: A Technical Guide
An In-depth Exploration of the "Inactive" Enantiomer of Medetomidine for Researchers, Scientists, and Drug Development Professionals
Abstract
Levomedetomidine, the (R)-enantiomer of the potent α2-adrenergic agonist medetomidine, has long been regarded as the pharmacologically "inactive" counterpart to the active (S)-enantiomer, dexmedetomidine. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. From its origins as a component of the racemic mixture developed by Farmos Group Ltd. to the elucidation of its distinct pharmacokinetic and pharmacodynamic properties, this document details the scientific journey that has defined our understanding of this stereoisomer. We present a compilation of quantitative data on its receptor binding and functional activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. This guide serves as a critical resource for researchers in pharmacology and drug development, offering a deep dive into the nuanced role of stereochemistry in adrenergic receptor modulation.
Introduction: The Concept of Stereoselectivity in α2-Adrenergic Agonists
The development of α2-adrenergic receptor agonists has been a significant area of research for several decades, leading to the introduction of clinically important drugs for sedation, analgesia, and hypertension management.[1] A pivotal concept in the pharmacology of these agents is stereoselectivity, where the three-dimensional arrangement of atoms in a molecule dictates its biological activity. Medetomidine, a potent and selective α2-adrenoceptor agonist, exists as a racemic mixture of two enantiomers: dexmedetomidine and this compound.[2]
Initial pharmacological studies revealed that the desired sedative and analgesic effects of medetomidine were primarily attributable to one of its enantiomers, dexmedetomidine.[3][4] This led to the characterization of this compound as the "inactive" isomer. However, further research has demonstrated that this compound is not entirely devoid of biological activity and possesses a unique pharmacokinetic and pharmacodynamic profile that can influence the overall effects of the racemic mixture. This guide will provide a detailed exploration of the discovery and scientific history of this compound.
History of Discovery and Development
Medetomidine was first developed by the Finnish pharmaceutical company Farmos Group Ltd. (later acquired by Orion Pharma) and was first disclosed in a patent filed in 1981.[5] It was initially brought to the European market in 1987 as Domitor, a veterinary sedative.[5] Medetomidine is a racemic mixture, meaning it consists of equal parts of its two stereoisomers: the dextrorotatory enantiomer, dexmedetomidine, and the levorotatory enantiomer, this compound.[2]
Early in the development process, it became evident that the pharmacological activity of medetomidine resided almost exclusively in the dexmedetomidine enantiomer.[3][4] This discovery prompted further investigation into the separation and individual characterization of the two isomers. Farmos Group Ltd. also published the first method for the chiral resolution of medetomidine, which involved multiple recrystallizations of the racemic mixture with (+)-tartaric acid to isolate the enantiomers.[5] This pivotal work paved the way for the development of dexmedetomidine as a standalone drug for human use, approved by the FDA in 1999.[5] Consequently, this compound became the subject of research to understand its properties and potential interactions.
Chemical Synthesis and Chiral Separation
The synthesis of racemic medetomidine has been approached through various routes, with early methods involving multi-step processes. One of the initial patented syntheses involved the reaction of 2,3-dimethylaniline as a starting material.[6]
A crucial step in the study of this compound was the development of effective methods for its separation from dexmedetomidine.
Experimental Protocol: Chiral Resolution of Medetomidine using Tartaric Acid
This protocol is based on the principle of diastereomeric salt formation, as originally developed by Farmos Group Ltd.[5]
Materials:
-
Racemic medetomidine
-
(+)-Tartaric acid
-
Suitable solvent (e.g., ethanol)
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Dissolve racemic medetomidine in a suitable solvent.
-
Add an equimolar amount of (+)-tartaric acid to the solution.
-
Allow the diastereomeric salts to form. Due to their different physical properties, one diastereomer will be less soluble and will precipitate out of the solution.
-
Collect the precipitated salt by filtration. This salt will be enriched with one of the enantiomers.
-
The enantiomer can be liberated from the tartaric acid salt by treatment with a base.
-
To achieve high enantiomeric purity, multiple recrystallizations of the diastereomeric salt are performed before the final liberation of the enantiomer.
-
The other enantiomer can be recovered from the mother liquor.
Pharmacological Profile
Receptor Binding Affinity
The primary mechanism of action of medetomidine and its enantiomers is through their interaction with adrenergic receptors. Radioligand binding assays have been instrumental in determining the affinity of these compounds for different receptor subtypes.
Table 1: Adrenergic Receptor Binding Affinities (Ki, nM) of Medetomidine Enantiomers
| Compound | α1 | α2 | α2/α1 Selectivity Ratio |
| Medetomidine (racemic) | 1750 | 1.08 | 1620 |
| Dexmedetomidine | - | - | - |
| This compound | - | - | - |
Data for dexmedetomidine and this compound individual Ki values at α1 and α2 subtypes are not consistently reported in publicly available literature, though the racemic mixture data indicates high selectivity for the α2 receptor, an effect attributed to dexmedetomidine.
Experimental Protocol: α2-Adrenoceptor Binding Assay using [3H]RX821002
This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for α2-adrenoceptor subtypes.[7][8][9]
Materials:
-
Cell membranes expressing the desired human α2-adrenoceptor subtype (α2A, α2B, or α2C)
-
[3H]RX821002 (radioligand)
-
Unlabeled RX821002 (for non-specific binding determination)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [3H]RX821002, and either the test compound, buffer (for total binding), or unlabeled RX821002 (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The Ki value is determined by analyzing the competition binding data using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Functional Activity
Functional assays, such as GTPγS binding assays, are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor.
Table 2: Functional Activity of Medetomidine Enantiomers
| Compound | Receptor Subtype | Assay | Activity (EC50/IC50, nM) | Efficacy (% of max response) |
| Dexmedetomidine | α2A | GTPγS | Partial Agonist | - |
| α2B | GTPγS | Full Agonist | - | |
| This compound | α2 | In vivo (dog) | Antagonist to Dex sedation | - |
Specific EC50/IC50 and efficacy values for this compound across different α2-adrenoceptor subtypes from in vitro functional assays are not widely available in the literature. The antagonistic effect on dexmedetomidine's sedation is a key reported in vivo functional observation.[1][10]
Experimental Protocol: GTPγS Binding Assay
This protocol outlines a method to assess the functional activity of a compound at Gαi-coupled receptors like the α2-adrenoceptors.[11][12]
Materials:
-
Cell membranes expressing the α2-adrenoceptor subtype of interest
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP (to ensure binding of [35S]GTPγS is agonist-dependent)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Filtration apparatus or scintillation proximity assay (SPA) beads
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction. If using filtration, rapidly filter the contents through glass fiber filters and wash with ice-cold buffer. If using SPA, add the appropriate beads.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax values for agonist activity.
Pharmacokinetic Properties
Studies in dogs have revealed significant differences in the pharmacokinetic profiles of this compound and dexmedetomidine.
Table 3: Pharmacokinetic Parameters of Medetomidine Enantiomers in Dogs
| Parameter | This compound (20 µg/kg) | Dexmedetomidine (20 µg/kg) | Medetomidine (40 µg/kg) |
| Clearance (L/h/kg) | 4.07 ± 0.69 | 1.24 ± 0.48 | 1.26 ± 0.44 |
Data from Kuusela et al. (2000)[13]
The clearance of this compound is significantly more rapid than that of dexmedetomidine and the racemic mixture.[13] This difference in metabolic rate is an important consideration when evaluating the overall effects of medetomidine.
Experimental Protocol: Pharmacokinetic Study in Dogs
This protocol is a summary of the methodology used in studies investigating the pharmacokinetics of medetomidine enantiomers in dogs.[13]
Animals:
-
Beagle dogs, confirmed to be healthy.
Procedure:
-
Administer the test compound (this compound, dexmedetomidine, or medetomidine) intravenously as a bolus at a specified dose.
-
Collect blood samples at predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 45, 60, 90, 120, 180, 240, 300, and 360 minutes) via a cannulated vein.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of the enantiomers using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][14]
-
Fit the plasma concentration-time data to a pharmacokinetic model (e.g., a two-compartment model) to calculate parameters such as clearance, volume of distribution, and half-life.
In Vivo Effects and Interaction with Dexmedetomidine
While this compound does not produce significant sedation or analgesia on its own, it has been shown to interact with the effects of dexmedetomidine in vivo.
Antagonism of Dexmedetomidine-Induced Sedation
Studies in dogs have demonstrated that high doses of this compound can reduce the sedative and analgesic effects of dexmedetomidine.[1][10] This suggests a competitive interaction at the α2-adrenoceptor.
Cardiovascular Effects
Interestingly, while antagonizing the sedative effects, high doses of this compound have been observed to enhance the bradycardia (slowing of the heart rate) induced by dexmedetomidine.[1][10] This complex interaction highlights the nuanced pharmacological profile of this compound.
Experimental Protocol: In Vivo Interaction Study in Dogs
This protocol is based on studies designed to evaluate the interaction between this compound and dexmedetomidine in dogs.[1][10]
Animals:
-
Healthy Beagle dogs.
Procedure:
-
On separate occasions, administer different treatments to each dog in a crossover design:
-
Vehicle control (e.g., saline)
-
This compound alone (at various doses)
-
Dexmedetomidine alone
-
This compound in combination with dexmedetomidine
-
-
Monitor and score sedation and analgesia at regular intervals using validated scoring systems.
-
Continuously monitor cardiovascular parameters, including heart rate and blood pressure.
-
Analyze the data to compare the effects of dexmedetomidine alone versus in combination with this compound.
Conclusion
This compound, while often overshadowed by its pharmacologically active enantiomer, dexmedetomidine, is a molecule with a distinct and complex profile. Its discovery as part of the racemic medetomidine and the subsequent elucidation of its stereoselective properties have been crucial in advancing our understanding of α2-adrenergic receptor pharmacology. Although largely inactive as a sedative and analgesic on its own, its ability to antagonize some of the effects of dexmedetomidine while potentiating others, coupled with its unique pharmacokinetic profile, underscores the importance of studying individual enantiomers. This technical guide provides a foundational resource for researchers, consolidating the historical context, key experimental data, and methodologies essential for the continued investigation of this compound and the broader principles of stereopharmacology. The ongoing exploration of such "inactive" isomers is vital for a complete understanding of drug action and for the development of safer and more effective therapeutic agents.
References
- 1. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further characterization of human alpha 2-adrenoceptor subtypes: [3H]RX821002 binding and definition of additional selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of [3H]RX821002 binding to alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delineation of three pharmacological subtypes of alpha 2-adrenoceptor in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in vivo binding assay to determine central alpha(1)-adrenoceptor occupancy using [(3)H]prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity of Medetomidine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medetomidine, a potent and selective α2-adrenergic receptor agonist, is a racemic mixture of two enantiomers: dexmedetomidine and levomedetomidine. This technical guide provides an in-depth analysis of the stereospecific properties of these enantiomers, highlighting the profound differences in their pharmacological activity. It has been conclusively demonstrated that the pharmacological effects of medetomidine are almost exclusively attributable to the dextrorotatory enantiomer, dexmedetomidine.[1][2] This document summarizes the quantitative data on receptor binding and functional activity, details the experimental protocols used to determine these properties, and illustrates the key signaling pathways and experimental workflows.
Introduction
Medetomidine is widely used in veterinary medicine for its sedative and analgesic properties.[2] It is comprised of a racemic mixture of dexmedetomidine and this compound.[3] The clinical and pharmacological activity of medetomidine resides almost exclusively in its dextro-enantiomer, dexmedetomidine, which is also approved for sedation in human clinical settings.[1][2] Understanding the stereospecificity of these enantiomers is critical for drug development, ensuring the desired therapeutic effects while minimizing potential side effects. This guide will explore the fundamental differences in receptor affinity and functional activity between dexmedetomidine and this compound.
Receptor Binding Affinity
The primary molecular target for medetomidine is the α2-adrenergic receptor, a G-protein coupled receptor (GPCR) with three subtypes: α2A, α2B, and α2C. The stereospecificity of medetomidine's enantiomers is most evident in their differential binding affinities for these receptors.
Alpha-2 Adrenergic Receptors
Dexmedetomidine exhibits a significantly higher affinity for α2-adrenergic receptors compared to this compound. This high degree of stereoselectivity is the basis for its potent pharmacological effects.[1] The α2A subtype, in particular, is considered the predominant mediator of the sedative, analgesic, and hypothermic actions of dexmedetomidine.[4][5]
Imidazoline Receptors
Medetomidine and its enantiomers also exhibit some affinity for imidazoline receptors, though this is weaker than their affinity for α2-adrenoceptors.[6] The physiological significance of this interaction is still under investigation, but it may contribute to some of the cardiovascular effects of these compounds.[6][7]
Quantitative Binding Data
The following table summarizes the binding affinities (Ki values) of dexmedetomidine and this compound for α2-adrenergic receptors.
| Enantiomer | Receptor Subtype | Ki (nM) | Reference |
| Dexmedetomidine | α2A | Data not available in search results | |
| α2B | Data not available in search results | ||
| α2C | Data not available in search results | ||
| This compound | α2A | Data not available in search results | |
| α2B | Data not available in search results | ||
| α2C | Data not available in search results |
Note: Specific Ki values for each enantiomer at each α2-adrenoceptor subtype were not explicitly found in the provided search results. However, the literature consistently indicates that dexmedetomidine has a much higher affinity.
Functional Activity
The functional consequences of receptor binding further underscore the stereospecificity of the medetomidine enantiomers. Dexmedetomidine acts as a full agonist at α2-adrenergic receptors, while this compound is largely inactive or may act as a weak partial agonist or antagonist at high concentrations.[1][2]
Alpha-2 Adrenergic Receptor Agonism
Activation of α2-adrenergic receptors by dexmedetomidine initiates a downstream signaling cascade that leads to the observed physiological effects. This is primarily mediated through the Gαi subunit of the G-protein complex, which inhibits the activity of adenylyl cyclase.[7] This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8]
Quantitative Functional Data
The following table summarizes the potency (EC50 values) of dexmedetomidine and this compound in functional assays.
| Enantiomer | Assay | EC50 (nM) | Reference |
| Dexmedetomidine | cAMP Inhibition | Data not available in search results | |
| Sedation (in vivo) | ED50: 30.1-32.3 µg/kg (mice) | [4] | |
| Analgesia (in vivo) | ED50: 94.6-116.0 µg/kg (mice) | [4] | |
| Hypothermia (in vivo) | ED50: 16.2-60.6 µg/kg (mice) | [4] | |
| This compound | cAMP Inhibition | Largely inactive | |
| Sedation (in vivo) | Largely inactive | [1] | |
| Analgesia (in vivo) | Some activity at high doses | [1] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of medetomidine enantiomers to α2-adrenergic receptors.
Objective: To determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radioligand, and the inhibition constant (Ki) of unlabeled ligands (dexmedetomidine and this compound).
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest (e.g., from rat cerebral cortex or transfected cell lines).[9]
-
Radioligand (e.g., [3H]-clonidine or [3H]-rauwolscine).[9][10]
-
Unlabeled dexmedetomidine and this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.[11]
-
Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (dexmedetomidine or this compound).[11]
-
Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[11]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Analyze the data using non-linear regression to calculate Kd, Bmax, and Ki values.[11]
cAMP Functional Assay
This protocol outlines a general method for assessing the functional activity of medetomidine enantiomers by measuring their effect on cAMP levels.
Objective: To determine the potency (EC50) and efficacy of dexmedetomidine and this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cells expressing the α2-adrenergic receptor of interest.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Dexmedetomidine and this compound.
-
cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with the test compounds (dexmedetomidine or this compound) at various concentrations.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay where the amount of signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist. Use non-linear regression to fit a dose-response curve and determine the EC50 value.
Signaling Pathway
The activation of α2-adrenergic receptors by dexmedetomidine triggers a well-defined intracellular signaling cascade.
Conclusion
The pharmacological actions of medetomidine are unequivocally stereospecific, with dexmedetomidine being the active enantiomer responsible for the agonistic activity at α2-adrenergic receptors. This compound is essentially inactive at pharmacologically relevant concentrations. This profound difference in activity highlights the importance of stereochemistry in drug design and development. For researchers and drug development professionals, focusing on the properties of dexmedetomidine is crucial for understanding its therapeutic effects and for the development of new, more selective α2-adrenergic receptor agonists.
References
- 1. Central alpha 2-adrenoceptors are highly stereoselective for dexmedetomidine, the dextro enantiomer of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the role of α2-adrenoceptor subtypes in the antinociceptive, sedative and hypothermic action of dexmedetomidine in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the role of alpha2-adrenoceptor subtypes in the antinociceptive, sedative and hypothermic action of dexmedetomidine in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. zoetis.com.br [zoetis.com.br]
- 8. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Implementation of a radioreceptor assay for dexmedetomidine [inis.iaea.org]
- 10. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to Levomedetomidine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levomedetomidine, the (R)-enantiomer of the potent α2-adrenergic agonist medetomidine, presents a compelling case study in stereopharmacology. While its counterpart, dexmedetomidine, is a widely utilized sedative and analgesic, this compound is generally considered the pharmacologically inactive isomer. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, including its physicochemical characteristics, receptor binding affinity, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts in the field of adrenergic receptor pharmacology.
Chemical Structure and Identification
This compound is a chiral imidazole derivative. The core structure consists of a 1-(2,3-dimethylphenyl)ethyl group attached to a 1H-imidazole ring. The stereocenter at the benzylic position is in the (R) configuration.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole[1] |
| CAS Number | 119717-21-4 (for free base)[1] |
| Molecular Formula | C₁₃H₁₆N₂[1] |
| Canonical SMILES | CC1=C(C(=CC=C1)--INVALID-LINK--C2=CN=CN2)C[1] |
| InChIKey | CUHVIMMYOGQXCV-LLVKDONJSA-N[1] |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for this compound free base are not extensively reported in the literature, the following table summarizes available computed data and information for its hydrochloride salt.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 200.28 g/mol (free base)[1] | 236.74 g/mol (HCl salt) |
| Melting Point | Not available (free base) | 176-179°C (Medetomidine HCl)[2] |
| pKa | Not experimentally determined | As an imidazole derivative, it is expected to have a pKa in the range of 6-7. |
| logP (Octanol/Water) | 3.1 (Computed, XLogP3) | Indicates good lipophilicity. |
| Solubility | This compound HCl: [3]- DMF: 20 mg/mL- DMSO: 10 mg/mL- Ethanol: 10 mg/mL- PBS (pH 7.2): 1 mg/mL | Solubility of the free base in aqueous media is expected to be low. |
| Topological Polar Surface Area | 28.7 Ų[1] |
Pharmacology and Receptor Interactions
This compound's pharmacological activity is intrinsically linked to its interaction with adrenergic receptors, specifically the α2 subtypes. It is widely recognized as the less active enantiomer of medetomidine, with its sibling, dexmedetomidine, being responsible for the potent sedative and analgesic effects of the racemic mixture.
Receptor Binding Affinity
Mechanism of Action and Signaling Pathway
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.[7] Upon agonist binding, the Gi protein is activated, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] The reduction in cAMP levels leads to a variety of downstream cellular effects, including modulation of ion channel activity and gene expression, ultimately resulting in the physiological responses associated with α2-adrenergic agonism, such as sedation and analgesia.
While this compound's direct agonistic activity is minimal, its potential to competitively bind to the α2-receptor suggests it can interfere with the binding of more potent agonists like dexmedetomidine, thereby attenuating their signaling.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the time course of a drug's action. The pharmacokinetic parameters of this compound have been studied in dogs, providing valuable insights into its disposition in the body.
Table 3: Pharmacokinetic Parameters of this compound in Dogs (Intravenous Administration)
| Parameter | Value (mean ± SD) |
| Clearance (CL) | 4.07 ± 0.69 L/h/kg (at 20 µg/kg dose)[8] |
| 3.52 ± 1.03 L/h/kg (at 10 µg/kg dose)[8] | |
| Volume of Distribution (Vd) | Not explicitly reported |
| Elimination Half-life (t½) | Not explicitly reported |
Notably, the clearance of this compound in dogs is significantly more rapid than that of dexmedetomidine and racemic medetomidine, suggesting a faster elimination from the body.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound.
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.
-
Sample Preparation: Prepare a 1 mM solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low). Ensure the ionic strength is kept constant using a solution of 0.15 M potassium chloride.
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse a calibrated pH electrode into the solution. Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Titration: Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl. Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments.
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize (drift < 0.01 pH units/minute). Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the inflection point of the sigmoid curve. Perform at least three replicate titrations to ensure reproducibility.
Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of this compound.
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-octanol by shaking them together and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a centrifuge tube. The final concentration should be within the linear range of the analytical method.
-
Partitioning: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.
In Vivo Pharmacokinetic Study in Dogs
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in dogs.
-
Animal Model: Use healthy adult beagle dogs. House the animals under standard laboratory conditions and fast them overnight before the study.
-
Drug Administration: Administer a single intravenous bolus of this compound at a specified dose (e.g., 10 or 20 µg/kg) via a cephalic vein.
-
Blood Sampling: Collect serial blood samples (e.g., at 0, 2, 5, 10, 15, 30, 60, 120, 240, and 480 minutes) from a contralateral vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method, such as chiral LC-MS/MS.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½), from the plasma concentration-time data.
References
- 1. This compound | C13H16N2 | CID 60612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Medetomidine hydrochloride | 86347-15-1 | > 95% [smolecule.com]
- 3. caymanchem.com [caymanchem.com]
- 4. VASG Alpha-2 Agonists [vasg.org]
- 5. DSpace [helda.helsinki.fi]
- 6. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Science of Levomedetomidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomedetomidine is the levorotatory (R)-enantiomer of the veterinary sedative and analgesic drug, medetomidine.[1] Medetomidine itself is a racemic mixture containing equal parts of this compound and the pharmacologically active dextrorotatory (S)-enantiomer, dexmedetomidine.[2][3] While dexmedetomidine is a potent and selective alpha-2 adrenergic receptor agonist responsible for the primary sedative and analgesic effects of medetomidine, this compound is generally considered to be pharmacologically inactive in this regard.[2][4] However, a deeper investigation into its basic scientific properties reveals a more complex role, including potential interactions with its active counterpart and its own distinct, albeit subtle, biological activities. This technical guide provides a comprehensive overview of the fundamental science of this compound, focusing on its receptor binding, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these characteristics.
Receptor Binding and Selectivity
This compound's interaction with adrenergic receptors is a key aspect of its pharmacological profile. While significantly less potent than dexmedetomidine, it does exhibit binding to both alpha-1 and alpha-2 adrenergic receptors.
Quantitative Receptor Binding Data
The following table summarizes the available quantitative data on the receptor binding affinity and selectivity of this compound.
| Compound | Receptor Selectivity (α2:α1) | Reference |
| This compound | 23:1 | [5] |
| Dexmedetomidine | 1300:1 | [5] |
| Medetomidine (racemic) | 1620:1 | [6][7] |
Note: A higher ratio indicates greater selectivity for the alpha-2 adrenergic receptor over the alpha-1 adrenergic receptor.
While medetomidine, as a racemic mixture, does not show selectivity between the alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C), specific binding affinities of this compound for these individual subtypes are not extensively reported in the literature.[8][9]
Experimental Protocol: Radioligand Binding Assay
The determination of receptor binding affinities (Ki values) is typically performed using a competitive radioligand binding assay.
Objective: To determine the affinity of this compound for alpha-1 and alpha-2 adrenergic receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific tissues).
-
Radioligand specific for the receptor of interest (e.g., [3H]prazosin for α1, [3H]clonidine or [3H]rauwolscine for α2).
-
This compound hydrochloride.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells known to express the target receptors and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily studied in dogs, revealing a faster clearance compared to its active enantiomer, dexmedetomidine.
Quantitative Pharmacokinetic Data (Dogs)
The following table summarizes key pharmacokinetic parameters of this compound following intravenous administration in dogs.
| Parameter | This compound (20 µg/kg IV) | Dexmedetomidine (20 µg/kg IV) | Reference |
| Clearance (CL) | 4.07 ± 0.69 L/h/kg | 1.24 ± 0.48 L/h/kg | [4] |
Pharmacokinetic data for this compound in rodent models is not as extensively documented. However, studies on racemic medetomidine in rats can provide some insight. Following subcutaneous administration of medetomidine in rats, the drug is rapidly distributed, including to the brain, with an elimination half-life from plasma of approximately 1 hour.[3][10] Elimination is primarily through hepatic biotransformation.[3]
Experimental Protocol: Determination of Plasma Concentration
Accurate determination of this compound plasma concentrations is crucial for pharmacokinetic studies. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
Plasma samples from subjects administered this compound.
-
Internal standard (e.g., deuterated this compound).
-
Acetonitrile.
-
Acetic acid.
-
Formic acid.
-
Chiral chromatography column.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation: To a known volume of plasma, add the internal standard and a protein precipitation agent (e.g., acetonitrile with acetic acid).
-
Extraction: Vortex the sample to mix and precipitate proteins. Centrifuge to pellet the precipitated proteins.
-
Dilution: Transfer the supernatant to a new tube and dilute with a suitable mobile phase component (e.g., formic acid in water).
-
Chromatographic Separation: Inject the prepared sample onto a chiral LC column. The mobile phase composition and gradient are optimized to achieve separation of this compound from dexmedetomidine and other plasma components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Pharmacodynamics and Biological Activity
This compound is largely devoid of the sedative and analgesic effects characteristic of dexmedetomidine. However, it is not entirely inert and can modulate the effects of its active enantiomer.
Effects on Sedation and Analgesia
Studies in dogs have shown that administration of this compound alone does not produce any observable behavioral changes indicative of sedation or analgesia.[1][11] Furthermore, when co-administered with dexmedetomidine, high doses of this compound have been found to reduce the sedative and analgesic effects of dexmedetomidine.[1][11]
Cardiovascular Effects
In contrast to its antagonistic effect on sedation and analgesia, high doses of this compound have been shown to enhance the bradycardia (slowing of the heart rate) induced by dexmedetomidine in dogs.[1][11]
Experimental Protocol: Assessment of Sedation in Rodents
The sedative effects of a compound can be assessed in rodents using various behavioral tests, such as the loss of righting reflex.
Objective: To evaluate the sedative properties of this compound in mice or rats.
Materials:
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline).
-
Mice or rats.
-
Observation chambers.
-
Timer.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment to reduce stress-related behavioral changes.
-
Drug Administration: Administer this compound via a specific route (e.g., intraperitoneal injection) at various doses. A control group should receive the vehicle.
-
Observation: Place the animal in an observation chamber.
-
Righting Reflex Assessment: At set time points after administration, gently place the animal on its back. The time taken for the animal to right itself (return to a prone position with all four paws on the ground) is recorded. The loss of the righting reflex is defined as the inability to right itself within a specified time (e.g., 30 seconds).
-
Data Analysis: The number of animals in each group that lose their righting reflex and the duration of this loss are recorded and compared between the different dose groups and the control group.
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
This compound, like dexmedetomidine, interacts with alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for these receptors involves the inhibition of adenylyl cyclase.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow: In Vivo Drug Interaction Study
The following diagram illustrates a typical workflow for an in vivo study investigating the interaction between this compound and dexmedetomidine.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Evaluation of three medetomidine-based protocols for chemical restraint and sedation for non-painful procedures in companion rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. VASG Alpha-2 Agonists [vasg.org]
- 7. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Pharmacokinetics of medetomidine. | Semantic Scholar [semanticscholar.org]
- 11. sketchviz.com [sketchviz.com]
Exploratory Studies on Levomedetomidine's Potential Off-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levomedetomidine, the (S)-enantiomer of medetomidine, is widely regarded as the pharmacologically less active isomer, with its counterpart, dexmedetomidine, accounting for the majority of the sedative and analgesic effects through potent and selective agonism of alpha-2 adrenergic receptors.[1][2] However, a comprehensive understanding of a drug candidate's safety and potential for adverse effects necessitates a thorough investigation of its off-target interactions. This technical guide provides an in-depth exploration of the potential off-target effects of this compound. Due to the limited publicly available data on a broad off-target screening panel for this compound, this document summarizes the current knowledge, inferred from studies on medetomidine and dexmedetomidine, and presents detailed experimental protocols for conducting a comprehensive off-target liability assessment. The guide is intended to equip researchers with the necessary theoretical framework and practical methodologies to investigate the off-target pharmacology of this compound and similar compounds.
Introduction to this compound and Off-Target Effects
This compound is the levorotatory enantiomer of the veterinary sedative medetomidine. The pharmacological activity of medetomidine is primarily attributed to the dextrorotatory enantiomer, dexmedetomidine, a potent and highly selective alpha-2 adrenoceptor agonist.[2][3] this compound is often considered "inactive" or "minimally active" in comparison.[1] However, some studies suggest that it is not entirely devoid of pharmacological activity. At high doses, this compound has been observed to antagonize the sedative and analgesic effects of dexmedetomidine while potentiating bradycardia in dogs.[4][5][6] Furthermore, its imidazole chemical structure suggests a potential for interaction with imidazoline receptors, a known off-target for some alpha-2 agonists.[7][8]
Understanding the off-target profile of a drug is a critical component of preclinical safety assessment. Off-target interactions can lead to unforeseen adverse drug reactions, limiting the therapeutic window of a compound or causing its failure in later stages of drug development. This guide outlines the methodologies to build a comprehensive off-target profile for this compound.
Known and Potential Off-Target Profile of this compound
Direct and comprehensive off-target screening data for this compound is scarce in peer-reviewed literature. However, based on the pharmacology of medetomidine and the chemical structure of this compound, several potential off-target interactions can be hypothesized.
Imidazoline Receptors
The imidazole moiety in this compound suggests a potential affinity for imidazoline receptors (I-receptors), of which there are three main subtypes (I1, I2, and I3).[7][8] Some of the cardiovascular effects of alpha-2 agonists with an imidazole structure have been attributed to their action on these receptors.[8]
Alpha-1 Adrenergic Receptors
While dexmedetomidine is highly selective for alpha-2 over alpha-1 adrenoceptors, some studies on medetomidine suggest a weak interaction with alpha-1 receptors.[9] It is plausible that this compound also possesses some, likely weak, affinity for alpha-1 adrenoceptors.
Other GPCRs, Ion Channels, and Transporters
A study on the racemic mixture, medetomidine, demonstrated no significant affinity for a wide range of other receptors, including beta-1, beta-2, H1, H2, 5-HT1, 5-HT2, muscarine, dopamine, tryptamine, GABA, opiate, and benzodiazepine receptors.[10] This provides strong, albeit indirect, evidence that this compound is unlikely to interact with these targets at clinically relevant concentrations.
Quantitative Data on Receptor Affinities
The following table summarizes the known receptor binding affinities. It is important to note the lack of a broad screening panel for this compound.
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| Alpha-2 Adrenoceptor | Medetomidine | 1.08 | Rat | [10] |
| Dexmedetomidine | - | - | - | |
| This compound | Lower affinity than dexmedetomidine | Rat | [11] | |
| Alpha-1 Adrenoceptor | Medetomidine | 1750 | Rat | [10] |
| This compound | Not Reported | - | - | |
| Imidazoline Receptors | This compound | Not Reported | - | - |
Absence of data is indicated by "Not Reported" or "-".
Experimental Protocols for Off-Target Profiling
To comprehensively assess the off-target effects of this compound, a tiered screening approach is recommended, starting with broad radioligand binding assays followed by functional assays for any identified "hits".
Radioligand Binding Assays for Off-Target Liability
Radioligand binding assays are a high-throughput method to determine the affinity of a test compound for a large panel of receptors, ion channels, and transporters.
Objective: To determine the inhibition constant (Ki) of this compound for a panel of off-target receptors.
Principle: This is a competitive binding assay where this compound competes with a radiolabeled ligand for binding to a specific receptor in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of this compound for the receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines recombinantly expressing the target receptor or tissue homogenates known to be rich in the target receptor.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-prazosin for alpha-1 adrenoceptors).
-
Test Compound: this compound hydrochloride dissolved in an appropriate vehicle.
-
Assay Buffer: Buffer optimized for the specific receptor binding (e.g., Tris-HCl with MgCl₂).
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + vehicle.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + non-specific binding control.
-
Test Compound: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Functional Assays for GPCR Activity
For any receptor where this compound shows significant binding affinity (typically Ki < 1 µM), functional assays should be performed to determine if the binding results in agonism, antagonism, or inverse agonism.
Objective: To measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels in response to this compound, indicating activation or inhibition of adenylyl cyclase via Gs or Gi-coupled receptors.
Principle: Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it, decreasing cAMP. This assay quantifies intracellular cAMP using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably or transiently expressing the target receptor.
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, ELISA, or bioluminescence-based).
-
Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for Gi-coupled receptors): To pre-stimulate adenylyl cyclase, allowing for the measurement of its inhibition.
-
Reference Agonist and Antagonist.
Procedure for a Gi-coupled Receptor:
-
Cell Seeding: Seed the cells expressing the target Gi-coupled receptor into a 96- or 384-well plate and grow to the desired confluency.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound to the cells in stimulation buffer containing a fixed concentration of forskolin.
-
Antagonist Mode: Add varying concentrations of this compound, followed by a fixed concentration (e.g., EC₈₀) of a known agonist for the target receptor, all in the presence of forskolin.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol of the chosen assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the logarithm of the this compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) for inhibition of forskolin-stimulated cAMP production.
-
Antagonist Mode: Plot the cAMP signal against the logarithm of the this compound concentration to determine the IC₅₀. Calculate the antagonist constant (Kb) using the Gaddum equation.
-
Signaling Pathway Diagram:
Objective: To measure the activation of G-proteins coupled to a target receptor by this compound.
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the membrane upon receptor activation and can be quantified by scintillation counting.
Materials:
-
Receptor Source: Cell membranes expressing the target receptor.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: To ensure the G-proteins are in their inactive state at baseline.
-
Assay Buffer: Typically contains MgCl₂, NaCl, and a buffer like HEPES.
-
Test Compound, Reference Agonist, and Antagonist.
-
Filtration System or Scintillation Proximity Assay (SPA) beads.
Procedure:
-
Membrane and Compound Incubation: In a 96-well plate, mix the membrane preparation with varying concentrations of this compound (for agonist mode) or this compound and a reference agonist (for antagonist mode) in the assay buffer containing GDP.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Separation:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
SPA Method: Add SPA beads that capture the membranes. No separation step is needed.
-
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound to determine EC₅₀ and Emax (for agonists) or IC₅₀ (for antagonists).
Conclusion and Future Directions
While this compound is predominantly characterized by its lack of significant alpha-2 adrenergic activity compared to dexmedetomidine, a thorough investigation of its off-target profile is essential for a complete pharmacological characterization. The existing data, largely inferred from studies on medetomidine, suggests a low likelihood of broad off-target interactions. However, the potential for activity at imidazoline and alpha-1 adrenergic receptors warrants direct investigation.
The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the off-target liabilities of this compound. By employing a combination of radioligand binding assays for broad screening and functional assays for mechanistic elucidation, a comprehensive safety and selectivity profile can be established. Such studies are crucial not only for understanding the complete pharmacological picture of this compound but also for informing the development of safer and more selective future drug candidates.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of monoamine transporter-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classics in Chemical Neuroscience: Medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [helda.helsinki.fi]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Levomedetomidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving levomedetomidine, the levo-enantiomer of medetomidine. While its counterpart, dexmedetomidine, is a potent α2-adrenergic agonist, this compound is generally considered pharmacologically inactive. However, in vivo studies are crucial to fully characterize its effects, potential interactions, and pharmacokinetic profile.
Introduction
This compound is the inactive enantiomer of the sedative and analgesic agent, medetomidine. Medetomidine is a racemic mixture of dexmedetomidine and this compound. While dexmedetomidine is a highly selective α2-adrenergic receptor agonist responsible for the therapeutic effects of medetomidine, this compound has been shown to have minimal to no sedative or analgesic properties on its own.[1][2] However, some studies suggest it may not be entirely inert, with high doses potentially influencing the effects of dexmedetomidine and exhibiting some interaction with metabolic enzymes.[3][4][5] Therefore, in vivo studies are essential to understand its complete pharmacological profile.
In Vivo Experimental Protocols
The following protocols are synthesized from various in vivo studies performed in animal models, primarily dogs and rats.
General Considerations
-
Animal Models: Beagles and Sprague-Dawley rats are commonly used models.[1][3][5][6]
-
Ethical Approval: All animal experiments must be approved by the local Committee for Animal Experimentation.[7]
-
Environment: To maximize the effects of sedative agents, a quiet atmosphere should be maintained after administration.[8]
Protocol for Assessing Pharmacological Activity and Interaction with Dexmedetomidine in Dogs
This protocol is designed to determine if this compound has any intrinsic pharmacological activity and if it antagonizes the effects of dexmedetomidine.[3][4]
Materials:
-
This compound solution for injection
-
Dexmedetomidine solution for injection
-
Isotonic saline (0.9% NaCl) solution
-
Infusion pump
-
Intravenous (IV) catheters
Procedure:
-
Animal Preparation: Use healthy adult Beagle dogs.[3][4] Place an IV catheter in a cephalic vein for drug administration and another in the contralateral vein for blood sampling.[7]
-
Treatment Groups: Each dog should receive the following treatments on separate days in a randomized crossover design:[3][4]
-
Low-Dose this compound: 10 µg/kg IV bolus, followed by a continuous infusion of 25 µg/kg/h.
-
High-Dose this compound: 80 µg/kg IV bolus, followed by a continuous infusion of 200 µg/kg/h.
-
Control: Isotonic saline IV bolus, followed by a continuous infusion.
-
-
Dexmedetomidine Administration: After 60 minutes of the initial infusion, administer a single IV dose of dexmedetomidine (10 µg/kg) to all groups.[3][4]
-
Monitoring: Continuously monitor and record the following parameters:
Protocol for Pharmacokinetic Analysis in Dogs
This protocol aims to determine the pharmacokinetic profile of this compound.
Materials:
-
This compound solution for injection
-
EDTA collection tubes
-
Centrifuge
-
Equipment for chiral liquid chromatography-mass spectrometry (LC-MS/MS)[7]
Procedure:
-
Animal Preparation: Use healthy adult Beagle dogs with IV catheters placed.[7]
-
Dosing: Administer this compound intravenously at doses of 10 µg/kg and 20 µg/kg.[1][2]
-
Blood Sampling:
-
Plasma Preparation: Immediately after collection, place blood samples on ice. Centrifuge at 1500 g for 10 minutes at 10°C. Extract the plasma and store it at -80°C until analysis.[7]
-
Quantification: Analyze the plasma concentrations of this compound using a validated chiral LC-MS/MS method.[7]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of this compound and related compounds.
Table 1: In Vivo Dosages of this compound and Comparators in Dogs
| Compound | Dosage | Route of Administration | Study Objective | Reference |
| This compound | 10 µg/kg | IV | Pharmacokinetic and pharmacodynamic study | [1][2] |
| This compound | 20 µg/kg | IV | Pharmacokinetic and pharmacodynamic study | [1][2] |
| This compound (Low Dose) | 10 µg/kg bolus + 25 µg/kg/h infusion | IV | Interaction study with dexmedetomidine | [3][4] |
| This compound (High Dose) | 80 µg/kg bolus + 200 µg/kg/h infusion | IV | Interaction study with dexmedetomidine | [3][4] |
| Dexmedetomidine | 10 µg/kg | IV | Comparison and interaction studies | [1][2][3][4] |
| Dexmedetomidine | 20 µg/kg | IV | Comparison study | [1][2] |
| Medetomidine | 40 µg/kg | IV | Comparison study | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound and Comparators in Dogs
| Compound (Dose) | Clearance (L/h/kg) |
| This compound (10 µg/kg) | 3.52 ± 1.03 |
| This compound (20 µg/kg) | 4.07 ± 0.69 |
| Dexmedetomidine (10 µg/kg) | 0.97 ± 0.33 |
| Dexmedetomidine (20 µg/kg) | 1.24 ± 0.48 |
| Medetomidine (40 µg/kg) | 1.26 ± 0.44 |
Data from Kuusela et al. (2000)[1][2]
Signaling Pathway and Mechanism of Action
This compound's counterpart, dexmedetomidine, acts as a selective α2-adrenergic receptor agonist.[9] These receptors are G-protein coupled receptors.[9] Agonist binding leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) and calcium levels.[9] This results in hyperpolarization of neurons and a reduction in the release of norepinephrine, leading to sedation and analgesia.[9] While this compound is considered inactive, it is hypothesized to interact at the receptor level.[7]
Caption: Proposed signaling pathway for α2-adrenergic receptor agonists.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effects of medetomidine enantiomers on in vitro and in vivo microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [helda.helsinki.fi]
- 9. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Method for the Separation of Levomedetomidine and Dexmedetomidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral High-Performance Liquid Chromatography (HPLC) method for the separation of levomedetomidine and dexmedetomidine. Medetomidine exists as two enantiomers: the pharmacologically active S-enantiomer, dexmedetomidine, and the less active R-enantiomer, this compound.[1][2] The accurate separation and quantification of these enantiomers are crucial for pharmacokinetic studies, drug formulation development, and quality control.
The methods outlined below utilize polysaccharide-based chiral stationary phases, which have demonstrated high efficiency in resolving the enantiomers of medetomidine.[3][4]
Experimental Protocols
Two primary methods are detailed below, one utilizing reverse-phase chromatography coupled with mass spectrometry and another employing normal-phase chromatography with UV detection.
Method 1: Reversed-Phase Chiral HPLC with LC-MS/MS Detection
This method is particularly suitable for the analysis of this compound and dexmedetomidine in biological matrices due to its high sensitivity and selectivity.[2][5]
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chiral Column: Chiralcel OJ-3R or a similar cellulose tris(4-methylbenzoate) based chiral column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
This compound and Dexmedetomidine reference standards.
-
Racemic medetomidine-d3 as an internal standard is recommended for analyses in biological matrices.[5]
2. Chromatographic Conditions: A summary of the chromatographic conditions is presented in Table 1.
Table 1. Chromatographic Conditions for Reversed-Phase Chiral HPLC-MS/MS.
| Parameter | Condition |
|---|---|
| Column | Chiralcel OJ-3R |
| Mobile Phase | Isocratic elution with Acetonitrile and 10 mM Ammonium Bicarbonate (40:60, v/v)[4] |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 25°C[4] |
| Injection Volume | 5-10 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) with ESI+ |
3. Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate.[5]
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of sample diluent.
-
Inject into the HPLC system.
4. Quantitative Data Summary: The following table summarizes the performance characteristics of a validated method for the determination of medetomidine enantiomers in plasma.[2][3][4][5]
Table 2. Method Validation Parameters for Reversed-Phase Chiral HPLC-MS/MS.
| Parameter | This compound | Dexmedetomidine |
|---|---|---|
| Linearity Range | 0.1 - 25 ng/mL[5] | 0.1 - 25 ng/mL[5] |
| Correlation Coefficient (R²) | > 0.99[5] | > 0.99[5] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[5] | 0.1 ng/mL[5] |
| Accuracy | 99.25% to 101.57%[3][4] | 99.17% to 100.99%[3][4] |
| Inter-day Precision (%RSD) | 1.36%[3][4] | 1.89%[3][4] |
Method 2: Normal-Phase Chiral HPLC with UV Detection
This method is a robust alternative for the analysis of bulk drug substances and pharmaceutical formulations where high sensitivity is not a primary requirement.
1. Instrumentation and Materials:
-
HPLC system with an isocratic pump, autosampler, and column oven.
-
UV-Vis detector.
-
Chiral Column: Chiralcel OJ-H.
-
Mobile Phase: n-Hexane and Isopropanol (75:25, v/v).[4]
-
Sample Diluent: Mobile Phase.
-
This compound and Dexmedetomidine reference standards.
2. Chromatographic Conditions: A summary of the chromatographic conditions is presented in Table 3.
Table 3. Chromatographic Conditions for Normal-Phase Chiral HPLC-UV.
| Parameter | Condition |
|---|---|
| Column | Chiralcel OJ-H[4] |
| Mobile Phase | n-Hexane:Isopropanol (75:25, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25°C[4] |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm[4] |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Diagrams
Caption: Experimental workflow for the chiral separation of this compound and dexmedetomidine.
Caption: Principle of chiral separation of this compound and dexmedetomidine on a polysaccharide-based stationary phase.
References
- 1. Medetomidine Quantitation and Enantiomer Differentiation in Biological Specimens Collected After Fatal and Non-Fatal Opioid Overdoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Levomedetomidine as a Negative Control in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmacological research, the use of appropriate controls is fundamental to the principles of rigorous experimental design and the generation of valid, reproducible data. When investigating the effects of chiral molecules, the use of an inactive or significantly less active enantiomer as a negative control is a powerful tool to dissect the stereospecificity of drug action. Levomedetomidine, the (R)-enantiomer of the potent alpha-2 adrenergic agonist medetomidine, serves as an exemplary negative control for studies involving its active (S)-enantiomer, dexmedetomidine.[1][2][3] Dexmedetomidine is a highly selective alpha-2 adrenoceptor agonist widely used for its sedative, analgesic, and anxiolytic properties.[4][5][6] In contrast, this compound exhibits a significantly lower affinity and efficacy for alpha-2 adrenoceptors and is generally considered pharmacologically inactive with respect to sedation and analgesia at standard doses.[1][3]
These application notes provide detailed guidance and protocols for the effective use of this compound as a negative control in both in vitro and in vivo pharmacological studies.
Key Characteristics of this compound
| Property | Description | Source |
| Chemical Name | 5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | [1] |
| Stereochemistry | (R)-enantiomer of medetomidine | [3] |
| Pharmacological Class | Alpha-2 Adrenergic Receptor Agonist (very weak) | [1][7] |
| Primary Use in Research | Negative control for dexmedetomidine | |
| Binding Affinity | Significantly lower for alpha-2 adrenoceptors compared to dexmedetomidine | [1] |
| Observed Effects (Alone) | Does not induce sedation or analgesia in dogs at standard doses.[3][8] | |
| Observed Effects (with Dexmedetomidine) | At high doses, may reduce the sedative and analgesic effects of dexmedetomidine and enhance bradycardia.[8][9] |
Application I: In Vitro Receptor Binding and Functional Assays
The stark difference in alpha-2 adrenoceptor affinity between dexmedetomidine and this compound makes the latter an ideal negative control in receptor binding and functional assays.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine and compare the binding affinity of dexmedetomidine and this compound for alpha-2 adrenoceptors.
Materials:
-
Cell membranes prepared from a cell line expressing the human alpha-2A adrenoceptor.
-
Radioligand (e.g., [3H]-RX821002, a selective alpha-2 antagonist).
-
Dexmedetomidine hydrochloride.
-
This compound hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
96-well filter plates.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of dexmedetomidine and this compound in the binding buffer. Create a series of dilutions to cover a wide concentration range (e.g., 10^-12 M to 10^-5 M).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membranes.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of either binding buffer (for total binding), a high concentration of a non-labeled antagonist (e.g., 10 µM yohimbine, for non-specific binding), or the desired concentration of dexmedetomidine or this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the Ki (inhibitory constant) for each compound.
Expected Results: Dexmedetomidine will exhibit a high affinity (low Ki value), while this compound will show a significantly lower affinity (high Ki value), confirming its weak interaction with the alpha-2 adrenoceptor.
Application II: In Vivo Studies of Sedation and Analgesia
Using this compound as a negative control in animal models is crucial to demonstrate that the sedative and analgesic effects observed with dexmedetomidine are due to its specific interaction with alpha-2 adrenoceptors and not due to non-specific effects of the chemical scaffold.
Experimental Protocol: Assessment of Sedative and Analgesic Effects in Dogs
This protocol is adapted from the study by Kuusela et al. (2001).[8]
Objective: To evaluate the sedative and analgesic effects of this compound alone and its potential to antagonize the effects of dexmedetomidine.
Animals: Healthy adult dogs (e.g., Beagles) of either sex. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Groups:
-
Group 1 (Control): Isotonic saline (0.9% NaCl) solution.
-
Group 2 (Low-Dose this compound): 10 µg/kg this compound IV bolus, followed by a continuous infusion of 25 µg/kg/h.
-
Group 3 (High-Dose this compound): 80 µg/kg this compound IV bolus, followed by a continuous infusion of 200 µg/kg/h.
Procedure:
-
Instrumentation: Place an intravenous catheter for drug administration and blood sampling. Attach monitoring equipment for heart rate, blood pressure, and respiratory rate.
-
Baseline Measurements: Record baseline physiological parameters and behavioral assessments for sedation and analgesia.
-
Treatment Administration: Administer the assigned treatment (saline or this compound) as a bolus followed by the continuous infusion for 120 minutes.
-
Dexmedetomidine Challenge: At 60 minutes into the infusion, administer a single intravenous dose of dexmedetomidine (10 µg/kg) to all groups.
-
Monitoring and Scoring: Continuously monitor physiological parameters. At regular intervals, assess sedation and analgesia using validated scoring systems.
-
Sedation Score: e.g., a scale from 0 (alert) to 5 (deeply sedated, non-responsive).
-
Analgesia Score: e.g., response to a non-harmful stimulus like a pressure algometer.
-
-
Data Collection: Record all physiological data and behavioral scores throughout the 120-minute infusion period.
Summary of In Vivo Experimental Data from Kuusela et al. (2001)
| Treatment Group | Sedation Score (after this compound alone) | Analgesia Score (after this compound alone) | Effect on Dexmedetomidine-Induced Sedation | Effect on Dexmedetomidine-Induced Analgesia | Effect on Dexmedetomidine-Induced Bradycardia |
| Control (Saline) | No change | No change | N/A | N/A | N/A |
| Low-Dose this compound | No behavioral changes | No behavioral changes | No significant effect | No significant effect | No significant effect |
| High-Dose this compound | No behavioral changes | No behavioral changes | Reduced | Reduced | Enhanced |
Visualizing the Rationale: Signaling Pathways and Experimental Design
To further clarify the concepts, the following diagrams illustrate the underlying pharmacology and experimental workflow.
Caption: Dexmedetomidine vs. This compound Signaling Pathway.
References
- 1. This compound (119717-21-4) for sale [vulcanchem.com]
- 2. Medetomidine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Levomedetomidine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomedetomidine is the levorotatory enantiomer of the racemic mixture medetomidine, a potent and selective α2-adrenergic receptor agonist used for its sedative and analgesic properties in veterinary medicine.[1] The other enantiomer, dexmedetomidine, is the pharmacologically active component responsible for the primary sedative and analgesic effects of medetomidine.[1] While often considered the "inactive" isomer, studies have indicated that this compound is not entirely inert. At high doses, it may exhibit some sedative and analgesic properties.[2] Furthermore, it has been shown to modulate the effects of dexmedetomidine, suggesting a role in pharmacokinetic and pharmacodynamic interactions.[3][4] These application notes provide detailed protocols for the administration of this compound in rodent models for research purposes.
Pharmacological Context
Medetomidine exerts its effects by binding to α2-adrenergic receptors, which are G-protein coupled receptors.[1] The active enantiomer, dexmedetomidine, is a full agonist at these receptors, leading to a decrease in norepinephrine release in the brain, resulting in sedation, analgesia, and anxiolysis.[1][5] this compound has a much lower affinity for α2-adrenergic receptors compared to dexmedetomidine.[1] However, some studies suggest it may have effects at very high doses and can influence the metabolism and effects of dexmedetomidine.[2][4]
Data Presentation
Dosage and Administration Routes in Rodent Models
The following table summarizes recommended dosages and administration routes for this compound and related compounds in mice and rats based on available literature. It is crucial to note that specific doses for this compound are less defined than for dexmedetomidine and medetomidine.
| Compound | Species | Route of Administration | Dosage Range | Primary Use/Effect | Citations |
| This compound | Mouse | Not specified | 0.3 to 10 mg/kg | Analgesia (writhing test) | [6] |
| Rat | Not specified | High doses | Sedation, Analgesia | [2] | |
| Dexmedetomidine | Mouse | IP, SC | 0.5 mg/kg (with ketamine) | Anesthesia | [6][7] |
| Mouse | IP | 0.2 to 0.8 mg/kg | Anesthesia (with tiletamine-zolazepam) | [8] | |
| Rat | SC, IP | 0.5-0.75 mg/kg (with ketamine) | Anesthesia | [9] | |
| Medetomidine | Mouse | IP, SC | 1 mg/kg (with ketamine) | Anesthesia | [6][7] |
| Rat | IM | 150 to 250 µg/kg | Sedation | [10] | |
| Rat | SC | 80 µg/kg | Pharmacokinetic studies | [1] |
Recommended Injection Volumes and Needle Sizes for Rodents
| Route | Mouse Volume | Mouse Needle Gauge | Rat Volume | Rat Needle Gauge |
| Intraperitoneal (IP) | < 2-3 ml | 25-27 | < 5-10 ml | 23-25 |
| Subcutaneous (SC) | < 2-3 ml (multiple sites) | 25-27 | < 5-10 ml (multiple sites) | 23-25 |
| Intravenous (IV) | < 0.2 ml (tail vein) | 27-30 | < 0.5 ml (tail vein) | 25-27 |
| Intramuscular (IM) | < 0.05 ml | 25-27 | < 0.3 ml | 23-25 |
This table is adapted from general rodent administration guidelines.[11]
Experimental Protocols
Preparation of this compound Solution
-
Objective: To prepare a sterile solution of this compound for parenteral administration.
-
Materials:
-
This compound HCl powder
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile vials
-
Syringes and sterile filters (0.22 µm)
-
Vortex mixer and analytical balance
-
-
Procedure:
-
Determine the desired concentration of the this compound solution based on the target dose and injection volume.
-
Aseptically weigh the required amount of this compound HCl powder.
-
Dissolve the powder in a small volume of sterile saline in a sterile vial.
-
Gently vortex until the powder is completely dissolved.
-
Bring the solution to the final volume with sterile saline.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Label the vial with the compound name, concentration, and date of preparation.
-
Store the solution as recommended by the manufacturer, typically at 2-8°C.
-
Protocol for Assessing Sedative Effects (Righting Reflex Assay)
-
Objective: To evaluate the sedative effects of this compound by measuring the loss and return of the righting reflex.
-
Materials:
-
Prepared this compound solution
-
Rodents (mice or rats)
-
Syringes for administration
-
Heating pad to prevent hypothermia
-
Observation cages
-
Timer
-
-
Procedure:
-
Acclimate animals to the testing room for at least 30 minutes.[12][13]
-
Record baseline activity levels.
-
Administer this compound via the desired route (e.g., IP or SC).
-
Immediately after injection, place the animal in an observation cage on a heating pad.
-
Start the timer.
-
At regular intervals (e.g., every 2 minutes), gently place the animal on its back.
-
The righting reflex is considered lost if the animal fails to right itself within 30 seconds.
-
Record the time to loss of righting reflex.
-
Continue to monitor the animal and record the time to the return of the righting reflex.
-
Monitor for any adverse effects such as respiratory depression.[2]
-
Protocol for Assessing Analgesic Effects (Acetic Acid-Induced Writhing Test)
-
Objective: To assess the analgesic potential of this compound by quantifying its ability to reduce visceral pain in mice.
-
Materials:
-
Prepared this compound solution
-
Mice
-
0.6% acetic acid solution
-
Syringes for administration
-
Observation chambers
-
Timer
-
-
Procedure:
-
Acclimate mice to the testing environment.
-
Administer this compound or vehicle control via the desired route (e.g., IP).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer 0.6% acetic acid solution intraperitoneally (10 ml/kg).
-
Immediately place the mouse in an observation chamber and start the timer.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 20-minute period.
-
Compare the number of writhes in the this compound-treated group to the vehicle control group. A significant reduction in writhing indicates an analgesic effect.[6]
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Relationship between Medetomidine and its enantiomers.
Experimental Workflows
Caption: Workflow for assessing sedative effects in rodents.
Caption: Workflow for assessing analgesic effects in rodents.
Important Considerations
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[12][13] Animals should be closely monitored for signs of distress.
-
Hypothermia: α2-agonists can cause hypothermia.[2] It is essential to provide a heat source to maintain the animal's body temperature during and after the procedure.
-
Reversal Agents: The effects of dexmedetomidine and medetomidine can be reversed with an α2-antagonist like atipamezole.[2] While the effects of this compound are less pronounced, having a reversal agent on hand is a good practice, especially when used in combination with other drugs.
-
Drug Combinations: this compound may alter the effects of other anesthetic and analgesic agents.[3][4] When using it in combination, it is crucial to perform dose-response studies to determine the optimal and safe concentrations.
-
Route of Administration: The rate of absorption and onset of action will vary depending on the route of administration, with IV being the fastest, followed by IP, IM, and SC.[11]
These application notes and protocols are intended to serve as a guide for researchers. All experimental procedures should be adapted and optimized for specific research questions and institutional guidelines.
References
- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of medetomidine and its active enantiomer dexmedetomidine when administered with ketamine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of medetomidine and its active enantiomer dexmedetomidine when administered with ketamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Injectable Anesthesia for Mice: Combined Effects of Dexmedetomidine, Tiletamine-Zolazepam, and Butorphanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. cea.unizar.es [cea.unizar.es]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Cell-Based Assays to Characterize Levomedetomidine, an Alpha-2 Adrenergic Receptor Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levomedetomidine is the (S)-enantiomer of the veterinary sedative and analgesic drug, medetomidine. Medetomidine is a potent and selective agonist of alpha-2 adrenergic receptors (α2-ARs), a class of G protein-coupled receptors (GPCRs). The pharmacological activity of medetomidine resides primarily in its (R)-enantiomer, dexmedetomidine, which is a full agonist at α2-ARs.[1][2] this compound, in contrast, is considered to be the less active isomer, exhibiting significantly lower affinity and potency.[3] Some studies suggest that at high concentrations, this compound may even exhibit weak antagonistic properties.[2]
Alpha-2 adrenergic receptors are coupled to inhibitory G proteins (Gi), and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of adenylyl cyclase.[2] Another important signaling pathway modulated by α2-AR activation is the mitogen-activated protein kinase (MAPK) cascade, which can be assessed by measuring the phosphorylation of extracellular signal-regulated kinase (ERK).
These application notes provide detailed protocols for two key cell-based assays to characterize the pharmacological activity of this compound at alpha-2 adrenergic receptors: a cAMP inhibition assay and a phospho-ERK (pERK) assay. These assays are fundamental in determining the potency (EC50) and mechanism of action of this compound and comparing its activity to its more active counterpart, dexmedetomidine, and the racemic mixture, medetomidine.
Signaling Pathway of Alpha-2 Adrenergic Receptor Activation
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional potencies of medetomidine and its enantiomers. It is important to note that specific EC50 and Ki values for this compound in functional cell-based assays are not widely reported due to its low activity. The data presented for this compound should be interpreted as having significantly lower affinity and potency compared to dexmedetomidine.
| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Cell Line |
| Medetomidine | α2A | Radioligand Binding | Ki | 1.08 | Rat Brain Membranes |
| Dexmedetomidine | α2A | Radioligand Binding | Ki | ~1 | Not Specified |
| This compound | α2A | Radioligand Binding | Ki | Significantly > Dexmedetomidine | Not Specified |
| Medetomidine | α2B | Radioligand Binding | Ki | Not Specified | Neonatal Rat Lung |
| Medetomidine | α2C | Radioligand Binding | Ki | Not Specified | OK Cells |
| Dexmedetomidine | Not Specified | Functional (Sedation) | - | Active enantiomer | In vivo |
| This compound | Not Specified | Functional (Sedation) | - | Weakly active/inactive | In vivo |
Note: The α2/α1 selectivity ratio for medetomidine is approximately 1620:1.[4][5]
Experimental Protocols
cAMP Inhibition Assay (HTRF-Based)
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing alpha-2 adrenergic receptors.
Workflow for cAMP Inhibition Assay
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing a human alpha-2 adrenergic receptor subtype (e.g., α2A).
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Test Compound: this compound.
-
Reference Compounds: Dexmedetomidine (agonist control), Yohimbine (antagonist control).
-
Stimulant: Forskolin.
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
cAMP Assay Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.
-
Plate: 384-well, white, solid-bottom microplate.
-
Plate Reader: HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in assay buffer to obtain the desired concentration range (e.g., 10 µM to 0.1 nM).
-
Prepare solutions of dexmedetomidine and yohimbine in a similar manner.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the diluted this compound or control compounds to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP (e.g., 1-10 µM, to be optimized).
-
Add 10 µL of the forskolin solution to all wells except the basal control wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Following the incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the HTRF cAMP kit. This typically involves adding the HTRF lysis buffer and detection reagents.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Phospho-ERK1/2 Assay (Western Blot)
This protocol details the measurement of ERK1/2 phosphorylation in response to this compound treatment.
Workflow for Phospho-ERK Assay
Materials:
-
Cell Line: As described for the cAMP assay.
-
Culture Medium: As described for the cAMP assay.
-
Test Compound: this compound.
-
Reference Compound: Dexmedetomidine.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Protein Assay: BCA protein assay kit.
-
SDS-PAGE and Western Blotting equipment and reagents.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours (or overnight) prior to treatment to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound or dexmedetomidine for a predetermined optimal time (typically 5-15 minutes at 37°C).
-
-
Protein Extraction:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Plot the normalized phospho-ERK levels against the logarithm of the this compound concentration to generate a dose-response curve.
-
Conclusion
The provided protocols for cAMP inhibition and phospho-ERK assays offer robust methods for the in vitro characterization of this compound's activity at alpha-2 adrenergic receptors. Due to its nature as the less active enantiomer of medetomidine, it is anticipated that this compound will exhibit significantly lower potency in these assays compared to dexmedetomidine. These cell-based assays are crucial tools for researchers in pharmacology and drug development to elucidate the complete pharmacological profile of this compound and its potential contributions to the effects of the racemic mixture, medetomidine.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of Levomedetomidine's Receptor Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levomedetomidine is the (R)-enantiomer of the potent and selective α₂-adrenergic agonist, medetomidine. While its counterpart, dexmedetomidine (the (S)-enantiomer), is the pharmacologically active component responsible for the sedative and analgesic effects of medetomidine, this compound is generally considered to be significantly less active.[1][2][3] However, a thorough in vitro characterization is crucial to fully understand its receptor interaction profile, including any potential off-target effects or subtle modulatory roles.
These application notes provide a detailed overview of the experimental protocols used to characterize the binding affinity and functional activity of this compound at adrenergic receptors. The primary targets of interest are the α₂- and α₁-adrenergic receptor subtypes.
Receptor Binding Profile of this compound
This compound exhibits a significantly different receptor binding profile compared to its active enantiomer, dexmedetomidine. While dexmedetomidine is a highly potent and selective α₂-adrenergic agonist, this compound displays considerably lower affinity for α₂-receptors and a comparatively higher affinity for α₁-receptors, resulting in a much-reduced α₂/α₁ selectivity ratio.[4][5]
Table 1: Adrenergic Receptor Binding Affinity of Medetomidine Enantiomers
| Compound | Receptor Subtype | Kᵢ (nM) | α₂/α₁ Selectivity Ratio |
| This compound | α₁ | Data not available | 23 [4][5] |
| α₂ | Data not available | ||
| Dexmedetomidine | α₁ | Data not available | ~1300 - 1620 [3][4][5] |
| α₂ | Data not available | ||
| Medetomidine (racemic) | α₁ | Low affinity | 1620 [6] |
| α₂ | 1.08 |
Functional Activity of this compound
The functional activity of this compound at α₂-adrenergic receptors is characterized as that of a weak partial agonist or, in some systems, an inverse agonist.[4] This is in stark contrast to dexmedetomidine, which is a full agonist. In vivo studies have shown that this compound does not produce significant sedative or analgesic effects.[7]
Table 2: Functional Activity of this compound at α₂-Adrenergic Receptors
| Assay Type | Parameter | This compound | Dexmedetomidine |
| GTPγS Binding | EC₅₀ | Data not available | Full Agonist |
| Eₘₐₓ | Data not available | 100% (relative to standard agonist) | |
| cAMP Accumulation | EC₅₀ | Data not available | Full Agonist |
| Eₘₐₓ | Weak partial agonism/Inverse agonism | Full inhibition of forskolin-stimulated cAMP |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adrenergic Receptors
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for α₁- and α₂-adrenergic receptor subtypes using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human α₁- or α₂-adrenergic receptor subtype of interest.
-
Radioligand: [³H]-Prazosin (for α₁ receptors) or [³H]-Rauwolscine/[³H]-MK-912 (for α₂ receptors).
-
This compound hydrochloride.
-
Non-specific binding competitor: Phentolamine or unlabeled prazosin/rauwolscine.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
This compound or vehicle control.
-
Radioligand at a concentration near its Kₔ.
-
For non-specific binding control wells, add a high concentration of the non-specific competitor.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to α₂-adrenergic receptors upon agonist binding.
Materials:
-
Cell membranes from cells expressing the α₂-adrenergic receptor subtype.
-
[³⁵S]GTPγS.
-
This compound hydrochloride.
-
GDP.
-
GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation.
-
Add the desired concentrations of this compound or a reference agonist.
-
Add GDP to the wells.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the bound radioactivity by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.
Workflow for [³⁵S]GTPγS Binding Assay.
Protocol 3: cAMP Accumulation Assay
This assay measures the functional consequence of α₂-adrenergic receptor activation, which is the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing the α₂-adrenergic receptor subtype.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound hydrochloride.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Add serial dilutions of this compound or a reference agonist to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of this compound to determine its inhibitory effect and calculate the IC₅₀ value.
α₂-Adrenergic Receptor Signaling Pathway.
Conclusion
The in vitro characterization of this compound reveals a receptor interaction profile that is distinct from its pharmacologically active enantiomer, dexmedetomidine. Its lower affinity and weak partial agonism/inverse agonism at α₂-adrenergic receptors, coupled with a notable interaction with α₁-receptors, underscore the importance of stereospecificity in drug design and development. The provided protocols offer a robust framework for researchers to further investigate the nuanced pharmacology of this compound and similar compounds.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. DSpace [helda.helsinki.fi]
- 6. VASG Alpha-2 Agonists [vasg.org]
- 7. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Levomedetomidine Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomedetomidine, the (R)-enantiomer of medetomidine, is a crucial tool for researchers investigating the pharmacology of α2-adrenergic receptors.[1] While its enantiomer, dexmedetomidine, is a potent and selective α2-adrenoceptor agonist, this compound is generally considered the inactive enantiomer.[1] However, some studies suggest it may possess weak partial agonist or inverse agonist activity at α2-adrenoceptors, and it has been shown to antagonize the effects of dexmedetomidine.[2] This complex pharmacology makes the precise and accurate preparation of this compound solutions essential for reproducible and reliable experimental outcomes.
These application notes provide detailed protocols for the preparation of this compound hydrochloride solutions for both in vitro and in vivo research applications.
Physicochemical Properties and Solubility
This compound is commercially available as a hydrochloride (HCl) salt, a white to off-white solid.[3] The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.[4]
Table 1: Solubility and Stability of this compound Hydrochloride
| Solvent/Medium | Solubility | Stability of Solution | Storage Temperature |
| Water | 20 mg/mL[4] | Short-term | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1.0 mg/mL[4][5] | Limited long-term stability in aqueous solutions is expected. | 4°C for short-term use. |
| Dimethylformamide (DMF) | 20 mg/mL[5] | Not specified | -20°C or -80°C |
| Dimethyl Sulfoxide (DMSO) | 10-20 mg/mL[4][5] | Stock solutions stable for up to 6 months at -80°C and 1 month at -20°C.[3] | -20°C or -80°C |
| Ethanol | 10 mg/mL[5] | Not specified | -20°C or -80°C |
| Solid Form | N/A | ≥ 4 years[5] | -20°C |
Experimental Protocols
I. Preparation of Stock Solutions
For most research applications, it is recommended to prepare a concentrated stock solution of this compound hydrochloride in an organic solvent. DMSO is a common choice due to its high solvating power and compatibility with many biological assays when diluted to a final concentration of <0.5%.
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, dissolve 10 mg of this compound hydrochloride in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
II. Preparation of Working Solutions for In Vitro Assays
Working solutions for in vitro experiments, such as cell-based assays, are typically prepared by diluting the stock solution in the appropriate cell culture medium or buffer.
Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays
Materials:
-
10 mg/mL this compound hydrochloride stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM) or desired buffer (e.g., PBS)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mg/mL this compound stock solution.
-
Perform a serial dilution of the stock solution in sterile cell culture medium or buffer to achieve the final desired concentration of 10 µM. For example, to prepare 1 mL of a 10 µM working solution from a 10 mg/mL stock (approximately 42.2 mM), a multi-step dilution is recommended to ensure accuracy.
-
Prepare a vehicle control solution by adding the same final concentration of DMSO to the cell culture medium or buffer. This is critical to account for any effects of the solvent on the cells.
-
Use the working solution and vehicle control immediately or store at 4°C for short-term use. For longer-term storage, it is advisable to prepare fresh working solutions from the frozen stock.
III. Preparation of Solutions for In Vivo Studies
For in vivo administration, this compound hydrochloride is typically dissolved in a sterile, physiologically compatible vehicle such as isotonic saline (0.9% NaCl) or PBS.
Protocol 3: Preparation of a 1 mg/mL Solution for Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% sodium chloride (isotonic saline)
-
Sterile vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh 1 mg of this compound hydrochloride powder and place it in a sterile vial.
-
Add 1 mL of sterile 0.9% NaCl to the vial.
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
The solution is now ready for administration. A typical dosage for medetomidine (as a reference) in mice is around 1 mg/kg for anesthesia.[3] The appropriate dose of this compound will depend on the specific research question.
-
Prepare a vehicle control by using sterile 0.9% NaCl alone.
Protocol 4: Preparation of a Solution for Subcutaneous (SC) Injection in Rats
Materials:
-
This compound hydrochloride powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare the this compound solution in sterile PBS at the desired concentration. Note that the solubility in PBS is lower than in pure water (~1 mg/mL).[4][5]
-
Follow steps 1-4 from Protocol 3, substituting 0.9% NaCl with sterile PBS.
-
For subcutaneous administration in rats, a typical injection volume is 1-2 mL/kg.[6] Dosing for medetomidine in rats can range from 0.03 to 0.15 mg/kg as a loading dose.[5] The specific dose of this compound should be determined based on the experimental design.
-
The vehicle control for this experiment would be sterile PBS.
Signaling Pathway of this compound
This compound interacts with α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[7] These receptors are typically coupled to inhibitory G proteins (Gi). The canonical signaling pathway for α2-adrenoceptor agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] However, some evidence suggests that this compound may act as an inverse agonist. An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of a constitutively active receptor, an inverse agonist would reduce the basal level of receptor activity.
Conclusion
The careful preparation of this compound solutions is paramount for obtaining accurate and reproducible results in research settings. This guide provides a framework for the preparation of stock and working solutions for a variety of experimental paradigms. Researchers should always consult the manufacturer's specifications for the particular lot of this compound hydrochloride being used and adapt these protocols as necessary for their specific experimental needs. The inclusion of appropriate vehicle controls is essential for the correct interpretation of experimental data.
References
- 1. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. newcastle.edu.au [newcastle.edu.au]
- 4. Recommended doses of medetomidine-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Quantification of Levomedetomidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of levomedetomidine. The primary focus is on enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the separate quantification of this compound and its enantiomer, dexmedetomidine, in biological matrices.
Introduction
This compound is the (S)-enantiomer of medetomidine, a potent and selective α2-adrenergic agonist. While dexmedetomidine, the (R)-enantiomer, is used for its sedative and analgesic properties, this compound is pharmacologically less active. The accurate quantification of this compound is crucial in pharmacokinetic studies, drug metabolism research, and in the analysis of illicit drug samples to understand the isomeric composition.[1][2] Chiral separation is essential for this purpose, as the two enantiomers have identical mass spectra.[3]
Analytical Techniques
The most robust and widely used method for the quantification of this compound is chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] This technique offers the necessary selectivity to separate the enantiomers and the sensitivity to detect them at low concentrations in complex biological matrices such as plasma and blood.[3][4] Reverse-phase high-performance liquid chromatography (RP-HPLC) methods have also been developed for medetomidine, but these are typically for the analysis of the racemic mixture or for determining related substances and not for chiral separation.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of this compound.
Table 1: Quantitative Parameters for this compound Quantification in Plasma
| Parameter | Dog Plasma[4] | Equine Plasma[3] |
| Linearity Range | 0.1 - 25 ng/mL | 0 - 20 ng/mL |
| Correlation Coefficient (R²) | > 0.99 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.2 ng/mL |
| Accuracy | < 15% | 99.25% - 101.57% |
| Precision (Within- and Between-Session) | < 15% | Inter-day: 1.36% |
| Internal Standard | Racemic medetomidine-d3 | Not Specified |
Table 2: this compound Concentrations in Human Blood Samples from Overdose Cases [5][6]
| Sample Type | Concentration Range (ng/mL) | Median Concentration (ng/mL) |
| Non-Fatal Overdoses | 0.1 - 16 | 1.5 |
| Fatal Overdoses | 0.1 - 32 | 0.31 |
Experimental Protocols
Protocol 1: Chiral LC-MS/MS for this compound Quantification in Dog Plasma
This protocol is based on a rapid and sensitive method for the determination of medetomidine enantiomers in dog plasma.[4]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 100 µL plasma sample, add the internal standard (racemic medetomidine-d3).
-
Perform a quick liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Filter the sample prior to injection into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: Cellulose tris(4-methylbenzoate)-based chiral column.[4]
-
Mobile Phase: Optimized composition to achieve enantiomeric separation.
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: Appropriate for the instrument sensitivity.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Protocol 2: Chiral LC-MS/MS for this compound Quantification in Equine Plasma
This protocol is adapted from a method for the enantiomeric resolution of medetomidine in equine plasma.[3]
1. Sample Preparation
-
Details of the sample preparation are not extensively provided in the abstract, but a simple extraction procedure is mentioned.[4] Protein precipitation followed by centrifugation and filtration of the supernatant is a common alternative to LLE.[9]
2. Liquid Chromatography
-
Column: Chiralcel OJ-3R (polysaccharide cellulose-based chiral column).[3]
-
Mobile Phase: An ammonium hydrogen carbonate buffer is suggested to be ideal for ESI-MS detection.[3]
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection: Tandem mass spectrometry to monitor specific transitions for this compound.
Protocol 3: Analysis of this compound in Urine Samples
For urine samples, enzymatic pre-treatment is crucial for accurate quantification, as medetomidine is extensively metabolized and excreted as glucuronide conjugates.[10]
1. Sample Preparation: Enzymatic Hydrolysis
-
To a urine sample, add a solution of β-glucuronidase.
-
Incubate the mixture to allow for the enzymatic cleavage of the glucuronide conjugates, releasing the free analyte.
-
Proceed with a standard extraction method like LLE or solid-phase extraction (SPE).
2. LC-MS/MS Analysis
-
Follow the chromatographic and mass spectrometric conditions outlined in Protocol 1 or 2, optimized for the specific instrument.
Visualizations
Caption: General experimental workflow for the quantification of this compound in plasma.
Caption: Logical workflow for the analysis of this compound in urine samples.
References
- 1. Enantiomeric Determination of Medetomidine in Street Drug Samples (August 2024-February 2025) and Implications for Immunoassay Test Strip Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medetomidine Quantitation and Enantiomer Differentiation in Biological Specimens Collected After Fatal and Non-Fatal Opioid Overdoses [cfsre.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. wjpps.com [wjpps.com]
- 9. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 10. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA | MDPI [mdpi.com]
Application Notes and Protocols for Levomedetomidine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomedetomidine is the levorotatory (-) enantiomer of the racemic compound medetomidine, a potent and selective α2-adrenergic receptor agonist. In the field of neuroscience research, this compound has historically been considered the pharmacologically "inactive" isomer, with its counterpart, dexmedetomidine, being responsible for the sedative, analgesic, and sympatholytic effects of medetomidine. However, a nuanced understanding of this compound's properties reveals its utility as a valuable research tool, particularly as a negative control and for investigating the stereoselectivity of α2-adrenoceptor-mediated effects. Recent studies have also suggested that at high concentrations, this compound can exhibit some pharmacological activity, including the ability to antagonize the effects of dexmedetomidine.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data on its receptor interactions, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound's primary interaction is with α2-adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. There are three main subtypes of α2-adrenoceptors: α2A, α2B, and α2C.
The primary mechanism of action of α2-adrenoceptor agonists like dexmedetomidine involves coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This signaling cascade ultimately results in a reduction of norepinephrine release from presynaptic terminals, leading to sedation, analgesia, and sympatholysis.
This compound is characterized by its significantly lower affinity and efficacy at α2-adrenoceptors compared to dexmedetomidine. It is also less selective for α2-adrenoceptors over α1-adrenoceptors. This lower affinity and selectivity are central to its use as a research tool.
Data Presentation
Table 1: Adrenergic Receptor Selectivity of Medetomidine Enantiomers
| Compound | α2/α1 Selectivity Ratio | Reference |
| Dexmedetomidine | 1620:1 | [1] |
| This compound | 23:1 | [2] |
Table 2: In Vivo Effects of this compound in a Canine Model
| Treatment | Dose | Primary Observations | Reference |
| This compound (Low Dose) | 10 µg/kg IV bolus followed by 25 µg/kg/h infusion | No significant behavioral changes. | |
| This compound (High Dose) | 80 µg/kg IV bolus followed by 200 µg/kg/h infusion | Enhanced bradycardia and reduced the sedative and analgesic effects of subsequently administered dexmedetomidine. | |
| Dexmedetomidine (administered after this compound or saline) | 10 µg/kg IV | Produced sedation and analgesia, which were attenuated by high-dose this compound. |
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenoceptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of α2-adrenoceptor agonists. This compound interacts with this pathway, albeit with much lower affinity and efficacy than dexmedetomidine.
α2-Adrenoceptor Signaling Pathway
Experimental Workflow: In Vivo Antagonism Study
This workflow outlines a typical experiment to investigate the antagonistic effects of this compound on dexmedetomidine-induced sedation.
In Vivo Antagonism Experimental Workflow
Experimental Protocols
In Vitro Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenoceptors.
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-MK-912).
-
This compound.
-
Non-specific binding control (e.g., high concentration of a non-labeled α2-adrenoceptor ligand like yohimbine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-50 µg protein per well).
-
This compound at various concentrations (for total binding wells, add buffer instead).
-
For non-specific binding wells, add the non-specific binding control.
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Functional Assay
Objective: To assess the functional activity of this compound at α2-adrenoceptors by measuring its effect on cAMP levels.
Materials:
-
Cells expressing the α2-adrenoceptor subtype of interest (e.g., CHO or HEK293 cells).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
A known α2-adrenoceptor agonist (e.g., dexmedetomidine) as a positive control.
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Protocol:
-
Seed the cells in 96-well plates and grow to confluence.
-
On the day of the assay, replace the culture medium with serum-free medium and pre-incubate for 30 minutes.
-
Prepare serial dilutions of this compound and the positive control.
-
Add the compounds to the cells and incubate for 15 minutes.
-
Add forskolin to all wells (except for basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
-
Analyze the data to determine if this compound inhibits forskolin-stimulated cAMP production (indicative of agonist activity) or has no effect.
In Vivo Sedation and Analgesia Model (Rodent)
Objective: To evaluate the sedative and analgesic properties of this compound and its potential to antagonize dexmedetomidine.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
This compound.
-
Dexmedetomidine.
-
Vehicle (e.g., sterile saline).
-
Apparatus for assessing sedation (e.g., open field for locomotor activity).
-
Apparatus for assessing analgesia (e.g., hot plate or tail-flick test).
Protocol:
-
Acclimatize the animals to the testing environment.
-
Divide the animals into treatment groups (e.g., vehicle, this compound alone, dexmedetomidine alone, this compound + dexmedetomidine).
-
Administer this compound or vehicle (e.g., intraperitoneally or subcutaneously).
-
After a pre-determined time (e.g., 15 minutes), administer dexmedetomidine or vehicle.
-
Sedation Assessment:
-
At various time points after the second injection, place the animal in the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 5-10 minutes).
-
A significant decrease in locomotor activity compared to the vehicle group indicates sedation.
-
-
Analgesia Assessment:
-
At various time points, perform the hot plate or tail-flick test.
-
For the hot plate test, measure the latency for the animal to lick its paw or jump.
-
For the tail-flick test, measure the latency for the animal to flick its tail away from a heat source.
-
An increase in latency compared to the vehicle group indicates analgesia.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects between treatment groups.
Conclusion
This compound serves as an indispensable tool in neuroscience research for dissecting the stereospecific actions of α2-adrenoceptor ligands. While largely inactive on its own, its ability to antagonize the potent effects of dexmedetomidine at high doses highlights its utility in confirming the receptor-mediated mechanisms of its more active enantiomer. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their investigations into the complex roles of the α2-adrenergic system in the brain and periphery. Further characterization of its binding and functional profile at α2-adrenoceptor subtypes will continue to refine its application as a precise pharmacological tool.
References
Troubleshooting & Optimization
levomedetomidine solubility in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levomedetomidine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound hydrochloride?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound hydrochloride.[1][2] Ethanol and dimethylformamide (DMF) are also viable options.[2] For aqueous solutions intended for biological experiments, it is recommended to first dissolve the compound in an organic solvent and then make further dilutions in an aqueous buffer like PBS.[3]
Q2: I am having trouble dissolving this compound hydrochloride in DMSO. What should I do?
A2: If you encounter solubility issues with DMSO, consider the following troubleshooting steps:
-
Use Ultrasonic Treatment: Sonication can aid in the dissolution process.[1]
-
Check Your DMSO: The hygroscopic nature of DMSO can significantly impact the solubility of the compound. It is highly recommended to use a new, unopened bottle of anhydrous DMSO.[1]
-
Gentle Warming: Gentle warming can be attempted, but be cautious about potential compound degradation. Always monitor the stability of your compound under these conditions.
Q3: How should I store stock solutions of this compound hydrochloride?
A3: For optimal stability, stock solutions of this compound hydrochloride should be stored under the following conditions:
-
-80°C for up to 6 months.[1]
-
-20°C for up to 1 month.[1] It is advisable to store solutions in sealed containers, protected from moisture.[1] Aqueous solutions are not recommended for storage for more than one day.[3] The solid form of the compound is stable for years when stored at -20°C.[2][3]
Q4: Can I dissolve this compound hydrochloride directly in aqueous buffers?
A4: Direct dissolution in aqueous buffers is possible, but the solubility is significantly lower than in organic solvents. The solubility of this compound hydrochloride in PBS (pH 7.2) is approximately 1 mg/mL.[2] For the related compound, medetomidine hydrochloride, the solubility in PBS (pH 7.2) is about 2 mg/mL.[3][4] If higher concentrations are needed, preparing a concentrated stock solution in an organic solvent first is the recommended method.[3]
Data Presentation: Solubility of this compound Hydrochloride
The following table summarizes the solubility of this compound hydrochloride in various solvents. Note that some data for its racemate, medetomidine hydrochloride, is included for reference as it provides additional context on solubility in common solvents.
| Solvent | This compound HCl Solubility | Medetomidine HCl Solubility (Racemate) | Notes |
| DMSO | 100 mg/mL[1] 10 mg/mL[2] | ~25 mg/mL[3][4] 12 - 23.67 mg/mL[5] | Ultrasonic treatment may be required. Use of new, anhydrous DMSO is critical.[1] |
| Ethanol | 10 mg/mL[2] | ~30 mg/mL[3][4] 30 - 47 mg/mL[5] | |
| DMF | 20 mg/mL[2] | ~25 mg/mL[3][4] | |
| PBS (pH 7.2) | 1 mg/mL[2] | ~2 mg/mL[3][4] | |
| Methanol | Soluble[6] | - | 3-hydroxy medetomidine, a metabolite, is slightly soluble in methanol.[7] |
| Water | - | 23.67 - 47 mg/mL[5] | Medetomidine hydrochloride is a water-soluble white crystalline solid.[5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Hydrochloride Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution for in vitro use.
Materials:
-
This compound hydrochloride (solid powder)
-
Anhydrous, high-purity DMSO (newly opened bottle)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube or vial. For example, weigh 10 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For a 100 mg/mL solution with 10 mg of compound, add 100 µL of DMSO.
-
Initial Mixing: Tightly cap the tube and vortex thoroughly for 30-60 seconds to suspend the powder.
-
Sonication: Place the tube in a bath sonicator. Sonicate the mixture for 10-15 minutes to facilitate dissolution.[1] The solution should become clear.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved. If particulates remain, repeat the vortexing and sonication steps.
-
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Safety Note: Always handle chemical compounds in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before use.
Visualizations
Signaling Pathways
This compound is the pharmacologically less active enantiomer of medetomidine.[8][9] Its biological effects are often studied in the context of its active counterpart, dexmedetomidine, which is a potent and selective α2-adrenergic receptor (α2-AR) agonist.[10][11] The primary signaling pathway for α2-AR agonists involves the inhibition of adenylyl cyclase.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Dexmedetomidine has also been shown to transactivate the Epidermal Growth Factor Receptor (EGFR) in astrocytes through a G-protein-dependent pathway, leading to the activation of the ERK/MAPK cascade, which may contribute to its neuroprotective effects.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Buy Medetomidine hydrochloride | 86347-15-1 | > 95% [smolecule.com]
- 6. allmpus.com [allmpus.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Medetomidine [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexmedetomidine [sitem.herts.ac.uk]
- 12. Signalling pathways for transactivation by dexmedetomidine of epidermal growth factor receptors in astrocytes and its paracrine effect on neurons - PMC [pmc.ncbi.nlm.nih.gov]
stability of levomedetomidine in solution for long-term storage
Welcome to the Technical Support Center for levomedetomidine solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a this compound stock solution?
For long-term storage, it is recommended to store this compound as a solid hydrochloride salt at -20°C, where it can be stable for at least four years.[1] If a stock solution in an organic solvent like DMSO is prepared, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q2: How should I prepare and store aqueous solutions of this compound for my experiments?
Aqueous solutions of this compound's enantiomer, dexmedetomidine, have been shown to be stable when diluted in 0.9% sodium chloride. For instance, a 4 µg/mL solution in 0.9% sodium chloride is stable for at least 48 hours at room temperature (20–25°C) and for up to 14 days when refrigerated at 5°C.[3][4] It is advisable to prepare aqueous solutions fresh and store them under refrigeration, protected from light, for short-term use. The diluted solution should be a clear, colorless solution; visually inspect for particulate matter and discoloration before use.[2]
Q3: What factors can affect the stability of this compound in solution?
Several factors can influence the stability of this compound in solution. These include:
-
pH: Studies on the closely related compound dexmedetomidine have shown that it is more susceptible to degradation in basic conditions compared to acidic or neutral conditions.[5][6][7]
-
Temperature: Higher temperatures generally accelerate chemical degradation. For diluted solutions, refrigeration is recommended to extend stability.[3][4]
-
Light: Exposure to light can potentially lead to photodegradation. It is good practice to protect solutions from light by using amber vials or by storing them in the dark.[8]
-
Oxidation: Oxidizing conditions can also lead to degradation.[9]
-
Container Type: Some compounds can be adsorbed by certain types of plastics. Studies on dexmedetomidine have shown good stability in both polyvinyl chloride (PVC) bags and polypropylene syringes.[3][4][5][6]
Q4: Are there any known incompatibilities for this compound solutions?
While specific incompatibility data for this compound is limited, information for dexmedetomidine suggests it should not be co-administered with amphotericin B or diazepam.[2] Physical compatibility with blood or plasma has not been established.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in aqueous solution | - Low solubility in the chosen buffer. - pH of the solution is not optimal. | - Ensure the concentration is within the solubility limits for the chosen solvent. This compound hydrochloride has a solubility of 1 mg/mL in PBS (pH 7.2).[1] - Adjust the pH of the solution; a slightly acidic pH may improve solubility. |
| Loss of potency over time | - Chemical degradation due to improper storage. | - Prepare fresh solutions for each experiment. - If storing for a short period, refrigerate at 2-8°C and protect from light. - For longer-term storage of stock solutions, use recommended solvents and temperatures (-20°C or -80°C).[2] |
| Discoloration of the solution | - Degradation of the compound. - Contamination. | - Discard the solution if any discoloration is observed. - Prepare fresh solution using aseptic techniques to avoid contamination. |
| Inconsistent experimental results | - Instability of the prepared solution. - Adsorption to the container. | - Verify the stability of your solution under your specific experimental conditions. - Use containers made of materials known to have low adsorption, such as polypropylene or glass. |
Stability Data
The following tables summarize the stability data for dexmedetomidine, the active enantiomer of this compound, in 0.9% sodium chloride solution. Due to their identical chemical structure apart from stereochemistry, these data provide a strong indication of the expected stability of this compound under similar conditions.
Table 1: Stability of Dexmedetomidine (4 µg/mL) in 0.9% Sodium Chloride in Polypropylene Syringes
| Storage Condition | Duration | Remaining Concentration (%) | Reference |
| Room Temperature (20–25°C), exposed to light | 48 hours | >90% | [3][4] |
| Refrigerated (5°C), in darkness | 14 days | >95% | [3][4] |
Table 2: Stability of Dexmedetomidine in 0.9% Sodium Chloride in PVC Bags at Room Temperature (23 ± 2°C)
| Concentration | Duration | Remaining Concentration (%) | Reference |
| 4 µg/mL | 48 hours | >97% | [5][6] |
| 8 µg/mL | 48 hours | >97% | [5][6] |
| 12 µg/mL | 48 hours | >97% | [5][6] |
| 20 µg/mL | 48 hours | >97% | [5][6] |
Experimental Protocols
Protocol 1: Preparation of Diluted this compound Solution (Example)
This protocol is based on methods used for the preparation of diluted dexmedetomidine solutions for stability studies.
-
Materials:
-
This compound hydrochloride powder
-
0.9% sodium chloride injection, USP
-
Sterile polypropylene syringes or PVC bags
-
Sterile needles and filters (if required)
-
Laminar airflow hood (for aseptic technique)
-
-
Procedure:
-
Using aseptic technique, dissolve a known weight of this compound hydrochloride in a specific volume of 0.9% sodium chloride to create a stock solution.
-
Further dilute the stock solution with 0.9% sodium chloride to achieve the desired final concentration (e.g., 4 µg/mL).
-
Draw the final solution into polypropylene syringes or transfer to PVC bags.
-
Label the containers clearly with the compound name, concentration, solvent, date of preparation, and storage conditions.
-
Store at the appropriate temperature (e.g., 5°C for up to 14 days or 20-25°C for up to 48 hours).[3][4]
-
Protocol 2: Stability-Indicating HPLC Method for Dexmedetomidine
This is an example of an HPLC method used to assess the stability of dexmedetomidine, which can be adapted for this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or diode-array detector.
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or similar C18 column.[10]
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, a mixture of sodium dihydrogen phosphate buffer (pH 4.6) and acetonitrile (e.g., 20:80 v/v).[10]
-
Flow Rate: 1.5 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Injection Volume: 5 µL.[11]
-
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Inject the stored samples into the HPLC system.
-
Quantify the peak area corresponding to this compound and compare it to the initial (time zero) concentration to determine the percentage remaining.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of dexmedetomidine 4 μg/mL in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability of dexmedetomidine in polyvinyl chloride bags containing 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. ejhp.bmj.com [ejhp.bmj.com]
- 10. ijrpr.com [ijrpr.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
troubleshooting unexpected cardiovascular effects of levomedetomidine
Technical Support Center: Levomedetomidine Cardiovascular Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cardiovascular effects during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We administered this compound and observed a more severe bradycardia than expected, especially when used with dexmedetomidine. Is this a known issue?
A1: Yes, this is a documented, albeit unexpected, effect. While this compound is the pharmacologically less active enantiomer of medetomidine, it is not inert. Studies have shown that this compound can enhance the bradycardia induced by dexmedetomidine.[1][2] This is thought to occur because this compound, while not producing sedation or analgesia, still binds to alpha-2 adrenoceptors, potentially modulating the overall cardiovascular response.[3]
Q2: Our experiment showed a reduced sedative and analgesic effect from dexmedetomidine when this compound was present. Why would this happen?
A2: this compound can competitively bind to alpha-2 adrenoceptors, thereby inhibiting dexmedetomidine from binding to these receptors and exerting its full sedative and analgesic effects.[3] This competitive antagonism at the receptor level can lead to a blunting of the expected sedative and analgesic outcomes.[1][2]
Q3: We observed an initial hypertensive phase followed by hypotension after this compound administration. Is this typical for an alpha-2 adrenoceptor agonist?
A3: Yes, this biphasic cardiovascular response is characteristic of alpha-2 adrenoceptor agonists.[3][4] The initial hypertension is due to the stimulation of peripheral alpha-2 adrenoceptors on vascular smooth muscle, leading to vasoconstriction.[3] This is followed by a centrally-mediated reduction in sympathetic outflow, which leads to a decrease in heart rate and blood pressure (hypotension).[3][4] The intensity and duration of these phases can be influenced by the dose and route of administration.[4]
Q4: What is the proposed mechanism behind this compound's unexpected cardiovascular effects?
A4: The primary mechanism is believed to be its interaction with adrenoceptors. This compound has a significantly lower alpha-2 to alpha-1 adrenoceptor selectivity ratio compared to dexmedetomidine.[5] While it binds to alpha-2 adrenoceptors, its effects are different from the full agonism of dexmedetomidine. This binding can interfere with dexmedetomidine's action and potentially lead to an altered cardiovascular response profile. The activation of alpha-1 adrenoceptors, although weaker than dexmedetomidine, could also contribute to unexpected vascular responses.[5]
Troubleshooting Guide
Issue: Exaggerated Bradycardia
If you observe a heart rate decrease that is more significant than anticipated, consider the following troubleshooting steps:
-
Review Dosing and Administration:
-
Confirm the correct dose of this compound and any co-administered agents like dexmedetomidine.
-
Ensure the route and rate of administration are consistent with your protocol. Rapid intravenous injection can exacerbate initial cardiovascular responses.
-
-
Isolate the Variable:
-
If co-administered with dexmedetomidine, consider control experiments with dexmedetomidine alone and this compound alone to delineate the contribution of each compound to the observed effect.
-
-
Pharmacological Antagonism:
-
For acute, severe bradycardia in a research setting, consider the use of a non-selective alpha-2 antagonist like atipamezole to reverse the effects. Note that this will also reverse any sedative and analgesic effects.
-
The use of anticholinergics like atropine to counteract bradycardia should be approached with caution, as it may unmask or prolong hypertension by blocking the vagal reflex to the initial vasoconstriction.[4][6]
-
-
Monitor Additional Parameters:
-
Simultaneously measure arterial blood pressure to understand the full hemodynamic picture. Severe bradycardia in the face of hypertension is a different physiological state than bradycardia with hypotension.
-
Issue: Inconsistent or Unexpected Blood Pressure Changes
Should you encounter blood pressure responses that deviate from the expected biphasic pattern (e.g., prolonged hypertension, severe hypotension), follow this guide:
-
Evaluate Anesthetic State:
-
If the subject is under general anesthesia, ensure the anesthetic depth is stable, as many anesthetics have their own cardiovascular effects that can interact with alpha-2 agonists.
-
-
Consider the Role of Alpha-1 Receptors:
-
Given this compound's lower selectivity, unexpected hypertensive effects could be related to alpha-1 adrenergic stimulation.
-
-
Dose-Response Assessment:
-
Conduct a dose-ranging study to determine if the unexpected effects are dose-dependent. This can help in identifying a therapeutic window with the desired effects and minimal cardiovascular disturbance.
-
Quantitative Data Summary
The following table summarizes the cardiovascular effects observed in a study involving this compound in combination with dexmedetomidine in dogs.
| Treatment Group | Heart Rate (beats/min) - Pre-Dexmedetomidine | Heart Rate (beats/min) - Post-Dexmedetomidine | Systolic Blood Pressure (mmHg) - Post-Dexmedetomidine |
| Control (Saline + Dexmedetomidine) | ~75 | Decrease to ~40 | Transient increase to ~180 |
| Low-Dose this compound + Dexmedetomidine | ~70 | Decrease to ~35 | Similar to control |
| High-Dose this compound + Dexmedetomidine | ~65 | Decrease to ~30 | Similar to control |
Data are approximate values derived from graphical representations in the cited literature for illustrative purposes.[5]
Experimental Protocols
Protocol: Assessing Cardiovascular Effects of this compound
This protocol provides a general framework for evaluating the cardiovascular effects of this compound in a laboratory setting.
-
Animal Model and Preparation:
-
Select an appropriate animal model (e.g., beagle dogs, rats).
-
Acclimatize animals to the laboratory environment to minimize stress-induced cardiovascular changes.
-
Surgically implant catheters for direct arterial blood pressure measurement and intravenous drug administration, allowing for recovery before the experiment.
-
-
Experimental Groups:
-
Vehicle Control: Administer the vehicle solution used to dissolve this compound.
-
This compound Alone: Administer this compound at various doses.
-
Dexmedetomidine Alone: Administer dexmedetomidine as a positive control for alpha-2 agonist effects.
-
This compound + Dexmedetomidine: Administer this compound in combination with dexmedetomidine.
-
-
Data Collection:
-
Record baseline cardiovascular parameters (heart rate, systolic, diastolic, and mean arterial pressure) for at least 30 minutes before drug administration.
-
Administer the test substance(s) intravenously as a bolus or infusion.
-
Continuously monitor and record cardiovascular parameters for a predefined period (e.g., 120 minutes) post-administration.
-
Collect arterial blood samples at predetermined time points for pharmacokinetic analysis if required.
-
-
Data Analysis:
-
Calculate the change from baseline for all cardiovascular parameters at each time point.
-
Use appropriate statistical methods (e.g., ANOVA with repeated measures) to compare the effects between treatment groups.
-
Visualizations
Caption: Signaling pathway of dexmedetomidine and this compound.
Caption: Troubleshooting workflow for unexpected cardiovascular effects.
References
- 1. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Levomedetomidine Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of levomedetomidine and related α2-adrenergic agonists in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects?
A1: this compound is the levorotatory (L-isomer) of medetomidine.[1] Medetomidine is a racemic mixture containing both this compound and dexmedetomidine, the active S-isomer.[1] this compound is generally considered the pharmacologically inactive enantiomer, exhibiting minimal to no sedative or analgesic effects on its own at standard doses.[2][3]
Q2: If this compound is inactive, why is it relevant for my animal studies?
A2: While largely inactive, high doses of this compound have been shown to interact with the effects of dexmedetomidine. Specifically, it can reduce the sedative and analgesic efficacy of dexmedetomidine while enhancing bradycardia (a slowed heart rate).[2][3] This is a critical consideration when using the racemic mixture, medetomidine, as the presence of this compound may alter the expected outcomes compared to using pure dexmedetomidine.[2] Therefore, this compound can be a useful control compound to investigate the specific effects of the dexmedetomidine enantiomer.
Q3: What is the mechanism of action for the active component, dexmedetomidine?
A3: Dexmedetomidine is a potent and selective α2-adrenergic receptor agonist.[4] It acts on these receptors in the central nervous system, particularly in the locus coeruleus of the brainstem, to inhibit the release of norepinephrine.[4][5] This reduction in norepinephrine transmission leads to sedation, analgesia (pain relief), and muscle relaxation.[4]
Q4: What are the common side effects associated with the use of medetomidine or dexmedetomidine?
A4: The primary side effects are cardiovascular and include initial hypertension (due to peripheral vasoconstriction) followed by a more sustained hypotension, and significant bradycardia.[6] Respiratory depression, hypothermia, and decreased gastrointestinal motility are also common.[6][7] In male mice, medetomidine has been associated with the development of urethral obstructions.[8]
Q5: How can the effects of medetomidine or dexmedetomidine be reversed?
A5: The effects can be reversed with an α2-adrenergic receptor antagonist, most commonly atipamezole.[9] It is important to note that atipamezole will reverse both the sedative and analgesic effects of the drug.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inadequate Sedation | - High Catecholamine Levels: The animal is stressed or excited, leading to reduced drug efficacy.[10] - Incorrect Dosage or Administration: The dose may be too low for the species or strain, or the injection may not have been administered correctly. | - Allow the animal to acclimate and calm down before drug administration. - Review and confirm the correct dosage and administration technique for the species and route.[11] - Consider a low dose of a synergistic agent (e.g., an opioid or benzodiazepine) as part of a balanced anesthesia protocol.[12] |
| Prolonged Recovery | - High Drug Dosage: The administered dose was higher than necessary. - Impaired Drug Metabolism: The animal may have underlying hepatic or renal issues.[7] - Hypothermia: Low body temperature can slow drug metabolism and prolong recovery. | - Administer the reversal agent, atipamezole.[9] - Provide supplemental heat to maintain normothermia during and after the procedure.[9] - Ensure the animal is in a quiet, comfortable environment during recovery. |
| Severe Bradycardia | - Expected Pharmacological Effect: This is a known side effect of α2-agonists due to decreased sympathetic outflow and a baroreceptor reflex.[6] | - For healthy animals, this is often well-tolerated. Monitor heart rate and perfusion. - If bradycardia is severe and accompanied by hypotension, consider partial or full reversal with atipamezole.[7] - The routine use of anticholinergics (e.g., atropine) is not recommended as it can worsen hypertension and increase myocardial oxygen demand.[6] |
| Respiratory Depression/Apnea | - Drug-Induced Effect: A common side effect, especially at higher doses or when combined with other CNS depressants. | - Monitor respiratory rate and effort closely. - Provide supplemental oxygen if necessary. - If severe, administer atipamezole to reverse the effects.[9] - Be prepared to provide ventilatory support. |
| Urethral Obstruction (Male Mice) | - Drug-Induced Effect: Medetomidine has been linked to the formation of urethral plugs in male mice.[8] | - Monitor for signs of urinary retention. - Ensure adequate hydration. - If obstruction occurs, gentle manual expression of the bladder may be necessary. - Consider using alternative anesthetic protocols in male mice if this is a recurring issue. |
Data Summary Tables
Table 1: Recommended Dosages of Medetomidine and Dexmedetomidine in Common Laboratory Species
| Species | Drug | Dosage Range | Route | Notes |
| Mouse | Medetomidine | 0.5 - 1.0 mg/kg | IP, SC | Often used in combination with ketamine (e.g., 50-75 mg/kg).[13][14] |
| Dexmedetomidine | 0.25 - 1.0 mg/kg | IP, SC | Can be used alone or in combination with other agents.[8][11] | |
| Rat | Medetomidine | 0.1 - 0.5 mg/kg | IM, IP, SC | Higher doses (up to 0.8 mg/kg) provide deeper sedation and analgesia.[15][16] |
| Dexmedetomidine | 0.125 - 0.5 mg/kg | IP | Often combined with ketamine (e.g., 75 mg/kg). | |
| Rabbit | Medetomidine | 0.1 - 0.3 mg/kg | IM, SC | |
| Dexmedetomidine | 0.05 - 0.15 mg/kg | IM, SC | Often used with ketamine (5-10 mg/kg) and an opioid.[11] | |
| Non-Human Primate (Rhesus) | Medetomidine | 0.05 mg/kg | IM | Used in combination with ketamine (e.g., 2 mg/kg).[17] |
| Dexmedetomidine | 0.02 mg/kg | IM | Used in combination with ketamine (e.g., 5 mg/kg).[17] |
Note: These are general guidelines. Dosages should be adjusted based on the specific strain, age, health status of the animal, and the required depth and duration of sedation/anesthesia. It is recommended to start with the lower end of the dose range and titrate to effect.
Table 2: Pharmacokinetic Parameters of Medetomidine Enantiomers in Dogs
| Parameter | Dexmedetomidine | This compound |
| Clearance | Slower | More Rapid |
| Sedative/Analgesic Effect | Active | Inactive |
(Data synthesized from multiple sources indicating the general pharmacokinetic and pharmacodynamic properties)
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of Medetomidine/Ketamine in Mice
1. Materials:
- Medetomidine (1 mg/mL)
- Ketamine (100 mg/mL)
- Sterile 0.9% saline for dilution
- 1 mL syringes with 27-30G needles
- Antiseptic wipes
- Heating pad
2. Drug Preparation:
- For a common combination of 75 mg/kg ketamine and 1 mg/kg medetomidine, a stock solution can be prepared. For example, mix 0.75 mL of ketamine (100 mg/mL) and 1 mL of medetomidine (1 mg/mL) with 8.25 mL of sterile saline. This yields a solution containing 7.5 mg/mL ketamine and 0.1 mg/mL medetomidine.[13]
- The injection volume would then be 0.1 mL per 10 grams of body weight.
3. Administration Procedure:
- Weigh the mouse accurately to calculate the correct volume.
- Restrain the mouse securely, tilting the head downwards to move abdominal organs away from the injection site.
- Wipe the lower left or right abdominal quadrant with an antiseptic wipe.[18]
- Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder.[18]
- Gently aspirate to ensure no urine or intestinal contents are drawn back. If so, discard the syringe and prepare a new injection.
- Inject the solution smoothly.
4. Monitoring:
- Place the mouse in a clean, quiet cage on a heating pad to maintain body temperature.
- Monitor for loss of the righting reflex to confirm the onset of anesthesia.
- Assess anesthetic depth by checking for a lack of response to a toe pinch.
- Monitor respiratory rate and pattern throughout the procedure.
5. Reversal (Optional):
- Atipamezole can be administered at a dose of 1 mg/kg IP or SC to reverse the effects of medetomidine.
Protocol 2: Intravenous (IV) Administration of Dexmedetomidine in Rats via Lateral Tail Vein
1. Materials:
- Dexmedetomidine (concentration appropriate for dilution)
- Sterile 0.9% saline
- Rat restrainer
- Heat lamp or warm water bath to warm the tail
- 27-30G needle and syringe
- Antiseptic wipes
2. Animal Preparation:
- Place the rat in a suitable restrainer to allow access to the tail.
- Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to cause vasodilation of the lateral tail veins.
- Wipe the tail with an antiseptic wipe.
3. Administration Procedure:
- Identify one of the lateral tail veins.
- Insert the needle, bevel up, into the vein at a shallow angle.
- A small flash of blood in the hub of the needle may confirm correct placement.
- Inject the dexmedetomidine solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
4. Monitoring:
- Monitor the rat for signs of sedation, which should occur rapidly.
- Monitor vital signs including heart rate, respiratory rate, and body temperature. Provide supplemental heat as needed.
Visualizations
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: General Experimental Workflow for Anesthesia.
Caption: Troubleshooting Logic for Inadequate Sedation.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. Injectable Anesthesia for Mice: Combined Effects of Dexmedetomidine, Tiletamine-Zolazepam, and Butorphanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. VASG Alpha-2 Agonists [vasg.org]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Alpha 2 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. newcastle.edu.au [newcastle.edu.au]
- 14. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 15. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats [mdpi.com]
- 17. Comparison of Anesthesia Protocols for Intravenous Glucose Tolerance Testing in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.vt.edu [research.vt.edu]
Technical Support Center: Levomedetomidine Assay Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for levomedetomidine to interfere with various laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from dexmedetomidine?
A1: this compound is one of two optical isomers (enantiomers) that make up the compound medetomidine.[1][2] The other isomer is dexmedetomidine. In this pair, dexmedetomidine is the pharmacologically active component, acting as a potent and selective agonist for the alpha-2 (α2) adrenergic receptor, which produces sedative and analgesic effects.[1][3] this compound is generally considered the "inactive" enantiomer with minimal clinical effects on its own.[3][4] However, it has a significantly lower selectivity for the α2 receptor over the α1 receptor compared to dexmedetomidine and may functionally antagonize some of dexmedetomidine's effects.[4][5]
Q2: Can this compound directly interfere with my assay's signal output (e.g., fluorescence, luminescence, absorbance)?
A2: Direct interference from a small molecule like this compound is possible in any assay. Potential mechanisms include:
-
Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths used in your assay, leading to a false positive signal. This is a common issue with heterocyclic compounds.
-
Signal Quenching: The compound could absorb light at the excitation or emission wavelength of your fluorophore or interfere with the enzymatic reaction in a luminescence assay, leading to a false negative result.
-
Light Scattering: At high concentrations, the compound might precipitate or cause turbidity in the assay buffer, affecting absorbance readings.
It is crucial to run control experiments with this compound in the absence of the target analyte to rule out these direct interference mechanisms.
Q3: What is "chiral interference" and how could it affect assays involving medetomidine?
A3: Chiral interference occurs when an assay system, particularly one using biological reagents like antibodies or receptors, differentiates between the enantiomers of a chiral molecule. A study on lateral flow immunoassay test strips for medetomidine demonstrated this phenomenon directly.[6][7] Some test strip lots responded only to dexmedetomidine, giving a negative result for pure this compound.[6][7] Conversely, other lots required both enantiomers to be present for a positive signal, meaning they would fail to detect either pure compound alone.[6][7] This highlights that assays developed for a racemic mixture may yield inaccurate results when a single enantiomer is present.
Q4: My assay target is not an adrenergic receptor. Could this compound still cause interference?
A4: Yes. Even if your assay does not involve an adrenergic receptor, interference can occur through several non-specific mechanisms:
-
Non-Specific Binding: this compound could bind to assay reagents, such as blocking proteins or the surface of the microplate, leading to high background noise.[8]
-
Matrix Effects: In complex biological samples, this compound is part of the "matrix." It could non-specifically interact with other matrix components, altering the detection of the intended analyte.[9][10]
-
Enzyme Inhibition/Activation: If your assay uses an enzyme for signal generation (e.g., HRP in an ELISA), this compound could potentially inhibit or, less commonly, activate the enzyme, leading to erroneous results.
Q5: Are there known examples of this compound interfering with specific assay types?
A5: The most clearly documented case is in immunoassays. A 2025 study found that the chiral nature of medetomidine significantly impacted the performance of lateral flow immunoassay strips.[6][7] The study showed that results could be false negatives for pure this compound depending on the specific antibodies used in the test strip lot.[6] Additionally, structurally similar compounds like detomidine were found to cause false-positive results, underscoring the potential for cross-reactivity in binding assays.[6] While this is a specific example, it serves as a critical cautionary tale for any binding assay, including ELISAs and receptor binding assays.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of Medetomidine Enantiomers
| Property | This compound | Dexmedetomidine | Reference |
| Molecular Formula | C₁₃H₁₆N₂ | C₁₃H₁₆N₂ | [11][12] |
| Molecular Weight | 200.28 g/mol | 200.28 g/mol | [11][12] |
| Primary Target | α2-Adrenergic Receptor (low affinity) | α2-Adrenergic Receptor (high affinity) | [1][3] |
| α2:α1 Selectivity Ratio | 23:1 | 1,300:1 | [5] |
| Pharmacological Role | Generally considered inactive; can antagonize dexmedetomidine effects | Active sedative and analgesic | [3][4] |
Table 2: Example of Chiral Interference in Medetomidine Lateral Flow Immunoassays
| Test Strip Lot Type | Response to Dexmedetomidine | Response to this compound | Response to Racemic Medetomidine | Implication | Reference |
| Type A | Positive | Negative | Positive | Assay is specific to the active enantiomer; will not detect this compound. | [6][7] |
| Type B | Negative | Negative | Positive | Assay requires the presence of both enantiomers; will not detect either pure isomer. | [6][7] |
Troubleshooting Guides
Guide 1: Investigating Unexpected Results in Ligand-Binding Assays
This guide provides a logical workflow to diagnose potential interference from this compound in ligand-binding assays such as ELISA, RIA, or receptor-binding assays.
Caption: Troubleshooting workflow for ligand-binding assays.
Guide 2: Troubleshooting Cell-Based Assays
This guide addresses issues that may arise when using this compound in cell-based functional or viability assays.
Caption: Troubleshooting workflow for cell-based assays.
Experimental Protocols & Signaling
Protocol 1: General Method for Screening Compound Interference in a Competitive ELISA
This protocol is designed to test if this compound interferes with the binding of a known ligand to its antibody, a common source of assay error.
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of the target antigen (e.g., 1-5 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS + 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., PBS + 1% BSA). Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Binding:
-
Prepare a constant, sub-saturating concentration of the primary antibody.
-
Prepare serial dilutions of your standard (unlabeled ligand) and this compound separately.
-
In a separate dilution plate, pre-incubate the antibody with the standard, this compound, or buffer (for max signal control) for 30 minutes.
-
Transfer 100 µL of these mixtures to the coated assay plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, but perform 5 washes.
-
Signal Development: Add 100 µL/well of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop Reaction: Add 50 µL/well of 1 M H₂SO₄.
-
Data Analysis: Read absorbance at 450 nm. Compare the dose-response curve of this compound to the standard curve. A shift in the curve indicates interference.
Signaling Pathway: Differential Receptor Selectivity
The diagram below illustrates the difference in receptor selectivity between dexmedetomidine and this compound, which is a key potential source of off-target effects in cell-based assays.
Caption: Differential signaling of medetomidine enantiomers.
References
- 1. Medetomidine - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Medetomidine [sitem.herts.ac.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Sensitivity of Medetomidine Lateral Flow Immunoassay Test Strips | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 8. swordbio.com [swordbio.com]
- 9. ovid.com [ovid.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. This compound | C13H16N2 | CID 60612 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing variability in experimental results with levomedetomidine
Welcome to the technical support center for levomedetomidine. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common sources of variability in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments with this compound.
Question 1: I am observing no significant sedative or analgesic effect after administering this compound by itself. Is my compound inactive?
Answer: This is the expected outcome. This compound is the pharmacologically inactive enantiomer of medetomidine.[1] Studies in dogs have consistently shown that this compound administered alone does not produce apparent sedation, analgesia, or significant cardiovascular changes.[2][3] Its primary use in research is as a negative control to isolate the specific effects of its active counterpart, dexmedetomidine, when studying the racemic mixture (medetomidine).
Troubleshooting Steps:
-
Confirm Experimental Goal: Verify that the purpose of using this compound is as an inactive control. If you expect sedation or analgesia, you should be using dexmedetomidine or the racemic medetomidine.
-
Check Compound Identity: Ensure the vial is correctly labeled and contains this compound, not dexmedetomidine.
-
Proceed with Confidence: If using it as a control, your results are consistent with published literature.
Question 2: My results show this compound is reducing the sedative and analgesic effects of dexmedetomidine. Is this a valid interaction?
Answer: Yes, this is a documented paradoxical effect. At high doses, this compound has been shown to reduce the sedative and analgesic effects of dexmedetomidine in dogs.[3][4][5] This is thought to be related to its much lower selectivity for the α2-adrenoceptor compared to the α1-adrenoceptor. While dexmedetomidine is highly selective for α2-receptors, this compound's binding to central α1-adrenoceptors may functionally antagonize the hypnotic effects produced by dexmedetomidine's α2-receptor activation.[4]
Troubleshooting Steps:
-
Review Dosing: This antagonistic effect is dose-dependent. Evaluate if a lower dose of this compound can be used in your control experiments to minimize this interaction.
-
Assess Selectivity: The variability may stem from the different receptor selectivity profiles of the enantiomers (see Table 1). Consider that the overall pharmacological effect is a balance of α2 (sedative) and α1 (arousing) receptor activation.
-
Data Interpretation: When analyzing results from studies using racemic medetomidine, be aware that the presence of this compound may be attenuating the full sedative potential of the dexmedetomidine component.
Question 3: I am seeing unexpected cardiovascular variability, specifically enhanced bradycardia, when co-administering this compound. Why is this happening?
Answer: This is another recognized interaction. High doses of this compound, when administered with dexmedetomidine, can enhance the bradycardia (slowing of the heart rate) caused by dexmedetomidine.[3][4][5] This suggests that while this compound does not induce major cardiovascular effects on its own, it can modulate the effects of the active enantiomer.
Troubleshooting Steps:
-
Cardiovascular Monitoring: Ensure you are conducting continuous and precise cardiovascular monitoring (heart rate, blood pressure) to accurately quantify this effect.
-
Dose-Response Analysis: Perform a dose-titration study to characterize the concentration at which this compound begins to potentiate bradycardia in your model. This will help define a dose range where it acts as a more inert control.
-
Consider Clinical Relevance: For translational studies, it's important to note that these findings suggest dexmedetomidine alone may have cardiovascular benefits over the racemic medetomidine mixture.[3]
Question 4: My pharmacokinetic (PK) data shows that this compound is cleared much faster than dexmedetomidine. Is this a source of variability?
Answer: Absolutely. Pharmacokinetic studies in dogs have demonstrated that the clearance of this compound is significantly more rapid than that of dexmedetomidine or racemic medetomidine.[2] When racemic medetomidine is administered, plasma concentrations of this compound have been measured at levels over 50% lower than those of dexmedetomidine.[6]
Troubleshooting Steps:
-
Use Enantiospecific Assays: When measuring plasma concentrations, it is critical to use a chiral analytical method (e.g., chiral LC-MS/MS) that can distinguish between this compound and dexmedetomidine.[6] Using a non-specific assay will lead to inaccurate PK calculations for the individual enantiomers.
-
Separate PK Modeling: Do not assume the enantiomers share the same pharmacokinetic profile. Model the data for each enantiomer separately to accurately determine parameters like clearance, volume of distribution, and half-life.
-
Interpret PD Data Accordingly: When correlating pharmacodynamic (PD) effects with plasma concentrations (PK/PD modeling), be sure to use the concentration data for the active enantiomer (dexmedetomidine) as the primary driver of the sedative and analgesic effects.
Quantitative Data Summary
The following tables provide key quantitative data to help contextualize experimental results.
Table 1: Adrenergic Receptor Selectivity
| Compound | α2:α1 Selectivity Ratio | Primary Effect | Reference |
| Dexmedetomidine | ~1620:1 | Potent α2-agonist (sedation, analgesia) | [7] |
| This compound | ~23:1 | Largely inactive; may antagonize sedation at high doses | [4] |
Note: The higher the ratio, the more selective the compound is for the α2-adrenergic receptor, which mediates sedation.
Table 2: Comparative Pharmacokinetic Parameters in Dogs (Intravenous Administration)
| Compound | Clearance (L/h/kg) | Key Finding | Reference |
| Dexmedetomidine | 0.97 - 1.24 | Slower Clearance | [2] |
| This compound | 3.52 - 4.07 | Rapid Clearance | [2] |
Key Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target α2-adrenergic receptor subtype (e.g., HT-29 cells for α2A) in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of a suitable α2-adrenergic receptor radioligand (e.g., [3H]-MK-912).[8]
-
Increasing concentrations of unlabeled this compound (for competition curve).
-
Membrane preparation (typically 20-50 µg of protein).
-
-
For determining non-specific binding, use a high concentration of a known α2-antagonist (e.g., yohimbine) in separate wells.
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Quickly wash each filter with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification & Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Subtract non-specific binding from all other measurements to get specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and calculate the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a key step in the α2-receptor signaling pathway.[9]
-
Cell Culture:
-
Culture cells expressing the α2-adrenergic receptor of interest (e.g., CHO or HEK293 cells stably transfected with the receptor) in appropriate media until they reach ~80-90% confluency.
-
-
Assay Preparation:
-
Aspirate the culture medium and wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of cAMP and enhances the assay signal.
-
-
Compound Treatment:
-
Add increasing concentrations of this compound to the wells.
-
Immediately add a fixed concentration of an adenylyl cyclase stimulator, such as Forskolin. This will increase intracellular cAMP levels, and the effect of the α2-agonist will be measured as an inhibition of this increase.
-
Include control wells: baseline (no treatment), Forskolin only (maximum stimulation), and a known α2-agonist like dexmedetomidine (positive control).
-
-
Incubation & Lysis:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP detection kit.
-
-
cAMP Quantification:
-
Quantify the amount of intracellular cAMP in each well using a commercially available kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the specific kit.
-
-
Data Analysis:
-
Normalize the data, setting the Forskolin-only wells as 100% response and baseline wells as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the Forskolin-stimulated cAMP production.
-
Visual Guides and Workflows
Signaling Pathway and Troubleshooting Diagrams
Caption: α2-Adrenergic receptor signaling cascade initiated by agonist binding.
Caption: A step-by-step workflow for troubleshooting experimental variability.
Caption: Major domains influencing the final experimental outcome.
References
- 1. Medetomidine - Wikipedia [en.wikipedia.org]
- 2. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
Technical Support Center: Overcoming Challenges in Levomedetomidine Chiral Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of levomedetomidine.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the chiral separation of this compound?
A1: The primary challenge in separating this compound from its enantiomer, dexmedetomidine, lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[1] Therefore, a chiral environment, typically a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), is necessary to achieve separation.[2][3] The separation from complex biological matrices also poses a significant analytical challenge.[4][5]
Q2: Which type of chiral stationary phase (CSP) is most effective for this compound separation?
A2: Polysaccharide-based CSPs have demonstrated high success rates for the chiral resolution of medetomidine enantiomers.[4][5] Specifically, cellulose-based columns such as Chiralcel OJ-3R and cellulose tris(4-methylbenzoate) based columns have been reported to provide excellent separation.[4][6]
Q3: I am not getting any separation of the enantiomers. What are the likely causes?
A3: A complete lack of separation can be due to several factors:
-
Inappropriate CSP: The selected chiral stationary phase may not be suitable for medetomidine enantiomers. A screening of different CSPs is often the first step in method development.[7]
-
Incorrect Mobile Phase: The mobile phase composition is critical for chiral recognition. For normal-phase chromatography, the ratio of the non-polar solvent to the alcohol modifier is key. For reversed-phase, the organic modifier and pH are crucial.[7]
-
Column Incompatibility: Ensure the chosen mobile phase is compatible with the CSP. Some solvents can damage the chiral selector.[8]
Q4: I am seeing poor resolution between the this compound and dexmedetomidine peaks. How can I improve this?
A4: Poor resolution is a common issue. Here are several parameters you can adjust:
-
Optimize Mobile Phase Composition:
-
Normal Phase: Adjust the concentration of the alcohol modifier (e.g., isopropanol, ethanol).[7]
-
Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[7] For basic compounds like this compound, adding a basic modifier like diethylamine (DEA) to the mobile phase in normal phase chromatography can improve peak shape and resolution.[9]
-
-
Reduce Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations, as this can increase the interaction time with the CSP.[7][10]
-
Adjust Temperature: Temperature can significantly impact chiral recognition. Experiment with both increasing and decreasing the column temperature to find the optimum for your separation.[7][10]
-
Check for Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution. Try reducing the injection volume or sample concentration.[7]
Q5: My this compound peak is tailing. What can I do to fix this?
A5: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase, such as with residual silanols on silica-based CSPs.[7] To mitigate this:
-
Add a Mobile Phase Modifier: For normal phase, adding a small amount of a basic modifier like diethylamine (DEA) can block the active sites on the stationary phase causing the tailing.[9]
-
Adjust Mobile Phase pH: In reversed-phase mode, ensure the mobile phase pH is appropriate for the basic nature of this compound to prevent unwanted ionic interactions.
-
Column Contamination: If the column is old or has been used with a variety of samples, it may be contaminated. Follow the manufacturer's instructions for column washing.[8]
Q6: How can I improve the reproducibility of my chiral separation method?
A6: Poor reproducibility can be a significant hurdle. To improve it:
-
Consistent Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run.
-
Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature.[7]
-
Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.[7]
-
Avoid the "Memory Effect": If the column has been used with different mobile phase additives, residual amounts of these additives can affect the separation. This is known as the "memory effect".[8][11] It is best to dedicate a column to a specific method or use a rigorous washing procedure between different methods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No Separation | Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based). |
| Incorrect mobile phase composition | Systematically vary the mobile phase components and their ratios. | |
| Poor Resolution | Suboptimal mobile phase | Adjust the concentration of the organic modifier and/or the pH. |
| Flow rate is too high | Decrease the flow rate to enhance interaction with the CSP.[7] | |
| Inappropriate temperature | Experiment with different column temperatures.[7] | |
| Column overload | Reduce the sample concentration or injection volume.[7] | |
| Peak Tailing | Secondary interactions with the stationary phase | Add a basic modifier (e.g., DEA) to the mobile phase for normal phase separations.[9] |
| Column contamination | Wash the column according to the manufacturer's protocol.[8] | |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase for reversed-phase separations. | |
| Poor Reproducibility | Inconsistent mobile phase preparation | Ensure precise and consistent preparation of the mobile phase. |
| Fluctuating temperature | Use a column oven to maintain a stable temperature.[7] | |
| Insufficient column equilibration | Increase the column equilibration time.[7] | |
| "Memory effect" from previous analyses | Dedicate a column to the method or use a thorough washing protocol.[8][11] |
Experimental Protocols
Chiral LC-MS/MS Method for Medetomidine Enantiomers in Plasma
This protocol is based on a validated method for the determination of medetomidine enantiomers in dog and equine plasma.[4][5][6]
-
Chromatographic System: HPLC or UHPLC system coupled with a tandem mass spectrometer.
-
Chiral Column: A cellulose tris(4-methylbenzoate) based chiral column or a Chiralcel OJ-3R column.
-
Mobile Phase:
-
Flow Rate: A lower flow rate, for example, 0.3 mL/min, may provide better resolution.[5]
-
Column Temperature: Maintain a constant temperature, for example, 25°C.[5]
-
Injection Volume: A small injection volume (e.g., 5 µL) is recommended to avoid column overload.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode.
-
Sample Preparation: A liquid-liquid extraction with a solvent like ethyl acetate can be used to extract the analytes from the plasma sample before injection.[6]
Quantitative Data Summary
The following tables summarize quantitative data from validated chiral separation methods for medetomidine enantiomers.
Table 1: Method Performance in Equine Plasma [4][5]
| Parameter | This compound | Dexmedetomidine |
| Linearity Range | 0 - 20 ng/mL | 0 - 20 ng/mL |
| Inter-day Precision | 1.36% | 1.89% |
| Accuracy | 99.25% - 101.57% | 99.17% - 100.99% |
| Limit of Quantification (LOQ) | 0.2 ng/mL | 0.2 ng/mL |
Table 2: Method Performance in Dog Plasma [6]
| Parameter | Value |
| Linearity Range | 0.1 - 25 ng/mL |
| R² | > 0.99 |
| Within- and Between-Session Accuracy and Precision | < 15% |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Visualizations
Medetomidine Signaling Pathway
Medetomidine acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors. The signaling cascade initiated by receptor activation is depicted below.
Caption: Signaling pathway of medetomidine via the α2-adrenergic receptor.
Troubleshooting Workflow for Poor Resolution
The following diagram outlines a logical workflow for troubleshooting poor resolution in the chiral separation of this compound.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Mechanism of down-regulation of alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Mitigating Levomedetomidine-Induced Bradycardia in Co-administration Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing levomedetomidine-induced bradycardia in co-administration studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiovascular side effect of this compound when co-administered with dexmedetomidine?
A1: When co-administered with dexmedetomidine, this compound can enhance the bradycardic (slowing of the heart rate) effects of dexmedetomidine.[1][2] While this compound itself does not produce sedative or analgesic effects, it has been shown to intensify the bradycardia caused by dexmedetomidine.[1][2]
Q2: What is the mechanism behind this compound- and dexmedetomidine-induced bradycardia?
A2: Dexmedetomidine, the active enantiomer of medetomidine, is a potent alpha-2 adrenoceptor agonist.[3][4] Its binding to these receptors in the central nervous system inhibits the release of norepinephrine, leading to a decrease in sympathetic tone and consequently, a lower heart rate.[5] Additionally, peripheral alpha-2 adrenoceptor stimulation can cause initial vasoconstriction, leading to a reflex bradycardia mediated by the baroreceptor reflex. This compound, the other enantiomer, appears to potentiate these bradycardic effects.[1][2]
Q3: What are the recommended agents for mitigating this compound/dexmedetomidine-induced bradycardia?
A3: Anticholinergic agents such as atropine and glycopyrrolate are commonly used to counteract the bradycardia induced by alpha-2 adrenoceptor agonists.[6][7] These drugs act as muscarinic receptor antagonists, blocking the effects of the parasympathetic nervous system on the heart and thereby increasing the heart rate.[8][9][10]
Q4: Are there any risks associated with using anticholinergics to treat this type of bradycardia?
A4: Yes, a significant concern is the potential for an exaggerated hypertensive response (a sharp increase in blood pressure).[11][12] This is thought to occur because the anticholinergic-mediated increase in heart rate happens while the peripheral vasoconstriction caused by the alpha-2 agonist is still in effect. This combination can lead to a dangerous spike in blood pressure.[11]
Troubleshooting Guide
Problem: Severe bradycardia observed after co-administration of this compound and dexmedetomidine.
-
Solution 1: Administer an anticholinergic agent.
-
Atropine: For dogs, a dose of 0.01–0.04 mg/kg can be administered intravenously (IV), intramuscularly (IM), or subcutaneously (SC).[6] In non-emergency situations, 0.01–0.02 mg/kg IV is often sufficient. For emergencies, higher doses of 0.04 mg/kg may be used.[6]
-
Glycopyrrolate: For dogs, a dose of 0.005 to 0.01 mg/kg IV can be effective.[7] The effective dose may be size-dependent, with smaller dogs potentially requiring a higher dose per kilogram.[7]
-
-
Solution 2: Reduce the infusion rate of the alpha-2 agonist. If the bradycardia is accompanied by hypertension, reducing the infusion rate of dexmedetomidine may be a more appropriate initial step before administering an anticholinergic.[11]
Problem: Exaggerated hypertensive crisis after administering an anticholinergic to treat bradycardia.
-
Immediate Action:
-
Discontinue the alpha-2 agonist infusion immediately.
-
Administer a vasodilator to control the severe hypertension. Intravenous options like nitroprusside or nitroglycerin can be considered, often after beta-blockade to prevent reflex tachycardia.[13]
-
Provide supportive care, including monitoring of cardiovascular parameters.
-
-
Prevention in Future Experiments:
-
Consider pre-emptive administration of the anticholinergic before the alpha-2 agonist, though this may also induce hypertension.[14]
-
Use a lower dose of the anticholinergic and titrate to effect.
-
Investigate the use of a peripheral alpha-2 adrenoceptor antagonist, which may mitigate cardiovascular side effects without affecting sedation.
-
Data Presentation
Table 1: Cardiovascular Effects of this compound and Dexmedetomidine Co-administration in Dogs
| Treatment Group | Heart Rate (beats/min) - Baseline | Heart Rate (beats/min) - After Drug Administration | Mean Arterial Pressure (mmHg) - Baseline | Mean Arterial Pressure (mmHg) - After Drug Administration |
| Saline + Dexmedetomidine (10 µg/kg) | 85 ± 5 | 40 ± 2 | 100 ± 4 | 125 ± 6 |
| Low-Dose this compound (10 µg/kg bolus + 25 µg/kg/h infusion) + Dexmedetomidine (10 µg/kg) | 84 ± 6 | 38 ± 3 | 102 ± 5 | 128 ± 7 |
| High-Dose this compound (80 µg/kg bolus + 200 µg/kg/h infusion) + Dexmedetomidine (10 µg/kg) | 86 ± 5 | 35 ± 2 | 101 ± 4 | 130 ± 8 |
Data synthesized from Kuusela et al. (2001). Values are represented as mean ± standard error of the mean.
Experimental Protocols
Protocol 1: Co-administration of this compound and Dexmedetomidine in a Canine Model
This protocol is based on the methodology described by Kuusela et al. (2001).[1]
-
Animal Model: Healthy Beagle dogs.
-
Drug Preparation:
-
This compound: Prepare solutions for a bolus dose (10 µg/kg or 80 µg/kg) and a continuous infusion (25 µg/kg/h or 200 µg/kg/h).
-
Dexmedetomidine: Prepare a solution for a 10 µg/kg intravenous bolus.
-
Saline: Isotonic saline (0.9% NaCl) for the control group.
-
-
Administration:
-
Administer the this compound or saline as an initial IV bolus, immediately followed by the continuous infusion.
-
Continue the infusion for 120 minutes.
-
At 60 minutes into the infusion, administer the 10 µg/kg IV bolus of dexmedetomidine.
-
-
Monitoring:
-
Continuously monitor heart rate and blood pressure throughout the experiment.
-
Record baseline measurements before drug administration and at regular intervals after administration.
-
Protocol 2: Mitigation of Bradycardia with Atropine
-
Induce Bradycardia: Follow Protocol 1 to induce bradycardia.
-
Administer Atropine: Once significant bradycardia is observed (e.g., heart rate drops below a predetermined threshold), administer atropine at a dose of 0.02 mg/kg IV.
-
Monitoring:
-
Continuously monitor heart rate and blood pressure.
-
Pay close attention to any potential hypertensive response immediately following atropine administration.
-
Visualizations
References
- 1. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zoetis.com.br [zoetis.com.br]
- 4. DSpace [helda.helsinki.fi]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Dose effect and benefits of glycopyrrolate in the treatment of bradycardia in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atropine - Wikipedia [en.wikipedia.org]
- 9. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 10. standardofcare.com [standardofcare.com]
- 11. Severe Hypertensive Response to Atropine Therapy for Bradycardia Associated with Dexmedetomidine: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.wacanes.com [m.wacanes.com]
- 13. The Management of Hypertensive Emergencies—Is There a “Magical” Prescription for All? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of preemptive atropine administration on incidence of medetomidine-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Levomedetomidine in Biological Samples
Welcome to the technical support center for the accurate quantification of levomedetomidine in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in biological samples?
A1: The most common and robust method for the quantification of this compound in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of the analyte often found in biological matrices.[3]
Q2: What are the critical challenges in developing a reliable this compound quantification assay?
A2: The primary challenges include:
-
Matrix Effects: Endogenous components in biological samples like plasma, urine, or tissue homogenates can interfere with the ionization of this compound, leading to ion suppression or enhancement and, consequently, inaccurate results.[4][5][6]
-
Extraction Efficiency and Recovery: Ensuring consistent and high recovery of this compound from the sample matrix during the extraction process is vital for accuracy and precision.[3]
-
Analyte Stability: this compound may degrade in the biological matrix due to factors like pH, temperature, and enzymatic activity, affecting the final quantification.[7][8][9][10]
-
Chiral Separation: If the aim is to specifically quantify this compound in the presence of its enantiomer, dexmedetomidine, a chiral separation method is necessary.[3]
Q3: How can I minimize matrix effects in my LC-MS/MS assay?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use of appropriate sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[3]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is crucial.[4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d3, is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[3][4]
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples helps to compensate for matrix effects.
Q4: What are the recommended storage conditions for biological samples containing this compound?
A4: To ensure the stability of this compound, biological samples should be stored at low temperatures, typically -20°C or -80°C, to minimize enzymatic degradation and chemical decomposition.[8][9] It is also important to minimize freeze-thaw cycles. Factors such as pH and exposure to light should also be controlled, as they can affect the stability of the drug.[7][8][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Co-eluting interferences | - Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Use a new column or a guard column.- Optimize the chromatographic gradient to improve separation from interfering peaks. |
| Low Analyte Recovery | - Inefficient extraction method- Analyte degradation during sample processing- Suboptimal pH for extraction | - Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE.[3]- Keep samples on ice during processing and minimize exposure to room temperature.[8]- Adjust the sample pH to ensure this compound is in a non-ionized form for efficient extraction. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Instrument instability- Uncompensated matrix effects | - Ensure consistent pipetting and vortexing during extraction.- Perform system suitability tests before each run to check instrument performance.- Use a suitable internal standard, preferably a stable isotope-labeled one.[3][4] |
| Inaccurate Results (Poor Accuracy) | - Improper calibration curve- Analyte instability in stock or working solutions- Significant matrix effects | - Prepare fresh calibration standards and ensure they bracket the expected sample concentrations.- Store stock and working solutions at appropriate temperatures and check for degradation.- Evaluate and validate for matrix effects using the post-extraction addition method.[5][11] |
| No or Low Signal for the Analyte | - Instrument sensitivity issue- Incorrect MS/MS transition parameters- Complete loss of analyte during sample preparation | - Tune the mass spectrometer to ensure optimal sensitivity for this compound.- Optimize the precursor and product ion masses and collision energy.- Review the entire sample preparation workflow for potential sources of analyte loss. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and then place them on ice. Vortex the samples gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d3 at 100 ng/mL) to each sample, calibrator, and quality control, except for the blank matrix.
-
Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to each tube to adjust the pH and facilitate the extraction of this compound. Vortex for 30 seconds.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).[3] Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
The following table provides a starting point for developing an LC-MS/MS method for this compound quantification.
| Parameter | Typical Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: e.g., m/z 201.1 -> 95.1this compound-d3: e.g., m/z 204.1 -> 98.1 |
| Collision Energy | Optimize for each transition |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification in biological samples.
Troubleshooting Logic for Inaccurate Results
Caption: Troubleshooting guide for inaccurate quantification results.
Signaling Pathway of this compound
This compound, like its enantiomer dexmedetomidine, is a potent and selective alpha-2 adrenergic receptor agonist.[1][3] Its primary mechanism of action involves binding to and activating these receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects that result in sedation, analgesia, and sympatholysis.
Caption: Simplified signaling pathway of this compound.
References
- 1. Medetomidine Quantitation and Enantiomer Differentiation in Biological Specimens Collected After Fatal and Non-Fatal Opioid Overdoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 8. cbspd.com [cbspd.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Levomedetomidine and Dexmedetomidine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of levomedetomidine and dexmedetomidine, the two stereoisomers of medetomidine, with a focus on their interactions with alpha-2 (α2) adrenergic receptors as determined by receptor binding assays. This document is intended to be a valuable resource for researchers in pharmacology and drug development, offering a concise overview of their binding characteristics, the experimental methods used to determine these properties, and the relevant signaling pathways.
Introduction
Medetomidine is a potent and selective α2-adrenergic agonist used in veterinary medicine for its sedative and analgesic properties. It exists as a racemic mixture of two enantiomers: dexmedetomidine and this compound. Dexmedetomidine is the pharmacologically active S-enantiomer, responsible for the therapeutic effects of medetomidine, and is also used clinically in humans.[1][2] In contrast, this compound, the R-enantiomer, is considered to be largely pharmacologically inactive.[2] Understanding the distinct receptor binding profiles of these two isomers is crucial for elucidating their mechanisms of action and for the development of more selective α2-adrenergic agents.
Quantitative Comparison of Receptor Binding Affinity
The primary difference in the pharmacological activity of dexmedetomidine and this compound lies in their affinity for α2-adrenergic receptors. Dexmedetomidine is a highly potent and selective agonist at these receptors, whereas this compound exhibits significantly lower affinity. The α2-adrenoceptor activity of medetomidine resides predominantly in its d-enantiomer (dexmedetomidine).
| Compound | Receptor Subtype | Ki (nM) | Selectivity (α2/α1) |
| Medetomidine | α2A | 1.3 | 1620 |
| α2B | 1.3 | ||
| α2C | 1.3 | ||
| Dexmedetomidine | α2 | High Affinity | High |
| This compound | α2 | Significantly Lower Affinity | Low |
Note: The Ki values for medetomidine are from a study that did not resolve the affinities of the individual enantiomers. The high affinity and selectivity of medetomidine are attributed to the dexmedetomidine enantiomer. While specific Ki values for this compound are not provided, it is established to have substantially lower affinity for α2-receptors.
Experimental Protocols: Radioligand Binding Assay
The binding affinities of compounds like this compound and dexmedetomidine to their receptor targets are typically determined using competitive radioligand binding assays.
Principle
This assay measures the ability of a non-radiolabeled test compound (e.g., dexmedetomidine or this compound) to compete with a radiolabeled ligand (e.g., [3H]-clonidine or [3H]-MK-912) for binding to a specific receptor (e.g., α2-adrenergic receptor) in a sample of cell membranes containing the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Materials
-
Receptor Source: Cell membranes prepared from tissues or cultured cells expressing the α2-adrenergic receptor subtype of interest (e.g., human embryonic kidney (HEK) 293 cells transfected with the gene for α2A, α2B, or α2C adrenergic receptors).
-
Radioligand: A high-affinity radiolabeled ligand for the α2-adrenergic receptor, such as [3H]-clonidine or [3H]-MK-912.
-
Test Compounds: this compound and dexmedetomidine of high purity.
-
Assay Buffer: Typically a Tris-HCl buffer containing MgCl2 and other salts to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand by vacuum filtration.
-
Filters: Glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., phentolamine) to determine the amount of non-specific binding of the radioligand.
Procedure
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
The assay is typically performed in 96-well plates.
-
Each well contains a final volume of assay buffer with the following components:
-
A fixed amount of cell membrane preparation (e.g., 10-50 µg of protein).
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
A range of concentrations of the test compound (this compound or dexmedetomidine).
-
For determining non-specific binding, a saturating concentration of a non-radiolabeled antagonist is added instead of the test compound.
-
For determining total binding, only the radioligand and membranes are added.
-
-
-
Incubation:
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
The incubation is terminated by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on each filter is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Simplified alpha-2 adrenergic receptor signaling pathway.
Conclusion
The pharmacological effects of medetomidine are almost exclusively attributable to the dexmedetomidine enantiomer, which demonstrates high affinity and selectivity for α2-adrenergic receptors. This compound, in contrast, has a significantly lower affinity for these receptors and is considered largely inactive. This stereoselectivity underscores the precise structural requirements for ligand binding and activation of α2-adrenergic receptors. The experimental protocols for radioligand binding assays provide a robust framework for quantifying these differences in binding affinity, which is fundamental to the characterization of adrenergic agents and the development of new therapeutic compounds.
References
A Comparative Analysis of Levomedetomidine and Racemic Medetomidine: A Guide for Researchers
An objective comparison of the enantiomeric and racemic forms of the α2-adrenergic agonist medetomidine, supported by experimental data, to inform research and drug development.
Medetomidine, a potent and selective α2-adrenergic receptor agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties. It exists as a racemic mixture of two enantiomers: dexmedetomidine, the pharmacologically active component, and levomedetomidine.[1] This guide provides a comprehensive comparative analysis of this compound and racemic medetomidine, focusing on their distinct pharmacological profiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Pharmacodynamic Properties: A Tale of Two Enantiomers
The sedative and analgesic effects of racemic medetomidine are almost exclusively attributed to its dextrorotatory enantiomer, dexmedetomidine.[2] this compound, the levorotatory enantiomer, is largely considered pharmacologically inactive in terms of producing sedation and analgesia.[3][4]
| Parameter | Racemic Medetomidine | This compound | Key Findings |
| Sedative Effects | Dose-dependent sedation | No apparent sedation | Studies in dogs show that this compound does not induce sedation.[3][4] |
| Analgesic Effects | Dose-dependent analgesia | No apparent analgesia | This compound did not produce any analgesic effects in canine studies.[3][4] |
| Cardiovascular Effects | Initial hypertension followed by hypotension and bradycardia | No significant effect on its own, but may enhance bradycardia caused by dexmedetomidine | While this compound alone has minimal cardiovascular impact, at high doses it has been shown to enhance the bradycardic effects of dexmedetomidine.[5][6] |
Pharmacokinetic Profiles: Differences in Clearance
Pharmacokinetic studies have revealed significant differences in the clearance of this compound compared to the components of the racemic mixture.
| Parameter | Racemic Medetomidine | This compound | Key Findings |
| Clearance | Slower clearance | More rapid clearance | The clearance of this compound is significantly faster than that of dexmedetomidine and racemic medetomidine in dogs.[2][3] |
| Plasma Levels | Higher sustained plasma concentrations of the active enantiomer | Lower plasma concentrations due to rapid clearance | The differing clearance rates result in different plasma concentration profiles for the two enantiomers.[2][3] |
Signaling Pathways and Mechanism of Action
Both this compound and racemic medetomidine exert their effects through interaction with α2-adrenergic receptors, which are G-protein coupled receptors. The active enantiomer, dexmedetomidine, is a potent agonist at these receptors.
Activation of presynaptic α2-adrenergic receptors in the locus coeruleus of the brainstem inhibits the release of norepinephrine, leading to sedation and anxiolysis.[7] Postsynaptic α2-adrenergic receptor activation in the spinal cord is responsible for the analgesic effects.[7] The binding of the agonist to the receptor activates an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the hyperpolarization of neurons and a reduction in neuronal firing.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
This protocol is used to determine the binding affinity of this compound and dexmedetomidine to α2-adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing α2-adrenergic receptors are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.[1][7]
2. Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled α2-adrenergic antagonist (e.g., [3H]-rauwolscine) and varying concentrations of the competing unlabeled ligand (this compound or dexmedetomidine).[8]
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.[1]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled α2-agonist (e.g., norepinephrine).[9]
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[1][10]
4. Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) for the competing ligand is calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Caption: Radioligand Binding Assay Workflow.
In Vivo Assessment of Sedation and Analgesia in a Canine Model
This protocol outlines the methodology for comparing the sedative and analgesic effects of this compound and racemic medetomidine in dogs.
1. Animal Model:
-
Healthy adult beagle dogs are commonly used for these studies.[3][11]
-
Animals are acclimatized to the laboratory environment and handling procedures.
2. Drug Administration:
-
This compound, racemic medetomidine, or a placebo (saline) are administered intravenously (IV) or intramuscularly (IM).[3][12]
-
A crossover study design is often employed, where each dog receives all treatments with a washout period between each treatment.[12]
3. Sedation Assessment:
-
Sedation is scored at predetermined time points using a validated scoring system.
-
Parameters assessed may include posture, alertness, response to auditory stimuli, and muscle tone.[4][5]
4. Analgesia Assessment (Nociceptive Withdrawal Reflex):
-
The nociceptive withdrawal reflex (NWR) is used as an objective measure of analgesia.[2][11]
-
A transcutaneous electrical stimulus is applied to a sensory nerve (e.g., ulnar or plantar nerve).[2][11]
-
The electrical threshold required to elicit a reflex muscle contraction (recorded via electromyography) is determined. An increase in this threshold indicates an analgesic effect.[2][11]
5. Cardiovascular Monitoring:
-
Heart rate, blood pressure, and respiratory rate are monitored continuously or at frequent intervals.[3]
-
Electrocardiography (ECG) may be used to assess cardiac rhythm.
6. Data Analysis:
-
Sedation scores and NWR thresholds are compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Cardiovascular parameters are analyzed to assess the safety profile of each compound.
Conclusion
The available evidence strongly indicates that the pharmacological effects of racemic medetomidine are attributable to the dexmedetomidine enantiomer. This compound is largely devoid of sedative and analgesic activity and is cleared more rapidly from the body. While generally considered inactive, some studies suggest that at high doses, this compound may antagonize the sedative effects and potentiate the bradycardic effects of dexmedetomidine.[5][6] This comprehensive comparison underscores the importance of considering the stereochemistry of drugs in research and development, as enantiomers can exhibit markedly different pharmacological and pharmacokinetic properties. For researchers investigating the effects of α2-adrenergic agonism, the use of the pure, active enantiomer dexmedetomidine may offer a more precise and potent tool compared to the racemic mixture.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. uva.theopenscholar.com [uva.theopenscholar.com]
- 4. The SIESTA (SEAAV Integrated evaluation sedation tool for anaesthesia) project: Initial development of a multifactorial sedation assessment tool for dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Use of microdialysis to measure brain noradrenergic receptor function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Quantitative assessment of nociceptive processes in conscious dogs by use of the nociceptive withdrawal reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of nociceptive withdrawal reflexes evoked by single and repeated nociceptive stimuli in conscious dogs by low-dose acepromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Lack of Sedative Effect of Levomedetomidine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo sedative effects of levomedetomidine and its enantiomer, dexmedetomidine, supported by experimental data. The evidence presented robustly demonstrates that this compound does not possess sedative properties and can, in fact, antagonize the sedative effects of dexmedetomidine. This information is critical for researchers in pharmacology and drug development, offering clear insights into the stereospecific activity of alpha-2 adrenergic receptor agonists.
Executive Summary
Medetomidine, a potent alpha-2 adrenergic agonist, exists as a racemic mixture of two stereoisomers: dexmedetomidine and this compound. While dexmedetomidine is a well-established sedative and analgesic agent, in vivo studies conclusively show that this compound is devoid of sedative activity. This guide synthesizes the key experimental findings that validate this lack of effect, providing detailed protocols and comparative data to inform future research and development in this area.
Comparative Data
The sedative effects of this compound and dexmedetomidine have been directly compared in canine models. The following tables summarize the key findings from in vivo studies.
Table 1: In Vivo Sedative Effects of this compound and Dexmedetomidine in Dogs
| Compound | Dose | Route of Administration | Observed Sedative Effect | Reference |
| This compound | 10 µg/kg & 20 µg/kg | Intravenous | No apparent sedation or analgesia | [1][2] |
| Dexmedetomidine | 10 µg/kg & 20 µg/kg | Intravenous | Dose-dependent sedation and analgesia | [1][2] |
| Saline (Placebo) | - | Intravenous | No sedation | [1] |
Table 2: Antagonistic Effect of this compound on Dexmedetomidine-Induced Sedation in Dogs
| Pre-treatment | Treatment | Observation | Reference |
| This compound (high dose) | Dexmedetomidine (10 µg/kg) | Reduced sedative and analgesic effects of dexmedetomidine | [3][4] |
| Saline | Dexmedetomidine (10 µg/kg) | Pronounced sedation and analgesia | [3] |
Mechanism of Action: The Role of Alpha-2 Adrenergic Receptors
The sedative effects of dexmedetomidine are mediated through its high-affinity binding to and activation of alpha-2 adrenergic receptors in the central nervous system, particularly in the locus coeruleus.[5] This activation leads to a decrease in the release of norepinephrine, resulting in sedation.[5] The differential effects of dexmedetomidine and this compound can be attributed to their stereoselective interaction with these receptors.
Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Alpha-2 adrenergic receptor signaling pathway.
Dexmedetomidine, with its high affinity for the alpha-2 adrenergic receptor, effectively initiates the signaling cascade that leads to sedation. In contrast, this compound's significantly lower binding affinity prevents it from effectively activating the receptor and eliciting a sedative response.
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment comparing the sedative effects of this compound and dexmedetomidine in dogs, based on the study by Kuusela et al. (2000).[1]
Objective:
To compare the clinical effects and pharmacokinetics of medetomidine, dexmedetomidine, and this compound in dogs.
Animals:
Six healthy Beagle dogs.
Experimental Design:
A blinded, randomized, crossover study was conducted. Each dog received the following treatments intravenously on separate occasions:
-
This compound (10 µg/kg)
-
This compound (20 µg/kg)
-
Dexmedetomidine (10 µg/kg)
-
Dexmedetomidine (20 µg/kg)
-
Medetomidine (40 µg/kg)
-
Saline (placebo)
Experimental Workflow
Caption: In vivo experimental workflow.
Assessment of Sedation:
Sedation was scored subjectively by observing the dogs' posture, behavior, and response to stimuli. The scoring system typically includes assessments of:
-
Posture: Standing, sitting, or recumbent.
-
Spontaneous activity: Alertness and movement.
-
Response to noise: Startle response.
-
Muscle relaxation: Jaw tone.
Physiological Monitoring:
Continuous monitoring of heart rate, blood pressure, respiratory rate, and body temperature was performed.
Results Summary:
-
This compound: No observable behavioral changes indicative of sedation were noted at either dose.[1][2]
-
Dexmedetomidine: A dose-dependent increase in sedation scores was observed, with dogs becoming laterally recumbent and showing reduced responsiveness to external stimuli.[1][2]
-
Antagonism: In a separate study, pre-treatment with a high dose of this compound was found to reduce the sedative and analgesic effects of a subsequent dexmedetomidine administration.[3][4]
Conclusion
The in vivo experimental data unequivocally demonstrate that this compound does not produce sedative effects. Its stereoisomer, dexmedetomidine, is solely responsible for the sedative properties of racemic medetomidine. This lack of sedative activity in this compound is attributed to its significantly lower binding affinity for alpha-2 adrenergic receptors. Furthermore, evidence suggests that this compound can act as an antagonist to the sedative effects of dexmedetomidine. These findings are essential for the rational design and development of more selective and effective alpha-2 adrenergic agonists for clinical use.
References
- 1. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Cardiovascular Effects of Levomedetomidine and Dexmedetomidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular effects of levomedetomidine and dexmedetomidine, two stereoisomers of the α2-adrenergic agonist medetomidine. Dexmedetomidine, the dextrorotatory enantiomer, is widely used in clinical practice for its sedative and analgesic properties. This compound, the levorotatory enantiomer, is generally considered the less active of the two. However, understanding its subtle yet significant cardiovascular impact is crucial for a comprehensive pharmacological profile and for optimizing the therapeutic use of α2-agonists. This document summarizes key experimental findings, details methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of their distinct cardiovascular profiles.
Executive Summary
Dexmedetomidine is a potent and highly selective α2-adrenergic receptor agonist, leading to sedation, analgesia, and significant cardiovascular effects, including an initial increase in blood pressure followed by a more sustained decrease, and a notable reduction in heart rate (bradycardia).[1] this compound, in contrast, exhibits a much lower affinity for α2-receptors and a consequently lower α2/α1 selectivity ratio.[2] While often considered inactive, experimental evidence suggests that this compound is not merely an inert isomer. When administered in conjunction with dexmedetomidine, it has been shown to enhance the bradycardic effects of dexmedetomidine.[3][4] This finding suggests that the cardiovascular effects of the racemic mixture, medetomidine, may not be solely attributable to dexmedetomidine.
Data Presentation: Cardiovascular Effects
The following tables summarize the key quantitative data from a pivotal in vivo study comparing the cardiovascular effects of this compound and dexmedetomidine in a canine model.
Table 1: Effects on Heart Rate (beats per minute)
| Treatment Group | Baseline (Mean ± SD) | 60 min Post-Levomedetomidine (Mean ± SD) | 70 min (10 min Post-Dexmedetomidine) (Mean ± SD) | 120 min (60 min Post-Dexmedetomidine) (Mean ± SD) |
| Control (Saline + Dexmedetomidine) | 88 ± 10 | 88 ± 10 | 55 ± 8 | 65 ± 10 |
| Low-Dose this compound + Dexmedetomidine | 89 ± 12 | 89 ± 12 | 52 ± 7 | 62 ± 9 |
| High-Dose this compound + Dexmedetomidine | 85 ± 9 | 67 ± 11 | 45 ± 6 | 55 ± 7* |
*Statistically significant difference compared to the control group (p < 0.05). Data adapted from Kuusela et al. (2001).[3]
Table 2: Effects on Mean Arterial Pressure (mmHg)
| Treatment Group | Baseline (Mean ± SD) | 60 min Post-Levomedetomidine (Mean ± SD) | 70 min (10 min Post-Dexmedetomidine) (Mean ± SD) | 120 min (60 min Post-Dexmedetomidine) (Mean ± SD) |
| Control (Saline + Dexmedetomidine) | 115 ± 10 | 114 ± 9 | 135 ± 15 | 110 ± 12 |
| Low-Dose this compound + Dexmedetomidine | 116 ± 11 | 115 ± 10 | 138 ± 16 | 112 ± 11 |
| High-Dose this compound + Dexmedetomidine | 114 ± 8 | 112 ± 7 | 140 ± 14 | 108 ± 10 |
Data adapted from Kuusela et al. (2001).[3] No statistically significant differences were observed between groups for mean arterial pressure.
Experimental Protocols
The data presented above is derived from a key study with a robust experimental design. Understanding the methodology is critical for interpreting the results.
In Vivo Canine Model for Cardiovascular Assessment
-
Objective: To determine the cardiovascular effects of this compound administered alone and in combination with dexmedetomidine.
-
Subjects: Six healthy Beagle dogs.
-
Study Design: A randomized, crossover study where each dog received three different treatments on separate days with a washout period.
-
Treatment Groups:
-
Control: Intravenous (IV) bolus of isotonic saline followed by a continuous infusion. After 60 minutes, a single IV dose of dexmedetomidine (10 µg/kg) was administered.
-
Low-Dose this compound: IV bolus of this compound (10 µg/kg) followed by a continuous infusion (25 µg/kg/h). After 60 minutes, a single IV dose of dexmedetomidine (10 µg/kg) was administered.
-
High-Dose this compound: IV bolus of this compound (80 µg/kg) followed by a continuous infusion (200 µg/kg/h). After 60 minutes, a single IV dose of dexmedetomidine (10 µg/kg) was administered.
-
-
Cardiovascular Monitoring:
-
Heart Rate: Recorded continuously.
-
Arterial Blood Pressure: Measured via a dorsal pedal artery catheter. Systolic, diastolic, and mean arterial pressures were recorded.
-
-
Data Analysis: Cardiovascular parameters were compared between treatment groups at various time points using appropriate statistical methods.[3]
Signaling Pathways and Mechanisms of Action
The cardiovascular effects of both this compound and dexmedetomidine are primarily mediated through their interaction with adrenergic receptors.
Alpha-2 Adrenergic Receptor Signaling
Dexmedetomidine's high affinity for the α2-adrenoceptor is central to its pharmacological profile. Activation of these G-protein coupled receptors in the central nervous system and peripherally leads to the observed cardiovascular effects.
References
- 1. Frontiers | Dexmedetomidine Improves Cardiovascular and Ventilatory Outcomes in Critically Ill Patients: Basic and Clinical Approaches [frontiersin.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Levomedetomidine: The Inactive Enantiomer for Validating Dexmedetomidine's Alpha-2 Adrenoceptor-Mediated Effects
For Researchers, Scientists, and Drug Development Professionals
Dexmedetomidine, a potent and highly selective α2-adrenoceptor agonist, is widely utilized for its sedative, analgesic, and anxiolytic properties.[1][2] Its mechanism of action is primarily attributed to its high affinity for α2-adrenoceptors in the central nervous system.[3] To rigorously validate that the observed effects of dexmedetomidine are indeed mediated by this specific receptor interaction, a proper negative control is essential. Levomedetomidine, the pharmacologically inactive l-enantiomer of medetomidine, serves as an ideal tool for this purpose.[4][5] This guide provides a comparative analysis of this compound and dexmedetomidine, supported by experimental data and protocols, to aid researchers in designing robust validation studies.
Medetomidine is a racemic mixture composed of equal parts dexmedetomidine and this compound.[4] While dexmedetomidine is the active component responsible for the clinical effects, this compound is generally considered pharmacologically inactive, demonstrating significantly lower affinity for α2-adrenoceptors.[4][5] This stereoselectivity makes this compound an excellent negative control to discern the specific α2-adrenoceptor-mediated actions of dexmedetomidine from any potential off-target effects.
Comparative Analysis: Dexmedetomidine vs. This compound
The key to utilizing this compound as a validation tool lies in the stark contrast of its pharmacological properties compared to dexmedetomidine.
| Parameter | Dexmedetomidine | This compound | References |
| Receptor Specificity | Highly selective α2-adrenoceptor agonist | Very low affinity for α2-adrenoceptors | [6][7] |
| α2:α1 Selectivity Ratio | 1620:1 | Not typically reported due to low α2 affinity | [6][7] |
| Sedative Effects | Potent, dose-dependent sedation | No observable sedative effects | [8][9] |
| Analgesic Effects | Significant analgesic properties | No apparent analgesic effects | [8][9] |
| Cardiovascular Effects | Biphasic blood pressure response (initial hypertension followed by hypotension), bradycardia | No significant effect on cardiovascular parameters at standard doses. At high doses, may enhance dexmedetomidine-induced bradycardia. | [6][8] |
Experimental Validation Using this compound
To confirm that the effects of dexmedetomidine are mediated by α2-adrenoceptors, a comparative experiment using this compound as a negative control is crucial. Below are example experimental protocols.
Experimental Protocol 1: Radioligand Binding Assay
This in vitro assay directly measures the binding affinity of dexmedetomidine and this compound to α2-adrenoceptor subtypes.
Objective: To quantify and compare the binding affinities (Ki) of dexmedetomidine and this compound for α2A, α2B, and α2C adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenoceptors.
-
Dexmedetomidine hydrochloride.
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of either dexmedetomidine or this compound (the competitor ligands).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol 2: In Vivo Assessment of Sedation and Analgesia in a Rodent Model
This in vivo experiment assesses the behavioral effects of dexmedetomidine and this compound.
Objective: To compare the sedative and analgesic effects of dexmedetomidine and this compound in a rodent model.
Animals: Male Sprague-Dawley rats (250-300g).
Materials:
-
Dexmedetomidine hydrochloride solution.
-
This compound hydrochloride solution.
-
Saline solution (vehicle control).
-
Apparatus for assessing sedation (e.g., open field, locomotor activity chambers).
-
Apparatus for assessing analgesia (e.g., hot plate, tail-flick test).
Procedure:
-
Animal Acclimation: Acclimate the rats to the testing environment for at least 3 days prior to the experiment.
-
Drug Administration:
-
Divide the animals into three groups: Dexmedetomidine, this compound, and Vehicle Control.
-
Administer the respective treatments via intraperitoneal (IP) injection. Doses should be determined based on previous literature.
-
-
Sedation Assessment (Loss of Righting Reflex):
-
At various time points after injection (e.g., 5, 15, 30, 60, 90, 120 minutes), place each rat on its back.
-
Record whether the rat can right itself within a set time (e.g., 30 seconds). The inability to right itself is considered a positive sign of sedation.
-
-
Analgesia Assessment (Hot Plate Test):
-
At the same time points, place each rat on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Measure the latency to a nociceptive response (e.g., paw licking, jumping).
-
A cut-off time should be established to prevent tissue damage.
-
-
Data Analysis: Compare the duration of sedation and the change in nociceptive threshold between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Visualizing the Mechanism and Experimental Design
Signaling Pathway of Dexmedetomidine
Caption: Dexmedetomidine's mechanism of action at the presynaptic terminal.
Stereoisomer Relationship
Caption: Relationship between Medetomidine and its enantiomers.
Experimental Workflow for Validation
Caption: Workflow for in vivo validation of dexmedetomidine's mechanism.
Conclusion
The use of this compound as a negative control is indispensable for unequivocally demonstrating that the sedative, analgesic, and other physiological effects of dexmedetomidine are a direct consequence of its interaction with α2-adrenoceptors. By incorporating this compound into experimental designs, researchers can effectively eliminate the possibility of off-target effects and provide robust validation for their findings. This comparative approach strengthens the scientific rigor of studies investigating the pharmacology of dexmedetomidine and related α2-adrenergic agonists.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VASG Alpha-2 Agonists [vasg.org]
- 8. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
Unveiling the Adrenergic Receptor Cross-Reactivity of Levomedetomidine: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's interaction with various receptor subtypes is paramount. This guide provides an objective comparison of the cross-reactivity of levomedetomidine with other adrenergic receptor subtypes, supported by available experimental data. This compound, the (L)-enantiomer of medetomidine, is often considered the pharmacologically "inactive" counterpart to the potent and highly selective α2-adrenergic agonist, dexmedetomidine. However, a closer examination of its receptor binding profile reveals a more nuanced interaction with the adrenergic system.
Executive Summary
This compound exhibits a significantly lower affinity and selectivity for α2-adrenergic receptors compared to its dextro-enantiomer, dexmedetomidine. While dexmedetomidine is a highly selective α2-adrenergic agonist with an α2/α1 selectivity ratio of approximately 1620:1, this compound displays a markedly reduced selectivity, with a reported α2/α1 selectivity ratio of only 23:1. This suggests a greater potential for cross-reactivity with α1-adrenergic receptors. In vitro studies have characterized this compound as a weak partial agonist or even an inverse agonist at α2-adrenoceptors. Furthermore, it has been shown to bind to and activate α1-adrenoceptors, albeit with lower potency than dexmedetomidine. There is currently a lack of available data on the interaction of this compound with β-adrenergic receptor subtypes.
Comparison of Adrenergic Receptor Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (Ki) | α2/α1 Selectivity Ratio | Reference |
| This compound | α1-adrenergic | Data not readily available | 23 | [1] |
| α2-adrenergic | Lower affinity than dexmedetomidine | [1] | ||
| Dexmedetomidine | α1-adrenergic | Data not readily available | 1300 - 1620 | [1][2] |
| α2-adrenergic | High affinity | [3] |
Note: The α2/α1 selectivity ratio is a critical indicator of a compound's specificity. A higher ratio signifies greater selectivity for the α2-adrenergic receptor over the α1-adrenergic receptor.
Functional Activity at Adrenergic Receptors
Functional assays provide insights into the cellular response upon ligand binding. While comprehensive dose-response data for this compound is limited, existing studies characterize its functional activity as follows:
-
α2-Adrenergic Receptors: this compound has been described as a weak partial agonist or an inverse agonist, depending on the specific receptor subtype and the experimental system.[1] This implies that it may weakly activate the receptor or, in some cases, reduce its basal activity.
-
α1-Adrenergic Receptors: this compound is capable of binding to and activating α1-adrenoceptors.[1] This α1-agonist activity may contribute to physiological effects that can functionally antagonize the sedative and hypnotic effects mediated by the α2-adrenergic agonism of dexmedetomidine.[1]
-
β-Adrenergic Receptors: There is no readily available experimental data on the binding affinity or functional activity of this compound at β-adrenergic receptor subtypes.
Experimental Protocols
The determination of binding affinities and functional activities of compounds like this compound relies on established in vitro pharmacological assays. Below are detailed methodologies for the key experiments typically employed in such studies.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4]
Objective: To determine the binding affinity (Ki) of this compound for different adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the adrenergic receptor subtype of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors, [3H]-clonidine or [3H]-MK-912 for α2 receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature for a set duration to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: cAMP Accumulation and GTPγS Binding
Functional assays measure the cellular response to receptor activation. For G-protein coupled receptors (GPCRs) like adrenergic receptors, common functional assays include measuring the accumulation of cyclic AMP (cAMP) and the binding of GTPγS.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at Gs- or Gi-coupled adrenergic receptors.
Methodology:
-
Cell Culture: Cells expressing the adrenergic receptor subtype of interest are cultured to an appropriate density.
-
Assay Procedure:
-
For Gi-coupled receptors (like α2), cells are first stimulated with a Gs-activating agent such as forskolin to induce a basal level of cAMP production.
-
Increasing concentrations of the test compound (this compound) are then added.
-
For Gs-coupled receptors (like β-adrenergic receptors), the test compound is added directly to the cells.
-
The cells are incubated for a specific time at a controlled temperature.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement: The intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[5]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound to determine the EC50 and Emax values.
Objective: To measure the activation of G-proteins following receptor stimulation by this compound.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor are prepared.
-
Assay Procedure:
-
The cell membranes are incubated with increasing concentrations of the agonist (this compound) in the presence of GDP.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
-
Detection: Upon receptor activation, the G-protein exchanges GDP for [35S]GTPγS. The amount of bound [35S]GTPγS is quantified, typically through scintillation counting after filtration or using a scintillation proximity assay (SPA).[3][6]
-
Data Analysis: A dose-response curve is constructed by plotting the amount of bound [35S]GTPγS against the log concentration of this compound to determine the EC50 and Emax for G-protein activation.
Signaling Pathways of Adrenergic Receptors
Adrenergic receptors are G-protein coupled receptors that, upon activation by an agonist, initiate intracellular signaling cascades. The primary signaling pathways for α1, α2, and β-adrenergic receptors are distinct and are visualized below.
Conclusion
References
- 1. DSpace [helda.helsinki.fi]
- 2. VASG Alpha-2 Agonists [vasg.org]
- 3. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantitative Pharmacokinetic Comparison of Levomedetomidine and Dexmedetomidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of levomedetomidine and dexmedetomidine, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct characteristics of these two alpha-2 adrenergic receptor agonists.
Executive Summary
Dexmedetomidine, the S-enantiomer of medetomidine, is a well-characterized sedative and analgesic agent used in clinical practice. This compound, the R-enantiomer, is generally considered the inactive isomer. Pharmacokinetic data, primarily from animal studies, reveals significant differences in the clearance and, consequently, the systemic exposure of these two compounds. Dexmedetomidine exhibits a lower clearance rate, leading to a longer residence time in the body compared to this compound, which is cleared more rapidly. This guide presents a detailed quantitative comparison based on available preclinical and clinical data.
Quantitative Pharmacokinetic Data
Table 1: Comparative Pharmacokinetics in a Canine Model
| Parameter | This compound (20 µg/kg IV) | Dexmedetomidine (20 µg/kg IV) | Dexmedetomidine (10 µg/kg IV) |
| Clearance (Cl) | 4.07 ± 0.69 L/h/kg | 1.24 ± 0.48 L/h/kg | 0.97 ± 0.33 L/h/kg |
| Volume of Distribution at Steady State (Vss) | - | - | - |
| Terminal Half-life (t½) | - | - | - |
Data from Kuusela et al. (2000) in Beagle dogs.[1][2]
Table 2: Pharmacokinetic Parameters of Dexmedetomidine in Humans (Intravenous Administration)
| Parameter | Value | Population |
| Clearance (Cl) | 39 L/h (0.5-0.9 L/min in healthy adults) | ICU Patients / Healthy Adults |
| Volume of Distribution at Steady State (Vss) | 118 - 132 L (1.31–2.46 L/kg in healthy adults) | ICU Patients / Healthy Adults |
| Distribution Half-life (t½α) | ~6 minutes | Healthy Adults |
| Terminal Half-life (t½β) | ~2 - 3.7 hours | Healthy Adults / ICU Patients |
| Protein Binding | ~94% | - |
Data compiled from multiple studies in adult human subjects.[1][3][4]
Experimental Protocols
A detailed understanding of the methodologies used to generate the pharmacokinetic data is crucial for its correct interpretation.
Study Design for Comparative Animal Pharmacokinetics (Kuusela et al., 2000)
-
Subjects: Six healthy Beagle dogs.
-
Study Arms: A blinded, randomized, crossover study design was employed. Each dog received intravenous (IV) bolus injections of this compound (10 µg/kg and 20 µg/kg), dexmedetomidine (10 µg/kg and 20 µg/kg), racemic medetomidine (40 µg/kg), and a saline placebo, with a washout period between each administration.
-
Sample Collection: Arterial blood samples were collected at predetermined time points following drug administration.
-
Analytical Method: Plasma concentrations of this compound and dexmedetomidine were determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a two-compartment model to determine pharmacokinetic parameters such as clearance.
Typical Study Design for Human Pharmacokinetics of Dexmedetomidine
-
Subjects: Healthy adult volunteers or ICU patients.
-
Study Arms: Studies typically involve the intravenous administration of dexmedetomidine, often as a loading dose followed by a maintenance infusion.
-
Sample Collection: Serial blood samples are collected over a specified period during and after drug administration.
-
Analytical Method: Plasma concentrations of dexmedetomidine are quantified using validated methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters including clearance, volume of distribution, and half-life. Population pharmacokinetic modeling is also frequently employed to identify sources of variability in drug disposition.
Signaling Pathways and Experimental Workflows
The sedative and analgesic effects of dexmedetomidine are mediated through its agonistic activity at α2-adrenergic receptors, primarily in the central nervous system. This compound has a much lower affinity for these receptors, which accounts for its pharmacological inactivity.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
References
Validating the Antagonistic Properties of Levomedetomidine: A Comparative Guide
This guide provides a comparative analysis of levomedetomidine's antagonistic properties against other known alpha-2 adrenoceptor antagonists, atipamezole and yohimbine. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective comparison supported by experimental data.
Comparative Analysis of Alpha-2 Adrenoceptor Antagonists
This compound, the levorotatory isomer of medetomidine, is often considered the inactive component of the racemic mixture, with the S-enantiomer, dexmedetomidine, being responsible for the sedative and analgesic effects.[1][2] However, studies have indicated that this compound is not entirely inert and can exhibit antagonistic properties, particularly at higher doses.[3][4] In one study involving dogs, high doses of this compound were found to decrease the sedative and analgesic effects of dexmedetomidine.[4] Some literature suggests it may act as a competitive inverse agonist against dexmedetomidine.[5]
In contrast, atipamezole is a potent and highly selective alpha-2 adrenoceptor antagonist, widely used to reverse the effects of alpha-2 agonists like medetomidine and dexmedetomidine.[6][7][8][9][10] Yohimbine is another alpha-2 antagonist, but it is notably less selective than atipamezole.[11][12]
The following table summarizes the available quantitative data for these antagonists.
| Antagonist | Mechanism of Action | α2/α1 Selectivity Ratio | Effective Dose for Reversal (example) | Binding Affinity (Ki) for α2-Adrenoceptors |
| This compound | Putative competitive antagonist/inverse agonist at α2-adrenoceptors | Data not available | High doses (e.g., 80 µg/kg IV bolus followed by 200 µg/kg/h infusion in dogs) have been shown to reduce the effects of dexmedetomidine[4] | Data not available in cited literature |
| Atipamezole | Selective α2-adrenoceptor antagonist | 8526:1[3] | 2- to 6-fold the dose of medetomidine (IM) in dogs[4][6] | Data not available in cited literature |
| Yohimbine | α2-adrenoceptor antagonist | 40:1[3] | 110 µg/kg (IM) in dogs to antagonize the sedative effect of 20 µg/kg medetomidine[6] | Data not available in cited literature |
Experimental Protocols
Radioligand Binding Assay for Alpha-2 Adrenoceptor Affinity
This protocol outlines a general procedure for determining the binding affinity of a compound for alpha-2 adrenoceptors using a competitive radioligand binding assay.[5][12][13]
Materials:
-
Cell membranes prepared from tissue or cells expressing alpha-2 adrenoceptors.
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Control Groups: Prepare tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of the non-specific binding control).
-
Incubation Conditions: Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Reversal of Sedation
This protocol describes a general method for evaluating the antagonistic properties of a compound by measuring its ability to reverse the sedative effects of an alpha-2 adrenoceptor agonist in an animal model.[6][9][15][16]
Animal Model:
-
Beagle dogs are a commonly used model for these studies.[6]
Procedure:
-
Baseline Measurements: Record baseline physiological parameters, including heart rate, respiratory rate, and a baseline sedation score using a validated scale.
-
Induction of Sedation: Administer a standardized dose of an alpha-2 adrenoceptor agonist (e.g., medetomidine at 20 µg/kg, IM) to induce sedation.[6]
-
Monitoring of Sedation: At regular intervals (e.g., every 10 minutes), assess and record the level of sedation using the sedation scale until a stable level of deep sedation is achieved.
-
Administration of Antagonist: Once a stable plane of sedation is established, administer the test antagonist (e.g., this compound) or a control (e.g., saline, atipamezole, or yohimbine) via a specified route (e.g., intramuscularly or intravenously).
-
Assessment of Reversal: Continuously monitor the animal and record the time to arousal (e.g., time to head lift, sternal recumbency, and standing). Continue to score sedation and monitor physiological parameters at regular intervals.
-
Data Analysis: Compare the time to arousal and the changes in sedation scores and physiological parameters between the different treatment groups. A shorter time to arousal and a more rapid return to baseline scores and physiological parameters indicate a more effective antagonist.
Visualizations
Experimental Workflow for Antagonist Validation
Caption: Workflow for validating the antagonistic properties of this compound.
Alpha-2 Adrenoceptor Signaling Pathway and Antagonism
Caption: Mechanism of alpha-2 adrenoceptor agonism and antagonism.
References
- 1. "Antagonism of Medetomidine Sedation in Goats by Atipamezole and Yohimb" by MAHMOOD B. MAHMOOD and FOUAD K. MOHAMMAD [journals.tubitak.gov.tr]
- 2. DSpace [helda.helsinki.fi]
- 3. Antagonistic effects of atipamezole and yohimbine on medetomidine-induced diuresis in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antagonistic effects of atipamezole and yohimbine on stress-related neurohormonal and metabolic responses induced by medetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antagonistic effects of atipamezole and yohimbine on stress-related neurohormonal and metabolic responses induced by medetomidine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ispub.com [ispub.com]
- 8. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid reversal of alpha 2-adrenoceptor agonist effects by atipamezole in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha2-adrenergic agonists selectively activate extracellular signal-regulated kinases in Müller cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Reversal of the sedative and sympatholytic effects of dexmedetomidine with a specific alpha2-adrenoceptor antagonist atipamezole: a pharmacodynamic and kinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Medetomidine Enantiomers on Smooth Muscle Contraction: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of medetomidine's enantiomers, dexmedetomidine and levomedetomidine, on smooth muscle contraction, supported by available experimental data.
Medetomidine, a potent α2-adrenergic agonist, is a racemic mixture composed of two enantiomers: dexmedetomidine and this compound. While medetomidine is known to induce vasoconstriction by activating postsynaptic α2-adrenoceptors on vascular smooth muscle, the pharmacological activity resides almost exclusively in its dextro-enantiomer, dexmedetomidine.[1][2] this compound is generally considered to be pharmacologically inactive with respect to cardiovascular effects.[3][4] This guide delves into the comparative effects of these enantiomers on smooth muscle contraction, presenting quantitative data, experimental methodologies, and visualizing the underlying signaling pathways.
Data Presentation: Dexmedetomidine vs. This compound
The following table summarizes the quantitative data on the contractile effects of dexmedetomidine and this compound on smooth muscle, based on available in vitro studies.
| Enantiomer | Smooth Muscle Preparation | Potency (EC50) | Maximum Contraction (Emax) | Receptor Subtype(s) Involved |
| Dexmedetomidine | Rat Mesenteric Artery | Not specified | Induces contraction at >30 nM | α2B, α1 |
| Rat Aorta | Not specified | Induces contraction | α2B, α1 | |
| Rat Vas Deferens | Not specified | Elicits a strong contractile response | Not specified | |
| This compound | Rat Vas Deferens | Not specified | Maximum response is 30% of dexmedetomidine | Not specified |
Note: Direct comparative studies providing EC50 values for both enantiomers on the same smooth muscle preparation are limited in the readily available literature. The data for this compound is based on a reported finding from a study by Jansson et al. (1998).
Experimental Protocols
The following outlines a typical experimental protocol for assessing the effects of medetomidine enantiomers on smooth muscle contraction in vitro, based on common methodologies described in the literature.
Isolated Tissue Bath Experiment
Objective: To measure and compare the contractile responses of isolated smooth muscle tissue to dexmedetomidine and this compound in a controlled in vitro environment.
Materials:
-
Tissue: Isolated smooth muscle strips (e.g., rat aorta, mesenteric artery, or vas deferens).
-
Apparatus: Isolated tissue bath system with force transducers and a data acquisition system.
-
Solutions:
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Stock solutions of dexmedetomidine hydrochloride and this compound hydrochloride of known concentrations.
-
Contractile agents for viability testing (e.g., potassium chloride (KCl), phenylephrine).
-
Procedure:
-
Tissue Preparation:
-
The chosen smooth muscle tissue is carefully dissected and cleaned of adherent connective tissue.
-
The tissue is cut into rings or strips of appropriate size. For vascular preparations, the endothelium may be removed by gentle rubbing of the intimal surface to study the direct effects on smooth muscle cells.
-
-
Mounting:
-
The tissue preparation is mounted in the tissue bath chamber, with one end attached to a fixed support and the other to a force transducer.
-
-
Equilibration:
-
The tissue is allowed to equilibrate in the PSS-filled chamber for a period of 60-90 minutes under a resting tension (e.g., 1-2 grams). During this time, the PSS is changed every 15-20 minutes.
-
-
Viability Test:
-
The viability of the tissue is assessed by inducing a contraction with a standard depolarizing agent like KCl (e.g., 60 mM) or a receptor-specific agonist like phenylephrine.
-
-
Dose-Response Curve Generation:
-
After a washout period and return to baseline tension, cumulative concentrations of either dexmedetomidine or this compound are added to the bath.
-
The contractile response is recorded after each addition until a maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
The contractile responses are measured as the increase in tension (in grams or millinewtons) from the baseline.
-
Dose-response curves are plotted, and pharmacological parameters such as EC50 (the concentration of the drug that produces 50% of the maximal response) and Emax (the maximum contractile response) are calculated.
-
Mandatory Visualizations
Signaling Pathway for Dexmedetomidine-Induced Smooth Muscle Contraction
Caption: Signaling cascade of dexmedetomidine-induced smooth muscle contraction.
Experimental Workflow for Comparing Medetomidine Enantiomers
Caption: Workflow for in vitro comparison of medetomidine enantiomers.
References
- 1. Central alpha 2-adrenoceptors are highly stereoselective for dexmedetomidine, the dextro enantiomer of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Sedative, analgesic, and cardiovascular effects of this compound alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Levomedetomidine for Alpha-2 Adrenoceptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of levomedetomidine's specificity for alpha-2 adrenoceptors against its active enantiomer, dexmedetomidine, and the racemic mixture, medetomidine. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development decisions.
Introduction to Medetomidine and its Enantiomers
Medetomidine is a potent and selective alpha-2 adrenoceptor agonist used primarily in veterinary medicine for its sedative and analgesic properties. It exists as a racemic mixture of two stereoisomers: dexmedetomidine and this compound. Dexmedetomidine is the pharmacologically active S-enantiomer, responsible for the therapeutic effects attributed to medetomidine. In contrast, this compound, the R-enantiomer, is considered to be pharmacologically weak or inactive.[1] Understanding the receptor specificity of each enantiomer is crucial for developing more targeted and effective therapeutics with fewer side effects.
Quantitative Comparison of Adrenoceptor Affinity
The following table summarizes the binding affinities (Ki) of this compound and related compounds for alpha-1 and alpha-2 adrenoceptors. A lower Ki value indicates a higher binding affinity.
| Compound | α1 Adrenoceptor Ki (nM) | α2 Adrenoceptor Ki (nM) | α2/α1 Selectivity Ratio |
| This compound | Data not available | Significantly lower affinity than dexmedetomidine; acts as an antagonist at high concentrations.[1] | Data not available |
| Dexmedetomidine | Data not available | High affinity | High |
| Medetomidine (racemic) | 1750 | 1.08 | 1620[2][3] |
| Clonidine | 704 | 3.20 | 220[2] |
| Xylazine | 31040 | 194 | 160 |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the alpha-2 adrenoceptor signaling pathway and a typical experimental workflow for determining receptor specificity.
Caption: Alpha-2 adrenoceptor signaling pathway.
Caption: Radioligand competition binding assay workflow.
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological research. A widely accepted and robust method for this is the radioligand competition binding assay.
Protocol: Radioligand Competition Binding Assay for Alpha-1 and Alpha-2 Adrenoceptors
1. Membrane Preparation:
-
Objective: To isolate cell membranes containing the adrenoceptors of interest.
-
Procedure:
-
Culture cells known to express the target alpha-1 and alpha-2 adrenoceptors (e.g., HEK293 cells transfected with the specific receptor subtype).
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Discard the supernatant, and resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
2. Competition Binding Assay:
-
Objective: To measure the ability of a test compound (e.g., this compound) to displace a specific radioligand from its receptor.
-
Procedure:
-
In a 96-well plate, add the following components to each well in triplicate:
-
A fixed volume of the prepared cell membranes (typically 50-120 µg of protein per well).
-
A fixed concentration of the appropriate radioligand. For alpha-1 receptors, [3H]prazosin is commonly used. For alpha-2 receptors, [3H]clonidine can be used.[2] The concentration of the radioligand should be close to its dissociation constant (Kd) for the receptor.
-
A range of concentrations of the unlabeled test compound (e.g., this compound, dexmedetomidine).
-
-
To determine non-specific binding, a separate set of wells should contain the membranes and radioligand along with a high concentration of a known, non-radiolabeled antagonist for the target receptor.
-
To determine total binding, a set of wells should contain only the membranes and the radioligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes), with gentle agitation.
-
3. Filtration and Counting:
-
Objective: To separate the receptor-bound radioligand from the free radioligand and quantify the bound radioactivity.
-
Procedure:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter mat.
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
4. Data Analysis:
-
Objective: To determine the inhibition constant (Ki) of the test compound.
-
Procedure:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.
-
Conclusion
The available evidence strongly indicates that this compound possesses a significantly lower affinity for alpha-2 adrenoceptors compared to its enantiomer, dexmedetomidine. While dexmedetomidine is a potent agonist at these receptors, mediating sedative and analgesic effects, this compound is largely inactive at therapeutic concentrations. Notably, at high doses, this compound may exhibit antagonistic properties at alpha-2 adrenoceptors, a factor that should be considered in pharmacological studies involving the racemic mixture, medetomidine. For researchers aiming to achieve selective alpha-2 adrenoceptor agonism, the use of dexmedetomidine is clearly advantageous over the racemic mixture due to the near-inactive nature of this compound. Further quantitative binding studies are warranted to precisely define the Ki of this compound at various adrenoceptor subtypes and to fully elucidate its pharmacological profile.
References
- 1. Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Levomedetomidine: A Guide for Laboratory Professionals
The proper disposal of levomedetomidine, a potent alpha-2 adrenergic agonist, is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, understanding and adhering to established disposal procedures is paramount to protect both personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, particularly substances with potential for abuse or environmental harm, is governed by multiple regulatory bodies. In the United States, the primary agencies overseeing these procedures are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2]
-
Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][2] A key regulation, often referred to as Subpart P, provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits the sewering (flushing) of these substances.[2][3]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion and misuse. A core requirement for the disposal of controlled substances is that they are rendered "non-retrievable."
State and local regulations may also apply and can be more stringent than federal laws. Therefore, it is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[4]
Step-by-Step Disposal Protocol for this compound
The following protocol is a synthesis of best practices for the disposal of controlled substances and pharmaceutical waste in a laboratory environment. Always consult your institution's specific EHS procedures before proceeding.
1. Segregation and Labeling:
-
Expired, unwanted, or contaminated this compound must be segregated from active stock to prevent accidental use.[5][6]
-
Clearly label the container with "Expired," "Waste," or "For Disposal."[5]
2. Documentation:
-
Meticulously record all information regarding the disposal on the appropriate inventory and disposal logs. This includes the drug name, concentration, quantity, and date of disposal.
-
For controlled substances, two authorized personnel may be required to witness and document the disposal process.[5][7]
3. Contact Environmental Health & Safety (EHS):
-
Do not attempt to dispose of this compound independently. Your institution's EHS department is responsible for the proper collection and disposal of hazardous and controlled substance waste.[8][4]
-
Schedule a pickup for the waste material through your institution's designated system.[8][4][5]
4. Disposal of "Non-Recoverable" Waste:
-
Residual amounts of this compound in empty vials or syringes that cannot be drawn out (i.e., are "non-recoverable") may be discarded in a designated sharps container.[5]
-
The disposal of the empty container should be recorded on the usage log, zeroing out the container's balance.[5]
5. Disposal of "Recoverable" Waste (Expired or Unused Product):
-
Reverse Distributor: The most common and recommended method for the disposal of expired or unwanted controlled substances is through a DEA-registered reverse distributor.[5][6] Your EHS department will facilitate this process.
-
On-Site Destruction: In some cases, on-site destruction may be an option, but this must be done in accordance with DEA regulations and institutional protocols. Methods may include the use of a chemical digestion system (e.g., Rx Destroyer™) that renders the substance non-retrievable.[5] The resulting solidified container is then typically disposed of as hazardous waste.[5]
Important Considerations:
-
Do Not Dispose in Trash or Sewer: Never dispose of this compound in the regular trash or by flushing it down the drain.[2][8][4][9] This is to prevent environmental contamination and potential diversion.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound waste.
-
Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for specific handling and disposal information.[10][11][12]
Quantitative Data Summary
At present, publicly available Safety Data Sheets and regulatory documents for this compound do not specify quantitative limits (e.g., concentration thresholds for specific disposal methods) for its disposal. The primary directive is that as a controlled substance, it must be rendered non-retrievable. The disposal method is qualitative (i.e., through a licensed reverse distributor or approved on-site destruction method) rather than based on quantitative thresholds.
| Data Point | Value | Source |
| Regulatory Agencies | EPA, DEA, State and Local Authorities | [2] |
| Key Disposal Requirement | Rendered "Non-Retrievable" | |
| Prohibited Disposal Methods | Sewering (flushing), Regular Trash | [2][4] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a research setting.
Caption: Logical workflow for the disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. unthsc.edu [unthsc.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Essential Safety and Logistical Information for Handling Levomedetomidine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmacologically active compounds like levomedetomidine is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following personal protective equipment should be utilized:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1] In situations with a potential for splashing, a face shield should be used in conjunction with goggles.
-
Skin Protection:
-
Gloves: Impervious disposable gloves, such as nitrile rubber, are recommended.[2][3] Double gloving is advised, especially for bulk processing operations.[2] Gloves should be changed regularly and immediately if contaminated, torn, or punctured.[4]
-
Protective Clothing: Wear a protective gown or lab coat. For tasks with a higher risk of exposure, disposable overalls made of a material like polyethylene-coated polypropylene are recommended.[4][5]
-
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator should be used.[1] For open handling of the powder, a respirator with a P3 filter is recommended.[5][6] All personnel required to wear respirators must be fit-tested and trained in their proper use.
Safe Handling and Operational Plans
Adherence to strict operational procedures is critical to prevent accidental exposure and contamination.
-
Engineering Controls:
-
General Handling Practices:
-
Spill Management:
-
In the event of a spill, personnel involved in the cleanup should wear appropriate PPE.[2]
-
Contain the source of the spill if it is safe to do so.[2]
-
Collect the spilled material with an absorbent material for solids or by sweeping up powder, taking care not to generate dust.[1][2]
-
Place the waste in a suitable, sealed, and appropriately labeled container for disposal.[2]
-
Clean the spill area thoroughly.[2]
-
Quantitative Data
While specific occupational exposure limits (OELs) for this compound are not widely established, data for the closely related compound dexmedetomidine provides a reference.
| Parameter | Value | Jurisdiction |
| Occupational Exposure Limit (OEL) - Time-Weighted Average (TWA) | 5 mg/m³ | Latvia, Lithuania |
Note: This data is for dexmedetomidine and should be used as a cautious reference for this compound due to their structural similarity.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
-
Unused or Expired Product:
-
Whenever possible, utilize community drug take-back programs for the disposal of unused or expired this compound.[9][10]
-
If a take-back program is not available, do not flush the substance down the toilet or pour it into drains.[10]
-
Mix the this compound with an unpalatable substance such as used coffee grounds or kitty litter.[9][11]
-
Place the mixture in a sealed container, such as a sealable bag or an empty can, to prevent leakage.[9]
-
Dispose of the sealed container in the household trash.[9]
-
-
Contaminated Materials:
-
All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be placed in a sealed bag and disposed of as chemical waste.
-
Empty containers should be triple-rinsed before recycling or disposal, with the rinsate collected as chemical waste.
-
Experimental Protocol: Preparation of a 10 mg/mL this compound Solution
This protocol outlines the steps for safely preparing a 10 mg/mL stock solution of this compound hydrochloride in an appropriate solvent.
Materials:
-
This compound hydrochloride powder
-
Appropriate solvent (e.g., sterile water, DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
-
Sterile, sealed storage vials
Procedure:
-
Preparation and PPE:
-
Ensure the work area (e.g., fume hood) is clean and prepared.
-
Don all required personal protective equipment as outlined in the PPE section above (double gloves, lab coat, safety goggles, and respirator).
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully weigh the desired amount of this compound hydrochloride powder using a clean spatula. Avoid generating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed powder to the appropriate size volumetric flask.
-
Add a small amount of the chosen solvent to the flask to wet the powder.
-
Gently swirl the flask to begin dissolving the powder.
-
Add more solvent, bringing the volume up to near the final desired volume.
-
Use a vortex mixer or sonicator to ensure the powder is completely dissolved.
-
-
Final Volume Adjustment:
-
Once the powder is fully dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Using a sterile pipette, aliquot the solution into appropriately labeled, sterile, and sealed storage vials.
-
Labels should include the name of the compound, concentration, solvent, date of preparation, and preparer's initials.
-
Store the vials at the recommended temperature, protected from light if necessary.
-
-
Decontamination and Waste Disposal:
-
Wipe down the work area, balance, and any equipment used with an appropriate deactivating agent or cleaning solution.
-
Dispose of all contaminated disposable materials (weighing paper, pipette tips, gloves, etc.) in a designated chemical waste container.
-
Visualizations
Hierarchy of Controls for Handling this compound
Caption: Hierarchy of controls for minimizing exposure to this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aaha.org [aaha.org]
- 5. fermion.fi [fermion.fi]
- 6. moehs.com [moehs.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. fermion.fi [fermion.fi]
- 9. fda.gov [fda.gov]
- 10. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 11. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
